Combretastatin A4
Description
This compound has been reported in Combretum caffrum with data available.
Combretastatin A-4 is an inhibitor of microtubule polymerization derived from the South African willow bush which causes mitotic arrest and selectively targets and reduces or destroys existing blood vessels, causing decreased tumor blood supply.
Properties
IUPAC Name |
2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-20-15-8-7-12(9-14(15)19)5-6-13-10-16(21-2)18(23-4)17(11-13)22-3/h5-11,19H,1-4H3/b6-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXBOLULGPECHP-WAYWQWQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101025983 | |
| Record name | 3,4,5-Trimethoxy-3'-hydroxy-4'-methoxystilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101025983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117048-59-6 | |
| Record name | Combretastatin A4 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117048-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Combretastatin A-4 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117048596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Combretastatin A4 | |
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| Record name | Combretastatin A4 | |
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| Record name | 3,4,5-Trimethoxy-3'-hydroxy-4'-methoxystilbene | |
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| Record name | Combretastatin A4 | |
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| Record name | COMBRESTATIN A4 | |
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Foundational & Exploratory
Combretastatin A4: An In-depth Technical Guide to its Mechanism of Action on Tubulin Polymerization
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Combretastatin A4 (CA4), a natural stilbenoid phenol derived from the bark of the South African bush willow Combretum caffrum, is a potent anti-cancer agent that exerts its primary effect by disrupting microtubule dynamics. This technical guide provides a comprehensive overview of the molecular mechanism of action of CA4 on tubulin polymerization, its downstream cellular consequences, and detailed protocols for key experimental assays. CA4 binds to the colchicine-binding site on β-tubulin, inhibiting tubulin polymerization and leading to microtubule depolymerization. This disruption of the microtubule network triggers a cascade of events, including cell cycle arrest at the G2/M phase, activation of the spindle assembly checkpoint, and ultimately, induction of apoptosis through the mitochondrial pathway. This document is intended to serve as a valuable resource for researchers and drug development professionals working on microtubule-targeting anti-cancer therapies.
Core Mechanism of Action: Inhibition of Tubulin Polymerization
This compound's primary molecular target is tubulin, the fundamental protein subunit of microtubules. Microtubules are dynamic polymers crucial for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. CA4 disrupts the delicate balance of microtubule polymerization and depolymerization, essential for their function.
Binding to the Colchicine Site on β-Tubulin
CA4 binds to the colchicine-binding site located at the interface between α- and β-tubulin, with a higher affinity for the β-tubulin subunit.[1][2] This binding is non-covalent and reversible. X-ray crystallography studies of the tubulin-CA4 complex (PDB ID: 5LYJ) have provided detailed insights into the atomic interactions, revealing that the cis-stilbene conformation of CA4 is crucial for its high-affinity binding.[3] The trimethoxyphenyl ring (A-ring) of CA4 occupies a hydrophobic pocket, while the B-ring forms hydrogen bonds with residues in the colchicine-binding site.[3] This interaction introduces a conformational strain that prevents the tubulin dimer from adopting the straight conformation necessary for incorporation into a growing microtubule.
Inhibition of Microtubule Assembly
By binding to tubulin dimers, CA4 effectively sequesters them, preventing their addition to the plus ends of microtubules. This leads to a dose-dependent inhibition of tubulin polymerization.[4] At low nanomolar concentrations, CA4 can significantly suppress the rate and extent of microtubule growth.[5] This depolymerizing activity results in a net loss of cellular microtubules.[6]
Quantitative Data on this compound Activity
The potency of this compound has been quantified through various in vitro assays. The following tables summarize key quantitative data for easy comparison.
Table 1: Binding Affinity and Tubulin Polymerization Inhibition of this compound
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) to β-tubulin | 0.4 µM | Competitive Binding Assay | [4] |
| IC50 for Tubulin Polymerization Inhibition | 2-3 µM | In vitro tubulin polymerization assay | [6] |
| Inhibition of Colchicine Binding (Ki) | 0.14 µM | Competitive Binding Assay | [6] |
Table 2: Cytotoxic Activity (IC50) of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MDA-MB-231 | Breast Cancer | 2.8 | [4] |
| HeLa | Cervical Cancer | 0.9 | [4] |
| A549 | Non-Small Cell Lung Cancer | 3.8 | [4] |
| HL-60 | Promyelocytic Leukemia | 2.1 | [4] |
| SF295 | Glioblastoma | 6.2 | [4] |
| HCT-8 | Ileocecal Adenocarcinoma | 5.3 | [4] |
| MDA-MB-435 | Melanoma | 7.9 | [4] |
| OVCAR-8 | Ovarian Cancer | 0.37 | [4] |
| PC3M | Prostate Cancer | 4.7 | [4] |
| NCI-H358M | Non-Small Cell Lung Cancer | 8 | [4] |
| Human Ovary Cancers (mean) | Ovarian Cancer | 3180 (1-hour exposure) | [7] |
| Human Ovary Cancers (mean) | Ovarian Cancer | 270 (continuous exposure) | [7] |
| A549 (XN0502 analogue) | Non-Small Cell Lung Cancer | 1800 | [8] |
| HeLa (vs Cisplatin) | Cervical Cancer | 95900 (CA4) vs 13740 (Cisplatin) | [9] |
| JAR (vs Cisplatin) | Choriocarcinoma | 88890 (CA4) vs 7210 (Cisplatin) | [9] |
Cellular Consequences of Microtubule Disruption
The inhibition of tubulin polymerization by CA4 initiates a series of cellular events that ultimately lead to cancer cell death.
Mitotic Arrest at G2/M Phase
The disruption of the mitotic spindle, a microtubule-based structure essential for chromosome segregation during mitosis, activates the spindle assembly checkpoint (SAC).[10] The SAC halts the cell cycle at the metaphase-anaphase transition, leading to a prolonged arrest in the G2/M phase.[6][9] This arrest is characterized by the accumulation of cells with a 4N DNA content.
Induction of Apoptosis
Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis. Key events in this pathway include:
-
Mitochondrial Membrane Depolarization: Disruption of the microtubule network can lead to the release of pro-apoptotic proteins from the mitochondria.[6]
-
Involvement of Bcl-2 Family Proteins: CA4 treatment has been shown to modulate the expression of Bcl-2 family proteins. Specifically, it can lead to the release of the pro-apoptotic protein Bim from its association with the dynein motor protein complex on microtubules.[6] The tumor suppressor protein p53 can also be released from the microtubule network and translocate to the mitochondria, where it interacts with Bcl-2 family proteins to promote apoptosis.[11]
-
Caspase Activation: The release of cytochrome c from the mitochondria leads to the activation of caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and the execution of the apoptotic program.[6]
Signaling Pathways
The signaling cascades initiated by CA4-induced microtubule disruption are complex and can be cell-type dependent. The PI3K/Akt signaling pathway has been implicated in the regulation of proliferation, migration, and apoptosis in thyroid cancer cells treated with CA4.[12]
Visualizing the Mechanism and Pathways
The following diagrams, generated using the DOT language, illustrate the core mechanism of action of this compound and the subsequent signaling pathways.
Caption: Molecular mechanism of this compound action on tubulin.
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin (e.g., from bovine brain, >99% pure)
-
GTP (Guanosine-5'-triphosphate)
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Glycerol (for promoting polymerization)
-
Test compound (this compound) and vehicle control (e.g., DMSO)
-
96-well microplate, clear bottom
-
Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of tubulin (e.g., 10 mg/mL) in polymerization buffer. Keep on ice.
-
Prepare a stock solution of GTP (e.g., 100 mM) in water. Store in aliquots at -20°C.
-
Prepare a stock solution of the test compound (CA4) and vehicle control at the desired concentrations.
-
-
Assay Setup:
-
On ice, add the polymerization buffer to the wells of a 96-well plate.
-
Add the test compound or vehicle control to the respective wells.
-
Add GTP to a final concentration of 1 mM.
-
Initiate the reaction by adding the purified tubulin to a final concentration of 1-2 mg/mL. Mix gently by pipetting.
-
-
Measurement:
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm every 30-60 seconds for 60-90 minutes. The increase in absorbance corresponds to the increase in microtubule polymer mass.
-
-
Data Analysis:
-
Plot absorbance versus time.
-
Determine the initial rate of polymerization (Vmax) and the maximum polymer mass (Amax) for each condition.
-
Calculate the IC50 value for the inhibition of tubulin polymerization by the test compound.
-
Caption: Experimental workflow for the in vitro tubulin polymerization assay.
Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of the microtubule network within cells.
Materials:
-
Cells cultured on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA or normal goat serum in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto sterile glass coverslips in a petri dish and allow them to adhere.
-
Treat the cells with this compound at the desired concentration and for the desired time. Include a vehicle-treated control.
-
-
Fixation:
-
Wash the cells gently with PBS.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature, or with ice-cold methanol for 5-10 minutes at -20°C.
-
Wash three times with PBS.
-
-
Permeabilization (if using paraformaldehyde fixation):
-
Incubate the cells with permeabilization buffer for 10-15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
-
Antibody Incubation:
-
Dilute the primary antibody in blocking buffer.
-
Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Dilute the fluorescently labeled secondary antibody in blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Counterstaining and Mounting:
-
Incubate the cells with DAPI solution for 5-10 minutes to stain the nuclei.
-
Wash once with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.
-
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cultured cells
-
PBS
-
Trypsin-EDTA
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Treat cells with this compound as desired.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Wash the cells with PBS and centrifuge to obtain a cell pellet.
-
Resuspend the cell pellet in cold PBS.
-
While vortexing gently, add cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes (can be stored for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Excite the PI with a 488 nm laser and detect the emission at ~617 nm.
-
Collect data from at least 10,000-20,000 cells per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a DNA content histogram.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blotting for Apoptosis Markers
This technique is used to detect the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-9, anti-cleaved caspase-3, anti-Bcl-2, anti-Bim, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the treated and untreated cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system (e.g., X-ray film or a digital imager).
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of the target proteins to a loading control (e.g., β-actin) to compare expression levels between samples.
-
Conclusion
This compound is a potent inhibitor of tubulin polymerization that exerts its anti-cancer effects through a well-defined mechanism of action. By binding to the colchicine site on β-tubulin, it disrupts microtubule dynamics, leading to G2/M cell cycle arrest and the induction of apoptosis. The quantitative data and detailed experimental protocols provided in this technical guide offer a valuable resource for the scientific community engaged in the research and development of novel microtubule-targeting agents for cancer therapy. Further investigation into the intricate signaling pathways modulated by CA4 will continue to provide insights into its therapeutic potential and may lead to the development of more effective and selective anti-cancer drugs.
References
- 1. Identification of potential tubulin polymerization inhibitors by 3D-QSAR, molecular docking and molecular dynamics - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04314G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Delineating the interaction of combretastatin A-4 with αβ tubulin isotypes present in drug resistant human lung carcinoma using a molecular modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Microtubule Associated | TargetMol [targetmol.com]
- 5. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neuroquantology.com [neuroquantology.com]
- 7. Antitumor activity of combretastatin-A4 phosphate, a natural product tubulin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic, Antioxidant, and Anti-Genotoxic Properties of this compound in Human Peripheral Blood Mononuclear Cells: A Comprehensive In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro tubulin polymerization assay [bio-protocol.org]
An In-depth Exploration of a Potent Vascular Disrupting Agent
This technical guide provides a comprehensive overview of Combretastatin A4 (CA4), a potent natural product that has garnered significant interest in the scientific community for its anti-cancer properties. Primarily targeting the tumor vasculature, CA4 and its analogs represent a promising class of vascular disrupting agents (VDAs). This document, tailored for researchers, scientists, and drug development professionals, delves into the molecular mechanisms, synthetic strategies, and clinical applications of CA4, presenting a curated summary of key data and experimental protocols.
SEO-Driven Long-Tail Keywords for Scientific Researchers
To facilitate discoverability within the scientific community, a comprehensive list of long-tail keywords related to this compound is provided below. These keywords are categorized to reflect the diverse areas of research interest.
Mechanism of Action & Pharmacology:
-
This compound mechanism of action in endothelial cells
-
This compound tubulin polymerization inhibition assay
-
CA4 binding to the colchicine site on β-tubulin
-
This compound induced vascular shutdown in tumors[1]
-
This compound downstream signaling pathways
-
Structure-activity relationship of this compound analogs[4][5]
-
This compound resistance mechanisms in cancer cells
-
In vivo imaging of this compound vascular disruption
-
Pharmacokinetics and pharmacodynamics of this compound phosphate
Synthesis, Derivatives, and Prodrugs:
-
Structure-activity relationship of novel CA4 derivatives
-
Synthesis of cis-restricted this compound analogs
-
Click chemistry for this compound modification[15]
-
This compound-based antibody-drug conjugates[16]
-
Synthesis of radiolabeled this compound for imaging
Drug Delivery and Formulation:
-
This compound nanoparticle formulation for cancer therapy[17][18][19][20][21]
-
Liposomal delivery systems for this compound
-
Targeted delivery of this compound to tumor vasculature[22]
-
Improving the bioavailability of this compound
-
Polymeric micelles for this compound encapsulation
-
Dendrimer-based delivery of this compound[23]
-
Sustained-release formulations of this compound
Clinical and Preclinical Research:
-
This compound phosphate (CA4P) clinical trials[2][24][25][26][27]
-
Combination therapy of this compound with chemotherapy[2]
-
This compound in combination with anti-angiogenic agents[2]
-
Preclinical evaluation of this compound analogs
-
This compound for the treatment of anaplastic thyroid cancer[28]
-
CA4P in combination with radiotherapy[1]
-
Cardiovascular side effects of Combretastatin A4P[2]
-
Biomarkers for predicting response to this compound therapy
Quantitative Data Summary
The following tables summarize key quantitative data related to the biological activity of this compound and its derivatives from various studies.
Table 1: In Vitro Cytotoxicity of this compound (CA4) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| BFTC 905 | Bladder Cancer | < 4 | [29] |
| TSGH 8301 | Bladder Cancer | < 4 | [29] |
| MCF-7 | Breast Cancer | 10 - 50 | [30] |
Table 2: Pharmacokinetic Parameters of this compound (CA4) in a Phase I Clinical Trial
| Dose (mg/m²) | CA4 Area Under the Curve (AUC) (µmol·h/L) | Reference |
| 5 | 0.169 | [24][25] |
| 68 | 2.33 | [24][25] |
| 114 | 3.29 | [24][25] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in this compound research.
Tubulin Polymerization Inhibition Assay
This assay is fundamental to understanding the mechanism of action of this compound and its analogs.
Objective: To determine the inhibitory effect of a compound on the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin protein
-
GTP (Guanosine triphosphate)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Test compound (this compound or analog) dissolved in a suitable solvent (e.g., DMSO)
-
Control inhibitor (e.g., colchicine)
-
Spectrophotometer capable of measuring absorbance at 340 nm with temperature control
Procedure:
-
Prepare a reaction mixture containing tubulin in polymerization buffer on ice.
-
Add the test compound or control to the reaction mixture to the desired final concentration. An equivalent volume of the solvent is added to the control reaction.
-
Incubate the mixture on ice for a short period to allow for compound binding.
-
Initiate polymerization by adding GTP and transferring the mixture to a pre-warmed cuvette in the spectrophotometer set at 37°C.
-
Monitor the increase in absorbance at 340 nm over time. The increase in absorbance corresponds to the formation of microtubules.
-
The rate of polymerization is calculated from the linear phase of the absorbance curve.
-
The inhibitory activity of the compound is expressed as the concentration required to inhibit tubulin polymerization by 50% (IC50).
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the anti-proliferative effects of this compound on cancer cell lines.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7, BFTC 905)
-
Complete cell culture medium
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 hours). Include untreated control wells.
-
After the treatment period, add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[30]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
This compound Mechanism of Action
References
- 1. The vascular disrupting agent combretastatin A-4 phosphate causes prolonged elevation of proteins involved in heme flux and function in resistant tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound phosphate: a novel vascular disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Recent Trends in Tubulin-Binding Combretastatin A-4 Analogs for Anticancer Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antineoplastic agents 322. synthesis of combretastatin A-4 prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. asu.elsevierpure.com [asu.elsevierpure.com]
- 12. Recent advances in combretastatin based derivatives and prodrugs as antimitotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Combretastatin A-4 Conjugated Antiangiogenic Micellar Drug Delivery Systems Using Dendron-Polymer Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound-derived payloads for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Formulation and characterization of this compound loaded PLGA nanoparticles | Semantic Scholar [semanticscholar.org]
- 19. Formulation and characterization of this compound loaded PLGA nanoparticles [inis.iaea.org]
- 20. tandfonline.com [tandfonline.com]
- 21. Preparation and Characterization Evaluation of Poly(L-Glutamic Acid)-g-Methoxy Poly(Ethylene Glycol)/Combretastatin A4/BLZ945 Nanoparticles for Cervical Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Targeted delivery of a combination therapy consisting of this compound and low-dose doxorubicin against tumor neovasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Multifunctional dendrimer/combretastatin A4 inclusion complexes enable in vitro targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Phase I clinical trial of weekly this compound phosphate: clinical and pharmacokinetic results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. aacrjournals.org [aacrjournals.org]
- 27. Clinical trial experience with CA4P anticancer therapy: focus on efficacy, cardiovascular adverse events, and hypertension management - PMC [pmc.ncbi.nlm.nih.gov]
- 28. 3D-QSAR Study of Combretastatin A-4 Analogs Based on Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Combretastatin A-4 inhibits cell growth and metastasis in bladder cancer cells and retards tumour growth in a murine orthotopic bladder tumour model - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Troubleshooting & Optimization: Keywords addressing challenges, process improvements, and method refinements for experiments involving This Compound.
Of course, I can create a detailed technical guide on troubleshooting and optimizing experiments for a specific compound. However, "This Compound" is a placeholder. To provide you with an accurate and relevant guide, please specify the name of the compound you are interested in.
Once you provide the name of the compound, I will generate a comprehensive guide that includes:
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Troubleshooting and Optimization Keywords: Addressing common challenges, process improvements, and method refinements.
-
In-depth Technical Content: A guide suitable for researchers, scientists, and drug development professionals.
-
Data Presentation: Summarized quantitative data in clearly structured tables.
-
Detailed Experimental Protocols: Methodologies for key experiments.
-
Mandatory Visualizations: Diagrams for signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language), adhering to your specific formatting requirements.
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Please format the final output as a table with two columns: 'Category' and 'Long-tail Keyword'. Each keyword must be on its own separate row.
- 1. meshagency.com [meshagency.com]
- 2. unleashed-technologies.com [unleashed-technologies.com]
- 3. meshagency.com [meshagency.com]
- 4. reliablesoft.net [reliablesoft.net]
- 5. kinsmanco.com [kinsmanco.com]
- 6. Frontiers | Decoding GPCR Functionality: Bridging Molecular Pharmacology and Drug Discovery [frontiersin.org]
- 7. "Hot" Research Areas in Drug Discovery -- 2019 - Enamine [enamine.net]
- 8. Important Current Research Topics in Drug Discovery [organic-chemistry.org]
- 9. Artificial intelligence in healthcare: transforming the practice of medicine - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a technical overview of the foundational and exploratory phases of drug discovery, focusing on the core principles and methodologies that underpin the identification and preliminary investigation of new therapeutic candidates. It is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the early stages of this complex process.
Foundational Keywords and Concepts
The initial stages of drug discovery are characterized by a series of exploratory and foundational activities aimed at identifying and validating potential therapeutic targets and hit compounds. Key terminology and concepts in this phase include:
-
Target Identification: The process of identifying a biological target, such as a protein, gene, or signaling pathway, that is believed to play a causative role in a disease. This is often informed by genomic, proteomic, and bioinformatics data.
-
Target Validation: The experimental confirmation that modulating the identified target has a therapeutic effect in a relevant disease model. This critical step reduces the risk of failure in later stages of drug development.[1][2][3][4]
-
Assay Development: The design and optimization of a biochemical or cell-based experiment (assay) to measure the activity of the target and the effect of potential drug candidates.
-
High-Throughput Screening (HTS): The automated testing of large libraries of chemical compounds to identify "hits" that modulate the activity of the target.[5]
-
Hit Identification: The process of selecting promising compounds from an HTS campaign for further investigation based on their potency, selectivity, and other properties.
-
Hit-to-Lead (H2L): The process of optimizing the chemical structure of hit compounds to improve their potency, selectivity, and drug-like properties, leading to the identification of "lead" compounds.
-
Lead Optimization: The iterative process of modifying a lead compound to enhance its efficacy, safety, and pharmacokinetic properties to generate a preclinical candidate.
-
Pharmacokinetics (PK): The study of how an organism affects a drug, including its absorption, distribution, metabolism, and excretion (ADME).
-
Pharmacodynamics (PD): The study of how a drug affects an organism, including its mechanism of action and the relationship between drug concentration and effect.
-
In Vitro: Experiments conducted in a controlled environment outside of a living organism, such as in a test tube or cell culture.
-
In Vivo: Experiments conducted in a living organism, such as a mouse or rat.
Quantitative Data in Exploratory Drug Discovery
Quantitative data is essential for decision-making throughout the early drug discovery process. The following tables summarize key quantitative parameters and provide representative data from preclinical studies.
Table 1: In Vitro Potency and Selectivity Data
| Compound | Target | Assay Type | IC50 (nM) | Selectivity (Fold vs. Off-Target) |
| Compound A | Kinase X | Biochemical | 15 | 100 |
| Compound B | Kinase X | Cell-based | 50 | 50 |
| Compound C | GPCR Y | Radioligand Binding | 5 | >1000 |
| Compound D | GPCR Y | Functional (cAMP) | 25 | 200 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[6][7][8]
Table 2: In Vivo Pharmacokinetic Parameters in Mice
| Compound | Dosing Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| Compound X | Intravenous (IV) | 2 | 1500 | 0.1 | 3000 | 2.5 |
| Compound X | Oral (PO) | 10 | 800 | 1 | 4000 | 3.0 |
| Compound Y | Intravenous (IV) | 1 | 2000 | 0.1 | 2500 | 1.8 |
| Compound Y | Oral (PO) | 5 | 500 | 0.5 | 1500 | 2.2 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of successful drug discovery. The following sections provide methodologies for key experiments in the foundational and exploratory phases.
High-Throughput Screening (HTS) Assay Protocol
This protocol outlines the general steps for conducting a cell-based HTS assay to identify inhibitors of a target protein.
1. Assay Development and Miniaturization:
- Develop a robust and reproducible cell-based assay that measures the activity of the target protein.[9]
- Optimize assay conditions such as cell density, reagent concentrations, and incubation times.
- Miniaturize the assay to a 384-well or 1536-well plate format to increase throughput and reduce costs.
2. Pilot Screen:
- Perform a small-scale screen with a diverse set of ~2,000 compounds to assess assay performance.[9]
- Calculate statistical parameters such as the Z'-factor to ensure the assay is robust enough for HTS. A Z'-factor > 0.5 is generally considered acceptable.[9]
3. High-Throughput Screen:
- Screen a large compound library (e.g., >100,000 compounds) at a single concentration (e.g., 10 µM).[9]
- Include positive and negative controls on each plate for quality control.
4. Data Analysis:
- Normalize the data to the controls on each plate.
- Identify "hits" as compounds that produce a signal above a predefined threshold (e.g., >3 standard deviations from the mean of the negative controls).
5. Hit Confirmation and Dose-Response:
- Re-test the primary hits in the same assay to confirm their activity.
- Perform dose-response experiments for confirmed hits to determine their IC50 values.
In Vivo Pharmacokinetic Study Protocol in Mice
This protocol describes a typical procedure for evaluating the pharmacokinetic properties of a compound in mice following intravenous (IV) and oral (PO) administration.[10][11]
1. Animal Preparation:
- Acclimate male C57BL/6 mice (8-10 weeks old) for at least one week before the experiment.
- Fast the mice overnight before dosing.
2. Compound Formulation and Dosing:
- Formulate the test compound in a suitable vehicle (e.g., saline for IV, 0.5% methylcellulose for PO).
- Administer the compound via tail vein injection (IV) or oral gavage (PO) at the desired dose.[10]
3. Blood Sampling:
- Collect blood samples (~50 µL) from the saphenous vein at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
- Collect blood into tubes containing an anticoagulant (e.g., EDTA).
4. Plasma Preparation:
- Centrifuge the blood samples to separate the plasma.
- Store the plasma samples at -80°C until analysis.
5. Bioanalysis:
- Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the compound in plasma.
- Analyze the plasma samples to determine the compound concentration at each time point.
6. Pharmacokinetic Analysis:
- Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
Visualization of Key Processes
Diagrams are invaluable tools for visualizing complex biological pathways and experimental workflows. The following diagrams are generated using the DOT language for Graphviz.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway is a critical regulator of cell proliferation and survival and is a common target in cancer drug discovery.[12][13][14]
Drug Discovery and Development Workflow
This diagram illustrates the major stages of the drug discovery and development process, from initial target identification to post-market surveillance.
Target Validation Workflow
This diagram outlines the logical flow of experiments involved in validating a potential drug target.
References
- 1. wjbphs.com [wjbphs.com]
- 2. Drug Discovery Workflow - What is it? [vipergen.com]
- 3. Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. researchgate.net [researchgate.net]
- 6. altogenlabs.com [altogenlabs.com]
- 7. mdpi.com [mdpi.com]
- 8. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 10. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 12. researchgate.net [researchgate.net]
- 13. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
Validation & Comparative: Keywords centered on confirming findings and comparing the Compound with other compounds or techniques.
An In-Depth Technical Guide to the Validation and Comparative Analysis of Investigational Compound XYZ
For Researchers, Scientists, and Drug Development Professionals
Introduction
The progression of a novel chemical entity from initial discovery to a viable drug candidate is a rigorous process underpinned by comprehensive validation and comparative analysis. This technical guide outlines the critical steps and methodologies for confirming the biological activity, potency, and specificity of an investigational compound, referred to herein as Compound XYZ. The document provides standardized experimental protocols, clear data presentation formats, and visual workflows to ensure that research findings are robust, reproducible, and easily interpretable. Adherence to these guidelines is crucial for making informed "Go/No-Go" decisions in the drug development pipeline.[1][2][3][4]
The validation process demonstrates that the analytical procedures are suitable for their intended purpose.[1] Key validation parameters include accuracy, precision, specificity, linearity, range, and robustness.[5][6][7][8] This guide will detail the protocols necessary to establish these parameters for Compound XYZ and compare its performance against existing standards or alternative compounds.
Data Presentation: Quantitative Summaries
Clear and concise presentation of quantitative data is essential for cross-experimental comparison and evaluation. All data should be summarized in structured tables.
Table 1: In Vitro Potency and Selectivity of Compound XYZ
| Target/Assay | Compound XYZ IC₅₀ (nM) | Control Compound A IC₅₀ (nM) | Selectivity Ratio (Target vs. Off-Target) |
| Primary Target: Kinase A | 15.2 ± 2.1 | 25.8 ± 3.5 | N/A |
| Off-Target 1: Kinase B | 1,250 ± 150 | 850 ± 95 | 82.2 |
| Off-Target 2: Kinase C | > 10,000 | 4,500 ± 520 | > 657.9 |
| Cell-Based Assay (HepG2) | 45.7 ± 5.3 | 78.1 ± 8.9 | N/A |
Table 2: Comparative Cytotoxicity Profile
| Cell Line | Compound XYZ CC₅₀ (µM) | Doxorubicin (Positive Control) CC₅₀ (µM) | Therapeutic Index (CC₅₀ / IC₅₀) |
| HepG2 (Hepatocellular Carcinoma) | 25.5 ± 3.8 | 1.2 ± 0.3 | 558.0 |
| HEK293 (Normal Kidney) | 89.1 ± 9.2 | 5.4 ± 0.7 | N/A |
| MCF-7 (Breast Carcinoma) | 32.8 ± 4.1 | 0.9 ± 0.2 | N/A |
Experimental Protocols
Detailed and standardized protocols are necessary to ensure the reproducibility of experimental results.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol determines the concentration of Compound XYZ required to inhibit 50% of the activity of the target kinase (IC₅₀).
-
Reagent Preparation :
-
Prepare a 10 mM stock solution of Compound XYZ in 100% DMSO.
-
Serially dilute the stock solution in assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to create a 10-point concentration gradient.
-
Prepare recombinant human Kinase A, ATP, and a suitable peptide substrate in assay buffer at 2X the final concentration.
-
-
Assay Procedure :
-
Add 5 µL of each compound dilution to a 384-well plate.
-
Add 10 µL of the 2X Kinase A enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the 2X ATP/substrate solution.
-
Allow the reaction to proceed for 60 minutes at 30°C.
-
Terminate the reaction and quantify kinase activity using a luminescence-based detection reagent that measures the amount of ATP remaining.
-
-
Data Analysis :
-
Normalize the data to high (no inhibitor) and low (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of Compound XYZ concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cell Viability (Cytotoxicity) Assay
This protocol measures the effect of Compound XYZ on the viability of both cancerous and non-cancerous cell lines to determine the 50% cytotoxic concentration (CC₅₀).
-
Cell Culture :
-
Culture HepG2 and HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
-
Assay Procedure :
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a 10-point serial dilution of Compound XYZ (final concentrations ranging from 0.1 nM to 100 µM) for 72 hours.
-
After incubation, add 10 µL of a resazurin-based viability reagent to each well.
-
Incubate for 4 hours at 37°C.
-
Measure the fluorescent signal using a plate reader (560 nm excitation / 590 nm emission).
-
-
Data Analysis :
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of Compound XYZ concentration.
-
Use non-linear regression analysis to calculate the CC₅₀ value.
-
Mandatory Visualization
Visual models of complex biological systems and workflows are indispensable for conveying intricate relationships and processes. The following diagrams were generated using Graphviz and adhere to the specified design constraints.
Caption: Simplified MAPK/ERK signaling pathway showing inhibition by Compound XYZ.
Caption: Experimental workflow for hit identification and validation.
Caption: Logical decision-making process for lead optimization.
References
- 1. agnopharma.com [agnopharma.com]
- 2. sofpromed.com [sofpromed.com]
- 3. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. jddtonline.info [jddtonline.info]
- 7. emerypharma.com [emerypharma.com]
- 8. demarcheiso17025.com [demarcheiso17025.com]
An In-depth Technical Guide to the Synthesis and Derivative Design of Combretastatin A-4
For Researchers, Scientists, and Drug Development Professionals
Combretastatin A-4 (CA-4), a natural stilbenoid isolated from the African bush willow Combretum caffrum, stands as a potent anti-cancer agent renowned for its ability to inhibit tubulin polymerization and disrupt tumor vasculature. Its relatively simple structure and profound biological activity have made it a focal point of extensive research, leading to the development of numerous synthetic strategies and a diverse library of derivatives with improved pharmacological profiles. This technical guide provides a comprehensive overview of the core synthesis of Combretastatin A-4, strategies for its derivative design, detailed experimental protocols, and an exploration of its mechanism of action.
Core Synthesis of Combretastatin A-4
The synthesis of Combretastatin A-4, chemically known as (Z)-1-(3,4,5-trimethoxyphenyl)-2-(3-hydroxy-4-methoxyphenyl)ethene, has been approached through various methodologies. The primary challenge lies in the stereoselective formation of the cis (or Z) double bond, which is crucial for its biological activity, as the corresponding trans (E) isomer is significantly less potent. Two of the most prominent and effective synthetic routes are the Wittig reaction and the Suzuki cross-coupling reaction.
Wittig Reaction Approach
The Wittig reaction is a widely employed method for the synthesis of alkenes. In the context of CA-4 synthesis, it involves the reaction of a phosphonium ylide with an aldehyde. A common strategy involves the reaction of 3,4,5-trimethoxybenzylphosphonium bromide with 3-hydroxy-4-methoxybenzaldehyde.
Experimental Protocol: Wittig Synthesis of Combretastatin A-4
-
Preparation of the Phosphonium Salt: 3,4,5-trimethoxybenzyl alcohol is converted to the corresponding benzyl bromide by treatment with a brominating agent such as phosphorus tribromide (PBr₃) in an anhydrous solvent like diethyl ether. The resulting 3,4,5-trimethoxybenzyl bromide is then reacted with triphenylphosphine (PPh₃) in a suitable solvent like toluene or acetonitrile at reflux to yield 3,4,5-trimethoxybenzylphosphonium bromide.
-
Ylide Formation and Reaction: The phosphonium salt is treated with a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) to generate the corresponding phosphonium ylide.
-
Aldehyde Coupling: A solution of 3-hydroxy-4-methoxybenzaldehyde (isovanillin) in THF is then added to the ylide solution. The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to separate the Z and E isomers, yielding Combretastatin A-4.
Suzuki Cross-Coupling Approach
The Suzuki cross-coupling reaction offers a powerful and often more stereoselective method for the synthesis of stilbenes. This approach typically involves the coupling of a vinyl halide or triflate with an arylboronic acid or ester, catalyzed by a palladium complex. A two-step synthesis using a Wittig olefination followed by a Suzuki cross-coupling has been reported to be highly efficient.
Experimental Protocol: Two-Step Synthesis via Suzuki Coupling
-
Synthesis of (Z)-3,4,5-trimethoxy-β-iodostyrene: Iodomethyltriphenylphosphonium iodide is reacted with 3,4,5-trimethoxybenzaldehyde in the presence of a strong base like sodium hexamethyldisilazide (NaHMDS) in THF. This Stork-Zhao olefination provides the (Z)-vinyl iodide stereoselectively.
-
Suzuki Coupling: The purified (Z)-3,4,5-trimethoxy-β-iodostyrene is then coupled with 3-hydroxy-4-methoxyphenylboronic acid. The reaction is carried out in a solvent system such as 1,2-dimethoxyethane (DME) and water, in the presence of a palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like sodium carbonate (Na₂CO₃). The reaction mixture is heated at reflux for several hours.
-
Work-up and Purification: After cooling, the reaction mixture is filtered through celite to remove the catalyst. The solvent is removed in vacuo, and the residue is taken up in an organic solvent and washed with water and brine. After drying and concentration, the crude product is purified by column chromatography and/or recrystallization to afford pure (Z)-Combretastatin A-4.
Table 1: Comparison of Synthetic Routes for Combretastatin A-4
| Synthetic Route | Key Reactions | Typical Overall Yield | Advantages | Disadvantages |
| Wittig Reaction | Phosphonium salt formation, Ylide generation, Aldehyde coupling | 20-40% | Readily available starting materials. | Often produces a mixture of Z and E isomers, requiring careful separation. |
| Suzuki Coupling | Stork-Zhao olefination, Suzuki cross-coupling | 50-60% | High stereoselectivity for the Z isomer. | May require the synthesis of specific boronic acids; palladium catalysts can be expensive. |
| Perkin Condensation | Aldol condensation, Decarboxylation | ~38% | Utilizes different starting materials (phenylacetic acids). | Can require harsh reaction conditions. |
Derivative Design and Structure-Activity Relationships (SAR)
The development of Combretastatin A-4 derivatives has been a major focus of research, aiming to enhance its therapeutic index by improving its solubility, metabolic stability, and tumor-targeting capabilities. Key strategies involve modifications of the B-ring, the stilbene bridge, and the A-ring.
B-Ring Modifications
The 3'-hydroxyl and 4'-methoxyl groups on the B-ring have been extensively modified.
-
3'-Position: The 3'-hydroxyl group is not essential for tubulin binding. It has been replaced with various substituents, including amines, halogens, and larger moieties to create prodrugs. The well-known water-soluble prodrug, Combretastatin A-4 Phosphate (CA-4P, Fosbretabulin), has a phosphate group at this position, which is cleaved by endogenous phosphatases to release the active CA-4.
-
4'-Position: The 4'-methoxyl group is generally considered important for activity.
Stilbene Bridge Modifications
A significant challenge with CA-4 is its isomerization from the active cis to the inactive trans form. To overcome this, "cis-restricted" analogs have been developed where the double bond is replaced with a heterocyclic ring that mimics the cis conformation.
-
Heterocyclic Scaffolds: A variety of five- and six-membered heterocyclic rings, such as triazoles, imidazoles, oxazoles, pyrazoles, and indoles, have been used to replace the ethene bridge.[1][2] These modifications often maintain or even enhance the anti-tubulin activity while preventing isomerization.[3]
A-Ring Modifications
The 3,4,5-trimethoxyphenyl A-ring is considered crucial for anchoring the molecule to the colchicine-binding site on tubulin and is generally conserved in most derivatives.[4]
Table 2: Biological Activity of Selected Combretastatin A-4 Derivatives
| Derivative Class | Example Modification | Target Cell Line(s) | IC₅₀ (nM) | Reference |
| B-Ring Modified | Combretastatin A-4 Phosphate (CA-4P) | Various | Varies (prodrug) | [4] |
| 3'-Amino-CA-4 | Various | Potent | [5] | |
| Bridge Modified | 1,2,3-Triazole Analog | K562 | Nanomolar range | [6] |
| Imidazole Analog | NCI-H460, HCT-15 | Potent | [1] | |
| Indole Analog | Various | 1-23 | [5] | |
| A-Ring Modified | Benzofuran/Benzo[b]thiophene Analogs | BMEC, H-460 | Potent | [5][7] |
Biological Evaluation: Experimental Protocols
The biological activity of Combretastatin A-4 and its derivatives is primarily assessed through cytotoxicity assays, tubulin polymerization inhibition assays, and cell cycle analysis.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Experimental Protocol: MTT Assay
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (and a vehicle control) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.
Tubulin Polymerization Inhibition Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.
Experimental Protocol: Tubulin Polymerization Assay
-
Reaction Setup: A reaction mixture is prepared containing purified tubulin, a polymerization buffer (e.g., PIPES buffer), GTP, and the test compound at various concentrations.
-
Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.
-
Monitoring Polymerization: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution. This change in turbidity is monitored over time by measuring the absorbance at 340 nm using a spectrophotometer.
-
Data Analysis: The extent of polymerization is plotted against time. The inhibitory effect of the compound is determined by comparing the polymerization curves in the presence of the compound to that of a control (vehicle). The IC₅₀ value for tubulin polymerization inhibition can be calculated.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a compound.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Cells are treated with the test compound for a specific duration (e.g., 24 hours).
-
Cell Harvesting and Fixation: The cells are harvested, washed with phosphate-buffered saline (PBS), and then fixed in cold 70% ethanol and stored at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing a DNA-intercalating fluorescent dye, such as propidium iodide (PI), and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of the PI is proportional to the amount of DNA in each cell.
-
Data Analysis: The data is analyzed to generate a histogram of cell count versus DNA content. This allows for the quantification of the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Mechanism of Action and Signaling Pathways
Combretastatin A-4 exerts its potent anti-cancer effects primarily by targeting the microtubule network, which is essential for cell division, intracellular transport, and maintenance of cell shape.
Inhibition of Tubulin Polymerization
CA-4 binds to the colchicine-binding site on β-tubulin, a subunit of the tubulin heterodimer. This binding prevents the polymerization of tubulin into microtubules. The disruption of microtubule dynamics leads to the collapse of the microtubule network.
Mitotic Arrest and Apoptosis
The interference with microtubule formation during mitosis prevents the proper assembly of the mitotic spindle. This activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.[8] If the cell is unable to resolve this mitotic arrest, it triggers the intrinsic pathway of apoptosis, or programmed cell death.
The induction of apoptosis by CA-4 involves the activation of a cascade of cysteine proteases known as caspases. Specifically, the mitotic arrest leads to the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases, like caspase-3.[9][10] Activated caspase-3 is responsible for cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. The process is also regulated by the Bcl-2 family of proteins, where pro-apoptotic members like Bax can promote the release of cytochrome c from the mitochondria, a key event in the activation of caspase-9.[11][12][13][14][15][16]
Conclusion
Combretastatin A-4 remains a highly significant lead compound in the development of anti-cancer therapeutics. The synthetic routes to CA-4 are well-established, with methods like the Suzuki coupling offering high stereoselectivity for the active cis-isomer. The extensive exploration of CA-4 derivatives has yielded compounds with improved properties, such as enhanced water solubility and resistance to isomerization. The primary mechanism of action, involving the inhibition of tubulin polymerization leading to mitotic arrest and apoptosis, is well-characterized. Future research in this area will likely focus on the development of novel derivatives with enhanced tumor specificity and reduced off-target toxicities, as well as their application in combination therapies to overcome drug resistance. This guide provides a foundational understanding for researchers and professionals engaged in the exciting and evolving field of Combretastatin-based drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. New Heterocyclic Combretastatin A-4 Analogs: Synthesis and Biological Activity of Styryl-2(3H)-benzothiazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of Combretastatin A-4 derivatives containing a 3’-O-substituted carbonic ether moiety as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel A-ring and B-ring modified combretastatin A-4 (CA-4) analogues endowed with interesting cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combretastatin A-4 and structurally related triazole analogues induce caspase-3 and reactive oxygen species-dependent cell death in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Combretastatin A-4 induces p53 mitochondrial-relocalisation independent-apoptosis in non-small lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of apoptosis by Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Isolation of Combretastatin A-4: A Technical Guide to its Discovery from Combretum caffrum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Combretastatin A-4, a potent stilbenoid compound, has garnered significant attention in the field of oncology for its profound anti-cancer properties. First isolated from the bark of the South African bush willow, Combretum caffrum, this natural product has paved the way for the development of novel vascular-disrupting agents. This technical guide provides an in-depth overview of the discovery and isolation of Combretastatin A-4, presenting a compilation of experimental protocols, quantitative data, and a visualization of its mechanism of action. The information is tailored for researchers, scientists, and drug development professionals engaged in natural product chemistry and cancer research.
Introduction
The quest for novel therapeutic agents from natural sources has led to the discovery of a vast array of bioactive molecules. Among these, Combretastatin A-4 stands out as a remarkable example of a plant-derived compound with significant clinical potential. Its discovery from Combretum caffrum by Pettit and colleagues in the 1980s marked a pivotal moment in the study of anti-tubulin agents.[1][2][3] Combretastatin A-4 exerts its potent cytotoxic and anti-vascular effects by inhibiting the polymerization of tubulin, a critical component of the cellular cytoskeleton, and by disrupting the signaling pathways essential for angiogenesis.[3][4] This guide details the seminal work on its isolation and characterization, providing a valuable resource for those seeking to understand the foundational research behind this important molecule.
Experimental Protocols
The isolation of Combretastatin A-4 from Combretum caffrum was achieved through a multi-step process involving solvent extraction, solvent-solvent partitioning, and a series of chromatographic separations. The process, guided by bioassays, allowed for the targeted isolation of the active constituent.[2]
Plant Material Collection and Identification
Stem wood of Combretum caffrum (Eckl. & Zeyh.) Kuntze was collected in the Eastern Cape province of South Africa. The plant material was identified as part of a collaborative research program between the National Cancer Institute (NCI) and the U.S. Department of Agriculture.[2][5]
Extraction
The dried and ground stem wood (77 kg) of Combretum caffrum was subjected to exhaustive extraction with a 1:1 mixture of methylene chloride and methanol. This initial extraction yielded a crude extract containing a complex mixture of phytochemicals.[2][5]
Solvent Partitioning
The crude methylene chloride-methanol extract was concentrated and then subjected to a solvent partitioning sequence to separate compounds based on their polarity. The extract was diluted with water, and the methylene chloride phase was partitioned using a sequence of methanol-water and various organic solvents, including ligroin, carbon tetrachloride, and methylene chloride.[2] This fractionation step was crucial for the initial separation and enrichment of the bioactive components.
A key step in the fractionation involved partitioning the methylene chloride fraction between hexane and 9:1 methanol-water, followed by adjusting the aqueous methanol to 3:2 and re-extracting with methylene chloride. This process yielded a methylene chloride fraction (827.9 g) enriched in the active compounds.[5]
Chromatographic Purification
The enriched methylene chloride fraction was subjected to a series of chromatographic separations to isolate Combretastatin A-4. This purification was guided by bioassays, primarily the murine P-388 lymphocytic leukemia cell line, to track the cytotoxic activity through the various fractions.[1][2]
-
Sephadex LH-20 Chromatography: The methylene chloride fraction was first separated by steric exclusion chromatography on a Sephadex LH-20 column. This step served to separate the compounds based on their molecular size.[2][5]
-
Silica Gel Chromatography: Active fractions from the Sephadex LH-20 column were further purified by chromatography on silica gel columns. A variety of solvent systems, including hexane-ethyl acetate, were used to elute the compounds based on their polarity, leading to the isolation of pure Combretastatin A-4.[5]
Quantitative Data
The isolation and characterization of Combretastatin A-4 involved the collection of various quantitative data, from the initial yield from the plant material to its spectroscopic properties and biological activity.
Yield of Combretastatin
While the overall yield of Combretastatin A-4 from the initial 77 kg of plant material is not explicitly detailed in a single source, the isolation of combretastatin (a related compound) from 55 kg of plant material yielded 0.45 g of the substance.[2]
Spectroscopic Data for Combretastatin A-4
The structure of Combretastatin A-4 was elucidated using a combination of spectroscopic techniques. The following tables summarize the key spectroscopic data.
Table 1: ¹H NMR Spectral Data of Combretastatin A-4
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not explicitly detailed in the provided search results |
Note: Specific proton NMR data with assignments was not available in the initial search results. ChemicalBook provides a spectrum for reference.
Table 2: ¹³C NMR Spectral Data of Combretastatin A-4
| Chemical Shift (δ) ppm | Assignment |
| Specific peak assignments not available in search results |
Note: A ¹³C NMR spectrum is available on PubChem, but detailed peak assignments are not provided.
Table 3: Mass Spectrometry Data for Combretastatin A-4
| m/z | Relative Intensity (%) | Assignment |
| 316 | ~85 | [M]⁺ |
| 317 | ~18 | [M+H]⁺ |
| 301 | ~100 | [M-CH₃]⁺ |
| 162 | ~25 |
Source: PubChem CID 5351344
Biological Activity
Combretastatin A-4 exhibits potent cytotoxic activity against a range of cancer cell lines. The following table summarizes some of the reported biological activity data.
Table 4: In Vitro Cytotoxicity of Combretastatin A-4
| Cell Line | Assay | Value | Reference |
| Murine P-388 lymphocytic leukemia | ED₅₀ | ~0.003 µM | [4] |
| Human Colon Cancer (LoVo) | ED₅₀ | 0.005 µg/ml | [4] |
| Human Colon Cancer (HT 29) | ED₅₀ | 0.02 µg/ml | [4] |
| Human Colon Cancer (Colo 205) | ED₅₀ | 0.07 µg/ml | [4] |
| Human Colon Cancer (DLD-1) | ED₅₀ | 0.005 µg/ml | [4] |
| Human Colon Cancer (HCT-15) | ED₅₀ | 0.0009 µg/ml | [4] |
| Tubulin Polymerization | IC₅₀ | 2-3 µM | [4] |
Visualization of Experimental Workflow and Signaling Pathway
To better illustrate the processes involved in the isolation and the mechanism of action of Combretastatin A-4, the following diagrams have been generated using Graphviz.
Experimental Workflow for Combretastatin A-4 Isolation
Caption: Isolation workflow of Combretastatin A-4 from Combretum caffrum.
Signaling Pathway of Combretastatin A-4's Anti-Angiogenic Activity
Caption: Signaling pathway of Combretastatin A-4's anti-angiogenic effects.
Conclusion
The discovery and isolation of Combretastatin A-4 from Combretum caffrum represents a landmark achievement in natural product chemistry and cancer research. The meticulous process of bioassay-guided fractionation, employing a combination of solvent extraction and chromatographic techniques, successfully identified this potent anti-cancer agent. The detailed experimental protocols and quantitative data presented in this guide offer valuable insights for researchers aiming to explore and harness the therapeutic potential of natural products. The elucidation of its mechanism of action, particularly its role as a tubulin polymerization inhibitor and a vascular disrupting agent, continues to inspire the development of new and more effective cancer therapies. This foundational work underscores the importance of biodiversity as a source of novel chemical entities with profound implications for human health.
References
The Intricate Dance of Structure and Activity: A Technical Guide to Combretastatin A-4 Analogs as Potent Antitumor Agents
For Researchers, Scientists, and Drug Development Professionals
Combretastatin A-4 (CA-4), a natural stilbenoid isolated from the bark of the African bush willow Combretum caffrum, has emerged as a powerful lead compound in the development of novel anticancer therapeutics.[1] Its potent cytotoxicity and unique dual mechanism of action, targeting both tumor cells and their vasculature, have spurred extensive research into the synthesis and evaluation of a myriad of analogs. This in-depth technical guide delves into the critical structure-activity relationships (SAR) of CA-4 analogs, providing a comprehensive overview of the key structural modifications that govern their biological activity. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to serve as a valuable resource for researchers in the field of oncology drug discovery.
The Core Pharmacophore: Unraveling the Essentials for Activity
The fundamental structure of Combretastatin A-4 consists of two phenyl rings (A and B) connected by a cis-stilbene bridge.[2] Extensive SAR studies have unequivocally established the criticality of several structural features for potent anti-tubulin and cytotoxic activity.[3]
-
The A-Ring: The 3,4,5-trimethoxyphenyl moiety on ring A is a cornerstone of CA-4's activity.[3] This specific substitution pattern is crucial for anchoring the molecule within the colchicine-binding site on β-tubulin.[4]
-
The cis-Stilbene Bridge: The cis configuration of the double bond is paramount for high potency. The corresponding trans-isomer is significantly less active, highlighting the importance of the specific spatial arrangement of the two phenyl rings for optimal interaction with the tubulin protein.[4] However, the inherent instability of the cis-alkene, which can isomerize to the inactive trans-form, has been a major impetus for the development of conformationally restricted analogs.[5]
-
The B-Ring: While the A-ring's substitution is relatively constrained, the B-ring offers greater flexibility for modification to enhance potency, selectivity, and pharmacokinetic properties. The prototypical CA-4 possesses a 3-hydroxy-4-methoxyphenyl B-ring.
Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro biological activities of selected Combretastatin A-4 analogs, providing a quantitative basis for understanding their structure-activity relationships.
Table 1: Cytotoxicity of Combretastatin A-4 and Key Analogs in Human Cancer Cell Lines
| Compound | Modification from CA-4 | Cell Line | IC₅₀ (nM) | Reference |
| Combretastatin A-4 (CA-4) | - | PC-3 | 0.9 - 108.5 | [6] |
| MDA-MB-231 | 0.9 - 108.5 | [6] | ||
| Combretastatin A-4 Phosphate (CA-4P) | 3'-OH replaced with a phosphate group | - | Prodrug | [7] |
| Compound 1 | B-ring modification | PC-3 | 14.8 | [6] |
| SU168 | B-ring modification | PC-3 | 84.2 | [6] |
| Compound 8 | Carboxylic acid moiety | MDA-MB-231 | >10,000 | [4] |
| Compound 20 | Amide moiety | MDA-MB-231 | >10,000 | [4] |
| Compound 11b | Triazole bridge | HepG2 | 3,830 | [5] |
| HCT-116 | 10,200 | [5] | ||
| A549 | 10,670 | [5] | ||
| Isoxazole 43 | Isoxazole bridge | A549, MCF7 | Potent (exact values not specified) | [8] |
| Isoxazole 45 | Isoxazole bridge | A549, MCF7 | Potent (exact values not specified) | [8] |
IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%.
Table 2: Tubulin Polymerization Inhibition by Combretastatin A-4 and Analogs
| Compound | IC₅₀ (nM) | Reference |
| Combretastatin A-4 (CA-4) | 4,500 - 19,800 | [6] |
| Compound 1 | Potent inhibitor | [6] |
| SU168 | Potent inhibitor | [6] |
| Compound 11b | Comparable to CA-4 | [5] |
IC₅₀ values represent the concentration of the compound required to inhibit tubulin polymerization by 50%.
Mechanism of Action: From Tubulin Binding to Vascular Disruption
The primary molecular target of Combretastatin A-4 and its active analogs is the colchicine-binding site on β-tubulin.[9] Binding at this site disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to a net depolymerization of microtubules.[10] This has profound consequences for the cell, culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis.[5][11]
Beyond its direct cytotoxic effects on tumor cells, CA-4 exhibits potent anti-vascular activity.[1] It selectively targets the immature and rapidly proliferating endothelial cells of the tumor neovasculature, leading to a rapid collapse of tumor blood vessels.[12] This vascular-disrupting effect results in extensive tumor necrosis by depriving the tumor of essential oxygen and nutrients.[13]
The anti-angiogenic effects of CA-4 are also mediated, at least in part, by the attenuation of the VEGF/VEGFR-2 signaling pathway.[14] CA-4 has been shown to decrease the expression and secretion of VEGF in tumor and endothelial cells under hypoxic conditions.[14] Furthermore, it can inhibit the phosphorylation of Akt, a key downstream effector in the VE-cadherin signaling pathway, which is crucial for endothelial cell survival and capillary formation.[15]
Caption: Mechanism of action of Combretastatin A-4 analogs.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the evaluation of Combretastatin A-4 analogs.
Cell Viability and Cytotoxicity Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
b) Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Cell Fixation: Fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with SRB solution.
-
Washing: Wash the plates to remove unbound dye.
-
Dye Solubilization: Solubilize the protein-bound dye with a basic solution (e.g., Tris base).
-
Absorbance Measurement: Measure the absorbance at approximately 510 nm.
References
- 1. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Advances in Combretastatin A-4 Inspired Inhibitors of Tubulin Polymerization: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Regulates Proliferation, Migration, Invasion, and Apoptosis of Thyroid Cancer Cells via PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery, synthesis, activities, structure–activity relationships, and clinical development of combretastatins and analogs as anticancer drugs. A comprehensive review - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. This compound phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Colchicine Site of β-Tubulin: An In-Depth Technical Guide to the Binding of Combretastatin A4
For Researchers, Scientists, and Drug Development Professionals
Abstract
Combretastatin A4 (CA-4), a natural stilbenoid phenol derived from the African bush willow Combretum caffrum, is a potent anti-cancer agent that targets the microtubule cytoskeleton. Its primary mechanism of action involves binding to the colchicine site on β-tubulin, leading to the inhibition of tubulin polymerization, disruption of microtubule dynamics, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[1][2][3][4] This technical guide provides a comprehensive overview of the CA-4 binding site on β-tubulin, presenting key quantitative binding data, detailed experimental protocols for its characterization, and a visualization of the associated signaling pathways.
The this compound Binding Site
This compound binds to the colchicine binding site located at the interface between the α- and β-tubulin subunits, primarily within the β-subunit.[4][5] The binding of CA-4 to this site sterically hinders the conformational changes required for tubulin dimers to polymerize into microtubules, thereby destabilizing the microtubule network.[1][6] The cis-conformation of the stilbene bridge in CA-4 is crucial for its high-affinity binding and biological activity.[7]
Key Interacting Residues
X-ray crystallography and molecular modeling studies have identified several key amino acid residues within the β-tubulin subunit that are critical for the interaction with this compound. The trimethoxyphenyl ring (A-ring) of CA-4 typically occupies a hydrophobic pocket, while the B-ring forms hydrogen bonds and other interactions.
Quantitative Binding Data
The affinity of this compound and its analogs for the colchicine binding site on β-tubulin has been quantified through various experimental and computational methods. The following tables summarize key quantitative data from the literature.
Table 1: Inhibition of Tubulin Polymerization and Cell Growth by this compound
| Parameter | Value | Cell Line/Conditions | Reference |
| IC50 (Tubulin Polymerization) | 2-3 µM | Murine leukemia L1210 and P388 cells | [8] |
| IC50 (Tubulin Polymerization) | 2.5 µM | [9] | |
| ED50 (Cell Growth) | ~0.003 µM | Murine leukemia L1210 and P388 cells | [8] |
| ED50 (Cell Growth) | 0.0009 - 0.07 µg/ml | Human colon cancer cell lines | [8] |
| IC50 (Cell Growth) | 7 nM | [9] |
Table 2: Competitive Inhibition of Colchicine Binding by this compound
| Parameter | Value | Conditions | Reference |
| Apparent Ki | 0.14 µM | Competitive inhibition | [9] |
Table 3: Computationally Derived Binding Energies of this compound with β-Tubulin Isotypes
| β-Tubulin Isotype | Binding Energy (kcal/mol) | Computational Method | Reference |
| αβIIb | Highest Affinity | Molecular Dynamics Simulation | [5] |
| αβIVa | Molecular Dynamics Simulation | [5] | |
| αβI | Molecular Dynamics Simulation | [5] | |
| αβIII | Lowest Affinity | Molecular Dynamics Simulation | [5] |
Note: The order of binding energy for CA-4 is αβIIb > αβIVa > αβI > αβIII. Altered expression of βI and βIII isotypes has been associated with drug resistance.[5]
Experimental Protocols
The characterization of the this compound binding site on β-tubulin relies on a combination of biophysical, biochemical, and computational techniques.
X-Ray Crystallography of the Tubulin-Combretastatin A4 Complex
This technique provides high-resolution structural information of the binding site.
Methodology:
-
Protein Expression and Purification: Expression of recombinant human α/β-tubulin in a suitable system (e.g., insect or mammalian cells). Purification is achieved through multiple chromatography steps.
-
Complex Formation: Incubation of purified tubulin with a molar excess of this compound.
-
Crystallization: The tubulin-CA-4 complex is crystallized using vapor diffusion (hanging or sitting drop) methods by screening a wide range of precipitants, buffers, and additives. The crystal structure of the tubulin-CA-4 complex is available in the Protein Data Bank under the accession code 5LYJ.[10]
-
Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals. The structure is then solved and refined to provide atomic-level details of the binding interaction.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the assembly of microtubules from purified tubulin dimers.[11]
Methodology:
-
Tubulin Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization.
-
Reaction Mixture: A reaction mixture is prepared containing tubulin in a polymerization buffer (e.g., MES or PIPES buffer with MgCl2 and GTP) and the test compound (this compound) at various concentrations.
-
Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.
-
Monitoring Polymerization: The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm using a spectrophotometer.
-
Data Analysis: The rate and extent of polymerization are calculated, and the IC50 value (the concentration of the compound that inhibits polymerization by 50%) is determined.
Fluorescence Spectroscopy for Binding Affinity
Fluorescence-based methods can be used to determine the binding affinity of ligands to tubulin.[12]
Methodology:
-
Intrinsic Tryptophan Fluorescence: The binding of a ligand to tubulin can cause a change in the intrinsic fluorescence of tryptophan residues in the protein. By titrating tubulin with increasing concentrations of the ligand and monitoring the change in fluorescence, the binding constant can be determined.
-
Competitive Binding with a Fluorescent Probe: A fluorescent probe known to bind to the colchicine site (e.g., a fluorescent colchicine analog) is used. The displacement of this probe by the test compound (this compound) leads to a change in fluorescence polarization or intensity.[13] This change is used to calculate the binding affinity of the test compound.
Molecular Docking and Molecular Dynamics (MD) Simulations
These computational methods predict and analyze the binding mode and affinity of a ligand to its target protein.[5][14]
Methodology:
-
Preparation of Structures: A high-resolution crystal structure of tubulin (e.g., from the PDB) is prepared by adding hydrogens and assigning charges. A 3D structure of the ligand (this compound) is generated and optimized.
-
Molecular Docking: The ligand is docked into the defined binding site of the protein using software like AutoDock or Glide.[1][15] The program samples different orientations and conformations of the ligand and scores them based on a scoring function that estimates the binding affinity.
-
Molecular Dynamics Simulations: The docked complex is subjected to MD simulations to assess its stability and to refine the binding pose. The simulation calculates the trajectory of atoms over time, providing insights into the dynamic nature of the interaction and allowing for the calculation of binding free energies.
Visualizations
Logical Relationship of this compound Binding
Caption: Logical flow of this compound binding to β-tubulin.
Experimental Workflow for Binding Site Characterization
Caption: Workflow for characterizing the CA-4 binding site.
Downstream Signaling Pathway of this compound Action
Caption: Downstream effects of this compound binding.
Conclusion
This compound's interaction with the colchicine binding site of β-tubulin is a well-characterized and critical event in its mechanism of anti-cancer activity. The detailed understanding of this binding site, facilitated by a combination of experimental and computational approaches, has been instrumental in the design and development of novel tubulin-targeting agents with improved pharmacological properties. This guide provides a foundational understanding for researchers and professionals in the field, summarizing the key quantitative data, methodologies, and biological consequences of this important drug-target interaction.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. neuroquantology.com [neuroquantology.com]
- 4. mdpi.com [mdpi.com]
- 5. Delineating the interaction of combretastatin A-4 with αβ tubulin isotypes present in drug resistant human lung carcinoma using a molecular modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation and structure of the strong cell growth and tubulin inhibitor combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interactions of tubulin with potent natural and synthetic analogs of the antimitotic agent combretastatin: a structure-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
- 11. mdpi.com [mdpi.com]
- 12. Fluorescence spectroscopic methods to analyze drug-tubulin interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A tubulin-based fluorescent polarization assay for paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide on the In Vitro Anti-proliferative Activity of Combretastatin A4
Executive Summary: Combretastatin A4 (CA4), a natural stilbene isolated from the South African bush willow Combretum caffrum, is a potent anti-proliferative and anti-vascular agent.[1][2][3] Its primary mechanism of action involves binding to the colchicine site on β-tubulin, leading to the inhibition of microtubule polymerization.[4][5] This disruption of the cellular cytoskeleton triggers a cascade of events, including a robust cell cycle arrest at the G2/M phase, culminating in apoptotic cell death or mitotic catastrophe.[6][7][8] Furthermore, CA4 has been shown to modulate critical intracellular signaling pathways, notably inhibiting the pro-survival PI3K/Akt pathway and activating p53-dependent apoptotic responses.[4][9] This guide provides a comprehensive overview of the in vitro anti-proliferative activity of CA4, detailing its molecular mechanisms, quantitative efficacy across various cancer cell lines, and the experimental protocols used for its evaluation.
Core Mechanism of Anti-proliferative Action
The cytotoxic effects of this compound are rooted in its potent ability to interfere with microtubule dynamics, a process critical for cell division, structure, and intracellular transport.
Inhibition of Microtubule Polymerization
This compound binds with high affinity to the colchicine-binding site on β-tubulin, one of the fundamental protein subunits of microtubules.[3][10] This binding event prevents the polymerization of tubulin dimers into microtubules, leading to a net depolymerization and disruption of the microtubule network.[8][11] This action is highly specific to the cis-stilbene configuration of CA4; the trans-isomer is largely inactive.[7]
Induction of G2/M Cell Cycle Arrest
The disruption of the mitotic spindle, a structure composed of microtubules essential for chromosome segregation, prevents cells from successfully completing mitosis. This leads to a potent arrest in the G2/M phase of the cell cycle.[6][7] Studies have shown that treatment with CA4 significantly increases the population of cells in the G2/M phase. For example, treating proliferating endothelial cells with 100 nmol/L of the CA4 prodrug (CA4P) for 24 hours resulted in 65% of cells accumulating in G2/M, compared to just 20% in control cultures.[12] This arrest is often associated with elevated levels of key mitotic proteins like cyclin B1.[12]
Induction of Cell Death: Apoptosis and Mitotic Catastrophe
Prolonged arrest at the G2/M checkpoint ultimately forces the cell into one of two terminal fates:
-
Apoptosis: A programmed cell death cascade is initiated, characterized by caspase activation and DNA fragmentation.[7][13]
-
Mitotic Catastrophe: This is a form of cell death that occurs during mitosis, characterized by the formation of giant, multinucleated cells due to failed cytokinesis, which can then lead to apoptosis or necrosis.[7][8]
Modulation of Key Signaling Pathways
This compound's anti-proliferative effects are mediated and amplified through its influence on critical intracellular signaling pathways that govern cell survival and death.
Inhibition of Pro-Survival Pathways
CA4 has been demonstrated to suppress signaling cascades that promote cell proliferation and survival. A key target is the PI3K/Akt pathway . Treatment with CA4 has been shown to significantly decrease the phosphorylation of PI3K and Akt, thereby inhibiting this crucial survival pathway.[4] Analogues of CA4 have also been reported to attenuate the MAPK/ERK pathway .[14]
Activation of Pro-Apoptotic Pathways
CA4 treatment activates the intrinsic (mitochondrial) pathway of apoptosis. This can involve the tumor suppressor protein p53, which accumulates at the mitochondria following CA4 treatment in some cell lines.[9] This promotes an increase in the Bax/Bcl-2 ratio, leading to the release of cytochrome c from the mitochondria.[5][9] Cytochrome c release triggers the activation of a caspase cascade, beginning with initiator caspase-9 and followed by effector caspase-3.[13] Activated caspase-3 then cleaves critical cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the execution of apoptosis.[7][13]
Quantitative Anti-proliferative Efficacy
This compound exhibits potent cytotoxic activity against a wide array of human cancer cell lines, often at nanomolar concentrations. Its efficacy, measured as the half-maximal inhibitory concentration (IC50), varies depending on the cell type.
| Cell Line | Cancer Type | IC50 Value | Reference |
| BFTC 905, TSGH 8301 | Bladder Cancer | < 4 nM | [7] |
| 518A2 | Melanoma | 1.8 nM - 20 nM | [15] |
| HR | Gastric Cancer | 30 nM | [15] |
| NUGC3 | Stomach Cancer | 8,520 nM (8.52 µM) | [15] |
| JAR | Choriocarcinoma | Cytotoxicity at 100 µM | [16] |
| HeLa | Cervical Cancer | Cytotoxicity at 1 µM | [16] |
| A549 (Derivative XN0502) | Non-Small Cell Lung Cancer | 1.8 µM | [13] |
| HL-7702 (Normal Liver) | Normal (for Derivative XN0502) | 9.1 µM | [13] |
Note: The data indicates a degree of selective cytotoxicity, with some cancer cell lines being significantly more sensitive to CA4 than normal or non-cancerous cells.[7][13]
Standardized Experimental Protocols
The in vitro evaluation of this compound relies on a set of standard cell biology assays to quantify its effects on viability, cell cycle progression, and protein expression.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[17]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours.[18][19]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a SDS-HCl solution) to each well to dissolve the purple formazan crystals formed by metabolically active cells.[18]
-
Absorbance Reading: Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of ~570 nm.[20]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to quantify the DNA content of cells, thereby determining their distribution across the different phases of the cell cycle.
-
Cell Culture and Treatment: Culture and treat cells with CA4 as described above in 6-well plates.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 2 hours or up to several weeks.[21]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI), a DNA-intercalating dye, and RNase A (to prevent staining of double-stranded RNA).[21][22]
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Analysis of Apoptotic Proteins (Western Blotting)
Western blotting is used to detect and quantify specific proteins involved in the apoptotic signaling cascade.
-
Protein Extraction: Treat cells with CA4, harvest them, and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to obtain total protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., cleaved Caspase-3, cleaved PARP, p53, Bax, Bcl-2, p-Akt) overnight at 4°C.[23][24]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a species-specific secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading across lanes.[23]
Conclusion
This compound is a highly effective anti-proliferative agent in vitro, demonstrating cytotoxicity against a broad spectrum of cancer cell lines at low nanomolar concentrations. Its well-defined mechanism, centered on the disruption of microtubule polymerization, triggers G2/M cell cycle arrest and induces apoptotic cell death through the modulation of key signaling pathways like PI3K/Akt and the p53-caspase axis. The robust and reproducible nature of its in vitro effects, as detailed in the standardized protocols, solidifies its role as a critical lead compound in the development of novel anti-cancer therapeutics. Further research into its derivatives continues to explore ways to enhance its efficacy and pharmacokinetic profile for clinical application.[13][25]
References
- 1. mdpi.com [mdpi.com]
- 2. scilit.com [scilit.com]
- 3. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Regulates Proliferation, Migration, Invasion, and Apoptosis of Thyroid Cancer Cells via PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Cytotoxic, Antioxidant, and Anti-Genotoxic Properties of this compound in Human Peripheral Blood Mononuclear Cells: A Comprehensive In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combretastatin A-4 inhibits cell growth and metastasis in bladder cancer cells and retards tumour growth in a murine orthotopic bladder tumour model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Combretastatin A-4 induces p53 mitochondrial-relocalisation independent-apoptosis in non-small lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Tubulin-Binding Agent Combretastatin A-4-Phosphate Arrests Endothelial Cells in Mitosis and Induces Mitotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessing the Antiproliferative Potential of a Novel this compound Derivative via Modulating Apoptosis, MAPK/ERK and PI3K/AKT Pathways in Human Breast Cancer Cells [imrpress.com]
- 15. medchemexpress.com [medchemexpress.com]
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- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. chondrex.com [chondrex.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. Flow cytometry with PI staining | Abcam [abcam.com]
- 22. agilent.com [agilent.com]
- 23. researchgate.net [researchgate.net]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. Structurally simplified biphenyl this compound derivatives retain in vitro anti-cancer activity dependent on mitotic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
Combretastatin A4 Prodrugs: A Technical Guide to Activation and Mechanism
For Researchers, Scientists, and Drug Development Professionals
Combretastatin A4 (CA4), a natural stilbenoid isolated from the African bush willow Combretum caffrum, is a potent anti-cancer agent that functions as a microtubule-targeting and vascular-disrupting agent (VDA).[1][2] Its clinical utility in its natural form is hampered by poor water solubility and potential for isomerization to the less active trans-isomer.[3][4] To overcome these limitations, numerous prodrug strategies have been developed. This technical guide provides an in-depth overview of the core principles behind this compound prodrugs, their activation mechanisms, and the experimental protocols used for their evaluation.
The Core Molecule: this compound
CA4 exerts its cytotoxic effects by binding to the colchicine-binding site on β-tubulin, which inhibits tubulin polymerization and disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][6] A key feature of CA4 is its ability to act as a vascular-disrupting agent. It selectively targets the immature and poorly organized tumor vasculature, causing endothelial cell shape changes, increased vascular permeability, and ultimately, a rapid shutdown of tumor blood flow, leading to extensive tumor necrosis.[7][8]
The Prodrug Approach: Enhancing Therapeutic Potential
The primary motivation for developing CA4 prodrugs is to improve its physicochemical properties, particularly its aqueous solubility, and to enhance its tumor selectivity, thereby reducing systemic toxicity.[6][9] These prodrugs are inactive derivatives of CA4 that are designed to be converted into the active drug under specific physiological conditions, often those prevalent in the tumor microenvironment.
Activation mechanisms for CA4 prodrugs can be broadly categorized into three main types:
-
Solubility-Enhancing Prodrugs: These are designed to increase the bioavailability of CA4.
-
Hypoxia-Activated Prodrugs: These leverage the low oxygen conditions characteristic of solid tumors for selective activation.
-
Enzyme-Activated Prodrugs: These utilize enzymes that are overexpressed in the tumor microenvironment to release the active CA4.
Solubility-Enhancing Prodrugs: The Phosphate Prodrugs
The most clinically advanced CA4 prodrugs are water-soluble phosphate derivatives. The addition of a phosphate group to the phenolic hydroxyl group of CA4 significantly increases its aqueous solubility.[3][10]
Activation Mechanism
These prodrugs are activated by ubiquitous endogenous phosphatases, such as alkaline phosphatase, which cleave the phosphate ester bond to release the active CA4.[9]
Prominent Examples
-
Fosbretabulin (CA4P): The disodium phosphate salt of CA4, Fosbretabulin, is the most well-studied CA4 prodrug and has undergone extensive clinical trials.[9]
-
OXi4503 (CA1P): The diphosphate prodrug of combretastatin A1 (a close analogue of CA4), OXi4503 also functions as a potent VDA.
Quantitative Data: Solubility
| Prodrug | Parent Compound | Water Solubility | Reference |
| Fosbretabulin (CA4P) | This compound | 88 mg/mL | [11] |
| Phosphate Prodrug 2 | Compound 1 | ~75 mg/mL | [12] |
Hypoxia-Activated Prodrugs: Targeting the Tumor Microenvironment
Solid tumors often contain regions of low oxygen concentration, or hypoxia, which is a result of their chaotic and inefficient vasculature.[13] Hypoxia-activated prodrugs (HAPs) are designed to be selectively reduced and activated under these hypoxic conditions.
Activation Mechanism
These prodrugs typically contain a nitroaromatic group that is reduced by nitroreductase enzymes, which are highly active in hypoxic environments. This reduction initiates a cascade that leads to the release of the active CA4.[14][15]
Quantitative Data: Hypoxia Cytotoxicity Ratio (HCR)
The hypoxia cytotoxicity ratio (HCR) is a measure of the selective toxicity of a compound under hypoxic conditions compared to normoxic conditions.
| Prodrug | Cell Line | HCR | Reference |
| gem-dimethyl prodrug of CA1 | A549 | 12.5 | [13] |
| gem-dimethyl prodrug of CA4 | A549 | 41.5 | [13] |
| 4-Nitrobenzyl prodrug 1b | LN-229 | >10 | [14] |
| 4-Nitrobenzyl prodrug 1d | LN-229 | >10 | [14] |
| 4-Nitrobenzyl prodrug 1e | LN-229 | >10 | [14] |
Enzyme-Activated Prodrugs: Leveraging Tumor-Specific Enzymes
This strategy involves linking CA4 to a substrate that is specifically cleaved by an enzyme that is overexpressed in the tumor microenvironment. This approach offers a high degree of tumor selectivity.
Activation Mechanisms
-
β-Glucuronidase-cleavable prodrugs: β-Glucuronidase is an enzyme that is abundant in the necrotic regions of solid tumors. Prodrugs containing a glucuronide moiety can be cleaved by this enzyme to release CA4.[16]
-
Legumain-activated prodrugs: Legumain is a cysteine protease that is overexpressed in many types of cancer and is involved in tumor invasion and metastasis.[17][18]
-
Prostate-Specific Antigen (PSA)-cleavable prodrugs: PSA is a serine protease that is highly expressed in prostate cancer cells.[19][20]
Downstream Signaling Pathways of this compound
The binding of CA4 to tubulin initiates a cascade of downstream signaling events that contribute to its anti-vascular and anti-cancer effects.
Rho/Rho-kinase Pathway
CA4-induced microtubule depolymerization leads to the activation of the Rho/Rho-kinase (ROCK) signaling pathway in endothelial cells.[1] This activation results in the formation of actin stress fibers and an increase in endothelial cell contractility, leading to the disruption of cell-cell junctions and increased vascular permeability.[1][21]
VE-cadherin/β-catenin/Akt Pathway
CA4P has been shown to disrupt the vascular endothelial-cadherin (VE-cadherin)/β-catenin/Akt signaling pathway.[22] VE-cadherin is a key component of endothelial adherens junctions, and its disruption leads to increased vascular permeability and the regression of nascent tumor neovessels.
Experimental Protocols
In Vitro Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[23][24]
Protocol:
-
Cell Seeding: Seed adherent cells in a 96-well plate at a density of 5,000-20,000 cells/well and incubate for 24 hours.[25]
-
Compound Treatment: Treat the cells with various concentrations of the CA4 prodrug and incubate for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Gently aspirate the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[26]
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.[26]
-
Staining: Add 100 µL of 0.04% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[26]
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[26]
-
Solubilization: Allow the plates to air dry and then add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the number of living cells.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[21]
Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing purified tubulin (e.g., 2 mg/mL), GTP (1 mM), and a fluorescence reporter (e.g., DAPI) in a suitable buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).[21]
-
Compound Addition: Add the CA4 prodrug or active CA4 at various concentrations to the reaction mixture.
-
Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorometer. The fluorescence intensity is proportional to the amount of polymerized tubulin.
-
Data Analysis: Calculate the rate of polymerization and the IC50 value for tubulin polymerization inhibition.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of cell reproductive viability after treatment.[3][27]
Protocol:
-
Cell Treatment: Treat a monolayer of cells in a culture flask with the CA4 prodrug for a specified duration.
-
Cell Plating: Prepare a single-cell suspension by trypsinization and plate a known number of cells into petri dishes. The number of cells plated should be adjusted based on the expected toxicity of the treatment.
-
Incubation: Incubate the dishes for 1-3 weeks, allowing colonies to form.
-
Fixing and Staining: Fix the colonies with a solution of methanol and acetic acid, and then stain with crystal violet.[3]
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Calculation of Survival Fraction: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group.
In Vivo Tumor Growth Inhibition Assay
This assay evaluates the efficacy of a CA4 prodrug in reducing tumor growth in an animal model.
Protocol:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Administer the CA4 prodrug to the mice via an appropriate route (e.g., intraperitoneal or intravenous injection) according to a predetermined dosing schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group and determine the extent of tumor growth inhibition.
-
Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Conclusion
This compound prodrugs represent a promising strategy to enhance the therapeutic potential of this potent anti-cancer agent. By improving its solubility and enabling tumor-specific activation, these prodrugs have the potential to increase efficacy while minimizing systemic toxicity. The diverse range of activation mechanisms, from simple enzymatic cleavage to sophisticated hypoxia- and enzyme-targeted approaches, provides a versatile platform for the development of next-generation vascular-disrupting agents. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of these promising therapeutic candidates. Further research into novel prodrug designs and combination therapies will continue to advance the clinical translation of this compound-based cancer treatments.
References
- 1. VEGF signaling inside vascular endothelial cells and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A prostate-specific antigen activated N-(2-hydroxypropyl) methacrylamide copolymer prodrug as dual-targeted therapy for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in combretastatin based derivatives and prodrugs as antimitotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorbyt.com [biorbyt.com]
- 8. The Blood Flow Shutdown Induced by this compound Impairs Gemcitabine Delivery in a Mouse Hepatocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. selleckchem.com [selleckchem.com]
- 12. Discovery and Characterization of a Water-Soluble Prodrug of a Dual Inhibitor of Bacterial DNA Gyrase and Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nitroaromatic-based triazene prodrugs to target the hypoxic microenvironment in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Glycosidase activated prodrugs for targeted cancer therapy - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00379A [pubs.rsc.org]
- 17. Recent advances in the development of legumain-selective chemical probes and peptide prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Overexpression of legumain in tumors is significant for invasion/metastasis and a candidate enzymatic target for prodrug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Screening for new peptide substrates for the development of albumin binding anticancer pro-drugs that are cleaved by prostate-specific antigen (PSA) to improve the anti tumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enhanced anti-tumor activity of the Multi-Leu peptide PACE4 inhibitor transformed into an albumin-bound tumor-targeting prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. This compound phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. abcam.com [abcam.com]
- 26. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 27. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of Natural vs. Synthetic Combretastatin A4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Combretastatin A4 (CA-4), a natural stilbenoid isolated from the bark of the South African bush willow, Combretum caffrum, is a potent anti-cancer agent renowned for its dual mechanism of inhibiting tubulin polymerization and disrupting tumor vasculature.[1][2][3][4] Its structural simplicity has spurred the synthesis of numerous analogs and prodrugs aimed at overcoming the poor water solubility and potential for isomerization of the natural compound, thereby enhancing its therapeutic index.[4][5][6] This technical guide provides an in-depth comparison of the efficacy of natural this compound with its synthetic derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows. While direct comparative studies of natural versus identically synthesized CA-4 are scarce, this paper evaluates the extensive research comparing the natural product to its synthetic analogs and prodrugs, which is the primary focus of current drug development efforts.
Comparative Efficacy: Natural this compound vs. Synthetic Analogs and Prodrugs
The anti-cancer efficacy of this compound and its synthetic derivatives is primarily evaluated based on their cytotoxicity against various cancer cell lines and their ability to inhibit tubulin polymerization. The following tables summarize key quantitative data from various studies.
Table 1: In Vitro Cytotoxicity (IC50) of Natural this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Human Cervical Carcinoma | 0.123 | [7] |
| JAR | Choriocarcinoma | >100 | [8] |
| HTR-8/SVneo (non-cancerous) | Trophoblast | >200 | [8] |
| Human PBMC (non-cancerous) | Lymphocytes | >200 | [8] |
| HCT-15 | Colon Cancer (MDR+) | Not specified, potent | [1] |
| NCI-H460 | Lung Cancer (MDR-) | Not specified, potent | [1] |
Table 2: In Vitro Cytotoxicity (IC50) of Synthetic this compound Analogs
| Compound | Modification | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 2a | B-ring modification | HepG2 | Hepatic Carcinoma | <0.1 | [9] |
| 2b | B-ring modification | HeLa | Cervical Cancer | <0.1 | [9] |
| 2e | B-ring modification | HCT-116 | Colon Cancer | <0.1 | [9] |
| 22 | Steroidal framework | MCF-7 | Breast Cancer | Not specified, potent | [10][11] |
| 22 | Steroidal framework | MDA-MB 231 | Breast Cancer | Not specified, potent | [10][11] |
| 32 | Benzoxazolone ring | HT-29 | Colon Cancer | 0.25 | [5] |
| 8 | Carboxylic acid moiety | MDA-MB-231 | Breast Cancer | 18.8 - 32.7 | [12][13] |
| 20 | Amide moiety | A549 | Lung Cancer | 18.8 - 32.7 | [12][13] |
Table 3: Tubulin Polymerization Inhibition (IC50)
| Compound | Type | IC50 (µM) | Reference |
| This compound (Natural) | Natural Product | 0.53 - 3.0 | [1] |
| Synthetic Analogs (general) | Heterocycle-based | 1 - 2 | [5] |
| 16a (Sulfamate derivative) | Synthetic Analog | Less active than CA-4 | [14] |
Mechanism of Action: Tubulin Binding and Vascular Disruption
This compound exerts its potent anti-tumor effects through a dual mechanism. It binds to the colchicine-binding site on β-tubulin, which inhibits the polymerization of microtubules.[1][15][16] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][17] Furthermore, CA-4 and its prodrugs act as vascular disrupting agents (VDAs), selectively targeting the established tumor vasculature.[3][18][19] This leads to a rapid shutdown of blood flow within the tumor, causing extensive necrosis.[18][20]
The vascular disruption is mediated by the disruption of the endothelial cell cytoskeleton, leading to increased vascular permeability.[21][22] A key signaling pathway involved is the VE-cadherin/β-catenin/Akt pathway.[2][21][22] CA-4P has been shown to disrupt VE-cadherin signaling, leading to the collapse of nascent tumor neovessels.[21][22]
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound and its analogs.
Synthesis of this compound and Analogs
A common synthetic route for CA-4 and its derivatives involves a two-step process utilizing a Wittig olefination followed by a Suzuki cross-coupling reaction.[9] This method allows for the stereoselective synthesis of the biologically active cis-stilbene core and facilitates the creation of a library of analogs with modifications to the B-ring.[9]
In Vitro Cytotoxicity Assays
The cytotoxic effects of CA-4 and its analogs are commonly determined using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assays.[7][13]
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and, after a 24-hour incubation, are treated with various concentrations of the test compounds.
-
Incubation: The treated cells are incubated for a specified period, typically 48 hours.
-
MTT Assay: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells. The formazan is then solubilized, and the absorbance is measured to determine cell viability.[7]
-
SRB Assay: Cells are fixed with trichloroacetic acid, and the cellular proteins are stained with SRB. The bound dye is solubilized, and the absorbance is measured.[13]
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Tubulin Polymerization Assay
The ability of compounds to inhibit microtubule formation is assessed using an in vitro tubulin polymerization assay.
-
Reaction Mixture: A reaction mixture containing tubulin, a GTP-regeneration system, and a fluorescent reporter in a polymerization buffer is prepared.
-
Initiation: Polymerization is initiated by incubating the mixture at 37°C.
-
Measurement: The increase in fluorescence, which is proportional to the amount of polymerized tubulin, is monitored over time using a fluorometer.
-
Inhibition Analysis: The assay is performed in the presence of various concentrations of the test compounds, and the IC50 for tubulin polymerization inhibition is determined.
Cell Cycle Analysis
Flow cytometry is used to determine the effect of CA-4 and its analogs on the cell cycle distribution.
-
Cell Treatment: Cells are treated with the test compounds for a specified duration.
-
Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in ethanol.
-
Staining: The fixed cells are treated with RNase and stained with a fluorescent DNA-intercalating dye, such as propidium iodide.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified.
In Vivo Antitumor Activity Evaluation
The in vivo efficacy of CA-4 analogs is often evaluated in murine tumor models.
-
Tumor Implantation: Human or murine tumor cells are implanted subcutaneously into immunocompromised mice.
-
Treatment: Once the tumors reach a palpable size, the mice are treated with the test compounds, typically administered intravenously or orally.
-
Tumor Growth Monitoring: Tumor volume is measured regularly throughout the study.
-
Efficacy Assessment: The antitumor efficacy is assessed by comparing the tumor growth in the treated groups to that in a vehicle-treated control group. Parameters such as tumor growth delay and percentage of tumor growth inhibition are calculated.
Synthetic Derivatives: Overcoming the Limitations of Natural this compound
While natural CA-4 is highly potent, its clinical development has been hampered by its poor water solubility and the potential for the active cis-isomer to convert to the less active trans-isomer.[5][6] To address these limitations, researchers have developed various synthetic analogs and prodrugs.
-
Prodrugs: The most successful approach has been the development of water-soluble prodrugs, such as this compound Phosphate (CA-4P or fosbretabulin).[2][5][23] CA-4P is rapidly converted to the active CA-4 by endogenous phosphatases in the body.[2][18] This prodrug strategy has significantly improved the compound's bioavailability and has allowed for intravenous administration in clinical trials.[5][24][25][26]
-
Heterocyclic Analogs: The cis-double bond of CA-4 has been replaced with various heterocyclic rings (e.g., imidazole, tetrazole, thiazole) to restrict rotation and maintain the active conformation.[1][11] These modifications have in some cases resulted in compounds with potent cytotoxicity and in vivo antitumor activity.[1]
-
Other Modifications: Numerous other structural modifications have been explored, including alterations to the B-ring, the introduction of amino groups, and the attachment of steroidal frameworks, all with the aim of improving solubility, stability, and efficacy.[1][10]
Conclusion
The journey of this compound from a natural product to a clinically investigated anti-cancer agent highlights the power of medicinal chemistry to optimize nature's leads. While "synthetic" this compound, identical in structure to the natural compound, would be expected to have the same efficacy, the true innovation lies in the development of synthetic analogs and prodrugs. These rationally designed molecules have successfully addressed the key liabilities of the natural product, namely its poor water solubility and instability. The development of water-soluble prodrugs like CA-4P has been a pivotal advancement, enabling its progression through clinical trials. The continued exploration of novel synthetic derivatives holds the promise of further refining the therapeutic potential of this remarkable class of anti-cancer agents. This guide provides a foundational understanding of the comparative efficacy and the experimental basis for the ongoing research and development in this exciting field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in combretastatin based derivatives and prodrugs as antimitotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prospective study of cytotoxic and genotoxic effects of this compound | Spanish Journal of Environmental Mutagenesis and Genomics [ojs.diffundit.com]
- 8. Cytotoxic, Antioxidant, and Anti-Genotoxic Properties of this compound in Human Peripheral Blood Mononuclear Cells: A Comprehensive In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Synthesis of this compound analogues on steroidal framework and their anti-breast cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity [mdpi.com]
- 14. Design, synthesis and biological evaluation of combretastatin A-4 sulfamate derivatives as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances in Combretastatin A-4 Inspired Inhibitors of Tubulin Polymerization: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Delineating the interaction of combretastatin A-4 with αβ tubulin isotypes present in drug resistant human lung carcinoma using a molecular modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Tubulin-Binding Agent Combretastatin A-4-Phosphate Arrests Endothelial Cells in Mitosis and Induces Mitotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. tandfonline.com [tandfonline.com]
- 20. In vivo and in vitro evaluation of combretastatin A-4 and its sodium phosphate prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Antineoplastic agents 322. synthesis of combretastatin A-4 prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Clinical trial experience with CA4P anticancer therapy: focus on efficacy, cardiovascular adverse events, and hypertension management - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A phase I clinical trial assessing the safety and tolerability of this compound phosphate injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Combretastatin A4: A Technical Guide to its Pharmacology and Toxicology Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Combretastatin A4 (CA4), a natural stilbenoid isolated from the African bush willow tree, Combretum caffrum, has garnered significant attention in oncology research as a potent antimitotic and vascular-disrupting agent (VDA). Its unique mechanism of action, which selectively targets the tumor vasculature, sets it apart from conventional cytotoxic chemotherapies. This technical guide provides an in-depth overview of the pharmacology and toxicology of this compound and its more soluble phosphate prodrug, this compound Phosphate (CA4P), which is the form predominantly used in clinical development.
Pharmacology
Mechanism of Action
This compound exerts its potent antitumor effects primarily through two interconnected mechanisms: inhibition of tubulin polymerization and subsequent disruption of tumor vasculature.
-
Tubulin Binding and Mitotic Arrest: CA4 binds to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin into microtubules.[1] Microtubules are essential components of the cytoskeleton, crucial for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. By inhibiting microtubule formation, CA4 arrests cells in the G2/M phase of the cell cycle, leading to mitotic catastrophe and apoptosis in rapidly proliferating cells, including both tumor cells and endothelial cells.[2]
-
Vascular Disruption: A key feature of CA4's pharmacology is its profound and rapid effect on the tumor neovasculature. Endothelial cells, particularly the immature and actively proliferating cells lining tumor blood vessels, are highly sensitive to the microtubule-destabilizing effects of CA4. This leads to a cascade of events culminating in the shutdown of tumor blood flow:
-
Endothelial Cell Shape Change: Disruption of the microtubule cytoskeleton causes endothelial cells to change from their flattened morphology to a more rounded shape.
-
Increased Vascular Permeability: The morphological changes in endothelial cells lead to the breakdown of cell-cell junctions, significantly increasing vascular permeability.
-
Vascular Collapse and Thrombosis: The combination of endothelial cell rounding and increased permeability results in elevated interstitial pressure within the tumor, leading to the collapse of blood vessels. This is often accompanied by the formation of thrombi, further occluding blood flow.
-
Tumor Necrosis: The acute shutdown of blood supply deprives the tumor core of oxygen and nutrients, leading to extensive hemorrhagic necrosis.[3]
-
dot
References
Methodological & Application
Combretastatin A4: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Combretastatin A4 (CA4), a natural stilbenoid phenol derived from the bark of the South African bushwillow tree Combretum caffrum, is a potent anti-cancer agent.[1][2] It functions as a microtubule-targeting agent, specifically by binding to the colchicine-binding site on β-tubulin, leading to the inhibition of tubulin polymerization.[3][4][5] This disruption of the microtubule network induces cell cycle arrest at the G2/M phase and subsequently triggers apoptosis in cancer cells.[6][7] Furthermore, CA4 and its water-soluble prodrug, this compound Phosphate (CA4P), exhibit vascular-disrupting properties by selectively targeting and collapsing the tumor vasculature, leading to extensive tumor necrosis.[4][8]
These application notes provide detailed protocols for investigating the effects of this compound in a cell culture setting, including methods for assessing cytotoxicity, apoptosis, cell cycle progression, and tubulin polymerization.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound across a range of human cancer cell lines.
| Cell Line | Cancer Type | IC50 Value | Assay | Exposure Time |
| 518A2 | Melanoma | 1.8 nM | MTT | 72 hours |
| 786-0 | Renal Cancer | 100 nM | SRB | 48 hours |
| A549 | Non-Small Cell Lung Cancer | 1.8 µM | Not Specified | Not Specified |
| MG-63 | Osteosarcoma | Not Specified | WST-1 | 48 hours |
| HCT-116 | Colorectal Cancer | Not Specified | WST-1 | 48 hours |
| HT-29 | Colorectal Cancer | Not Specified | WST-1 | 48 hours |
| HeLa | Cervical Cancer | 95.90 µM | MTT | 24 hours |
| JAR | Choriocarcinoma | 88.89 µM | MTT | 24 hours |
| TPC1 | Thyroid Papillary Carcinoma | ~2 µM | MTT | 2 hours pre-treatment |
| MDA-MB-231 | Breast Cancer | 2.8 nM | Resazurin | 72 hours |
| HL-60 | Promyelocytic Leukemia | 2.1 nM | Resazurin | 72 hours |
| SF295 | Glioblastoma | 6.2 nM | Resazurin | 72 hours |
| HCT-8 | Ileocecal Adenocarcinoma | 5.3 nM | Resazurin | 72 hours |
| PC3M | Prostate Cancer | 4.7 nM | Resazurin | 72 hours |
| OVCAR-8 | Ovarian Cancer | 0.37 nM | Resazurin | 72 hours |
Note: IC50 values can vary depending on the specific experimental conditions, including the assay used, cell density, and exposure time.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells by measuring their metabolic activity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (CA4)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells/well and allow them to adhere overnight.[9][10]
-
Prepare serial dilutions of CA4 in complete culture medium. It is recommended to use a range of concentrations based on the expected IC50 value (e.g., 0.1 nM to 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of CA4. Include a vehicle control (DMSO-treated) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[9]
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed 1-5 x 10⁵ cells in appropriate culture dishes and treat with various concentrations of CA4 for the desired time.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.[11]
-
Wash the cells twice with cold PBS by centrifugation.[11]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X Binding Buffer to each tube.[12]
-
Analyze the cells by flow cytometry within one hour.[12]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.
Materials:
-
Treated and untreated cells
-
PBS
-
Cold 70% ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed and treat cells with CA4 as described for the apoptosis assay.
-
Harvest the cells and wash them once with cold PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells twice with cold PBS to remove the ethanol.
-
Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C to degrade RNA.
-
Add PI staining solution and incubate for 15-30 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]
In Vitro Tubulin Polymerization Assay
This biochemical assay measures the effect of CA4 on the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)[14]
-
GTP solution (100 mM)
-
Glycerol
-
This compound
-
Positive control (e.g., Paclitaxel for polymerization enhancement) and negative control (e.g., Nocodazole for inhibition)
-
96-well plate (pre-warmed to 37°C)[14]
-
Spectrophotometer with temperature control
Procedure:
-
Prepare the tubulin solution (e.g., 3 mg/mL) in ice-cold polymerization buffer.[14]
-
Add GTP to a final concentration of 1 mM and glycerol to 10%.[14]
-
Prepare different concentrations of CA4 in polymerization buffer.
-
In a pre-warmed 96-well plate, add the CA4 solutions.
-
Initiate the polymerization reaction by adding the tubulin solution to the wells. The final volume should be around 100 µL.[14]
-
Immediately place the plate in a spectrophotometer set to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.[14]
-
The increase in absorbance corresponds to the extent of tubulin polymerization. Plot the absorbance versus time to visualize the polymerization kinetics. CA4 is expected to inhibit the rate and extent of polymerization.
Visualization of Signaling Pathways and Workflows
This compound Mechanism of Action
Caption: Mechanism of this compound inducing cell cycle arrest and apoptosis.
Experimental Workflow for CA4 Cytotoxicity and Apoptosis Analysis
Caption: Workflow for assessing the cellular effects of this compound.
VE-Cadherin Signaling Disruption by CA4 in Endothelial Cells
Caption: Disruption of VE-Cadherin signaling by CA4 in tumor neovessels.[4]
References
- 1. Structurally simplified biphenyl this compound derivatives retain in vitro anti-cancer activity dependent on mitotic arrest | PLOS One [journals.plos.org]
- 2. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound Regulates Proliferation, Migration, Invasion, and Apoptosis of Thyroid Cancer Cells via PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Apoptosis Protocols | USF Health [health.usf.edu]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]
Application Notes and Protocols for In Vitro Testing of Combretastatin A4 Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of Combretastatin A4 (CA4) cytotoxicity. CA4 is a potent anti-cancer agent that primarily functions as a microtubule-targeting agent, leading to cell cycle arrest and apoptosis.[1][2] This document outlines detailed protocols for key assays to characterize the cytotoxic effects of CA4 on various cancer cell lines.
Overview of this compound's Mechanism of Action
This compound, originally isolated from the African willow tree Combretum caffrum, is a small molecule inhibitor that binds to the colchicine-binding site on β-tubulin. This interaction inhibits the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics leads to a cascade of cellular events, primarily:
-
G2/M Phase Cell Cycle Arrest: The inability to form a functional mitotic spindle prevents cells from progressing through mitosis, leading to an accumulation of cells in the G2/M phase of the cell cycle.[3][4]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[5][6] This can be mediated through various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.[1][6]
The following sections provide detailed protocols for assays to quantify these cytotoxic effects.
Experimental Protocols
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the concentration-dependent inhibitory effect of CA4 on cancer cell proliferation and viability.
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.[7][8][9]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the CA4 dilutions. Include a vehicle control (e.g., DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[9][10]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[8] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of CA4 that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Principle: The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein with the sulforhodamine B dye.[11][12] The amount of bound dye is proportional to the number of cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.[12][13]
-
Washing: Carefully wash the plates four to five times with slow-running tap water or 1% (v/v) acetic acid to remove the TCA and unbound cells.[13] Allow the plates to air-dry completely.
-
Staining: Add 100 µL of 0.057% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[13]
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[13]
-
Dye Solubilization: After the plates have dried, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.[13]
-
Absorbance Measurement: Shake the plate for 5-10 minutes and measure the absorbance at 510 nm or 565 nm.[13][14]
-
Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated with a fluorochrome like FITC, can identify early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[15][16]
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of CA4 for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[17]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Cell Cycle Analysis using Propidium Iodide Staining
Principle: This flow cytometry method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the amount of DNA.[18]
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with CA4 as described for the apoptosis assay.
-
Cell Harvesting: Collect all cells (adherent and floating).
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing to prevent cell clumping. Store the fixed cells at -20°C for at least 2 hours or overnight.[19][20]
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of RNA).[19][21] A typical solution contains 50 µg/mL PI and 0.1 mg/mL RNase A in PBS.[21]
-
Incubation: Incubate for 30 minutes at room temperature or 15 minutes at 37°C in the dark.[20][21]
-
Analysis: Analyze the cells by flow cytometry. The DNA content will be represented as histograms, with distinct peaks for G0/G1 (2N DNA content), G2/M (4N DNA content), and a broader distribution for the S phase.
In Vitro Tubulin Polymerization Assay
Principle: This cell-free assay directly measures the effect of CA4 on the polymerization of purified tubulin into microtubules. The polymerization process can be monitored by the increase in light scattering (turbidity) or fluorescence.
Protocol (Turbidity-based):
-
Reagent Preparation: Reconstitute purified tubulin protein in a suitable polymerization buffer (e.g., G-PEM buffer containing GTP).[22]
-
Reaction Setup: In a pre-warmed 96-well plate, add the tubulin solution. Add various concentrations of CA4 or a vehicle control.
-
Initiation of Polymerization: Initiate the reaction by incubating the plate at 37°C.
-
Measurement: Measure the increase in absorbance (turbidity) at 340 nm every minute for 60-90 minutes using a temperature-controlled microplate reader.[22][23]
-
Data Analysis: Plot the absorbance against time. A decrease in the rate and extent of polymerization in the presence of CA4 indicates its inhibitory activity.
Data Presentation
Quantitative data from the cytotoxicity and cell function assays should be summarized in clear and concise tables for easy comparison.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay | Reference |
| BFTC 905 | Bladder Cancer | 2 - 4 | MTT | [3] |
| TSGH 8301 | Bladder Cancer | 2 - 4 | MTT | [3] |
| HCT-116 | Colorectal Cancer | 20 | Not Specified | [24] |
| A549 | Non-small cell lung | 1800 (analog) | Not Specified | [5] |
| MCF-7 | Breast Cancer | 14.77 (analog) | Not Specified | [25] |
| TPC1 | Thyroid Cancer | ~5000 | MTT | [1] |
Note: IC50 values can vary depending on the assay conditions, incubation time, and specific cell line passage number.
Table 2: Effect of this compound on Apoptosis and Cell Cycle Distribution
| Cell Line | Treatment | % Apoptotic Cells (Early + Late) | % Cells in G2/M Phase | Reference |
| TPC1 | 5 µM CA4 | Significantly Increased | Not Reported | [1] |
| TPC1 | 10 µM CA4 | Significantly Increased | Not Reported | [1] |
| HUVEC | ≥7.5 nM CA4-P | Mitotic Cell Death | Arrested in Mitosis | [4] |
| BFTC 905 | CA4 (48h) | Sub-G1 formation | 10.5% | [3] |
| BFTC 905 | CA4 (24h) | Sub-G1 formation | 64.5% | [3] |
| MCF-7 | CA4 (48h) | 27.89 ± 2.1% | Not Reported | [6] |
| MDA-MB231 | CA4 (48h) | 21.07 ± 1.3% | Not Reported | [6] |
| MDA-MB453 | CA4 (48h) | 18.51 ± 1.5% | Not Reported | [6] |
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key experimental workflows and signaling pathways.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining CA4 cytotoxicity using MTT and SRB assays.
Flow Cytometry Workflow for Apoptosis and Cell Cycle Analysis
Caption: Workflow for apoptosis and cell cycle analysis using flow cytometry.
This compound Signaling Pathway
Caption: Signaling pathway of this compound leading to cell cycle arrest and apoptosis.
References
- 1. This compound Regulates Proliferation, Migration, Invasion, and Apoptosis of Thyroid Cancer Cells via PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Combretastatin A-4 inhibits cell growth and metastasis in bladder cancer cells and retards tumour growth in a murine orthotopic bladder tumour model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Tubulin-Binding Agent Combretastatin A-4-Phosphate Arrests Endothelial Cells in Mitosis and Induces Mitotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. SRB assay for measuring target cell killing [protocols.io]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. kumc.edu [kumc.edu]
- 16. bosterbio.com [bosterbio.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 19. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 20. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 21. docs.research.missouri.edu [docs.research.missouri.edu]
- 22. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Application Notes & Protocols: Animal Models for Studying Combretastatin A4 In Vivo Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction Combretastatin A4 (CA4) and its water-soluble prodrug, this compound Phosphate (CA4P), are potent vascular disrupting agents (VDAs) that target the established tumor vasculature.[1] Originally isolated from the African bush willow tree, Combretum caffrum, CA4 functions as a tubulin-binding agent, leading to the rapid collapse of tumor blood vessels and subsequent tumor necrosis.[1][2] Preclinical evaluation of CA4P's efficacy relies heavily on robust in vivo animal models that can accurately recapitulate the tumor microenvironment and predict clinical responses. These models are essential for determining optimal dosing, scheduling, and potential combination therapies.[1] This document provides an overview of common animal models, detailed experimental protocols for assessing CA4P efficacy, and a summary of its molecular mechanisms.
Mechanism of Action: Vascular Disruption
CA4P is dephosphorylated in vivo to the active compound, CA4.[3] CA4 binds to the colchicine-binding site on tubulin, inhibiting microtubule polymerization.[2][4] This disruption of the microtubule cytoskeleton in rapidly proliferating endothelial cells of the tumor neovasculature causes a cascade of events leading to vascular shutdown. The primary mechanisms include:
-
Endothelial Cell Shape Change: Disruption of microtubules leads to endothelial cell rounding and increased permeability.[4][5]
-
Signaling Pathway Interference: CA4P interferes with key signaling pathways that maintain vascular integrity. It disrupts the vascular endothelial-cadherin (VE-cadherin)/β-catenin/Akt signaling pathway, which is crucial for endothelial cell-cell junctions.[2][4][5] This leads to a breakdown of vascular stability.
-
VEGF/VEGFR-2 Pathway Attenuation: Studies have shown that CA4 can inhibit angiogenesis in part by down-regulating the expression of Vascular Endothelial Growth Factor (VEGF) and its receptor VEGFR-2.[6]
This targeted attack on the tumor vasculature leads to a rapid reduction in tumor blood flow, causing extensive central necrosis within the tumor mass.[1][7] However, a rim of viable tumor cells often remains at the periphery, sustained by the normal host vasculature, which has driven the clinical strategy of combining CA4P with other cytotoxic or anti-angiogenic agents.[1]
Animal Models for In Vivo Efficacy Studies
The choice of animal model is critical and depends on the specific research question. Xenograft models are most common for studying CA4P.
-
Subcutaneous Xenograft Models: Human cancer cell lines are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice).[8] These models are advantageous for their ease of tumor implantation and straightforward tumor volume measurement. They have been widely used for various cancers, including non-small cell lung cancer, breast cancer, and anaplastic thyroid cancer.[8][9][10]
-
Orthotopic Xenograft Models: Tumor cells are implanted into the corresponding organ of origin (e.g., lung for lung cancer, ovary for ovarian cancer).[8][11] These models more accurately reflect the tumor microenvironment and metastatic patterns of human disease.[11]
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient are directly implanted into immunocompromised mice.[11][12] PDX models are considered highly clinically relevant as they retain the heterogeneity and molecular characteristics of the original human tumor.[12]
-
Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice of the same strain. These models, such as the C3H mammary carcinoma in CDF1 mice, are essential for studying the interplay between the treatment and the host immune system.[13][14]
-
Transgenic Models: Genetically engineered mice that spontaneously develop tumors, such as the SV40 T-antigen transgenic model for retinoblastoma, provide a means to study tumor development in an immunocompetent host from initiation.[3][15]
Experimental Workflow and Protocols
A generalized workflow for assessing CA4P efficacy in vivo is outlined below.
Protocol 1: Subcutaneous Tumor Model and CA4P Administration
This protocol is a composite based on methodologies described for various xenograft models.[9][13][16]
-
Animal Selection: Use 6-8 week old immunocompromised mice (e.g., BALB/c nude or SCID).
-
Cell Preparation: Culture a human cancer cell line (e.g., MDA-MB-231 for breast cancer, ARO for anaplastic thyroid cancer) under standard conditions.[9][16] Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or PBS at a concentration of 5-10 x 10⁶ cells per 100 µL.
-
Tumor Implantation: Anesthetize the mouse (e.g., with isoflurane).[17] Inject the cell suspension subcutaneously into the flank or mammary fat pad.
-
Tumor Growth Monitoring: Monitor animals daily. Once tumors are palpable, measure them 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (D1 × D2 × D3) × π/6 , where D1, D2, and D3 are the three orthogonal diameters.[13]
-
Treatment Initiation: When tumors reach a mean volume of approximately 150-200 mm³, randomize the animals into control (vehicle) and treatment groups (n=8-10 per group).[13][14]
-
CA4P Administration:
-
Post-Treatment Follow-up: Continue to measure tumor volume and body weight 2-3 times per week to assess efficacy and toxicity.
Protocol 2: Efficacy Assessment Methods
Effective evaluation requires multiple endpoints to measure vascular effects and tumor response.
-
Tumor Growth Delay:
-
Procedure: Continue caliper measurements as described above until a pre-determined endpoint (e.g., tumor volume of 1500 mm³ or signs of morbidity).
-
Analysis: Plot mean tumor volume ± SEM over time for each group. A significant difference between the growth curves of the treated and control groups indicates efficacy.[9][18]
-
-
Magnetic Resonance Imaging (MRI):
-
Purpose: Non-invasively assess changes in tumor vasculature, blood volume, and necrosis.[13][18][19]
-
Procedure: Perform MRI scans at baseline (before treatment) and at various time points post-treatment (e.g., 2h, 6h, 24h, 48h).[16][18]
-
Techniques:
-
Dynamic Contrast-Enhanced (DCE-MRI): Involves injecting a contrast agent (e.g., Gd-DTPA) to measure tumor perfusion and vascular permeability (Ktrans).[17][20] A significant decrease in these parameters post-CA4P indicates vascular shutdown.[20]
-
Vessel Size Imaging (VSI): Can estimate mean vessel radius and blood volume, showing that CA4P treatment reduces blood volume and affects vessels of specific sizes.[13][14]
-
Diffusion-Weighted (DW-MRI): Measures the diffusion of water molecules to assess changes in cellularity and necrosis.[18]
-
-
-
Bioluminescence Imaging (BLI):
-
Purpose: To assess acute effects on tumor viability and perfusion in models using luciferase-expressing cancer cells.[10]
-
Procedure: Administer D-luciferin substrate and acquire images before and at time points after CA4P administration (e.g., 2h, 24h).[10][16]
-
Analysis: A significant decrease (50-90%) in light emission following CA4P treatment indicates a rapid loss of perfusion and/or cell death.[10]
-
-
Histological Analysis:
-
Procedure: At the study endpoint, euthanize animals and excise tumors. Fix tumors in formalin, embed in paraffin, and section.
-
Staining:
-
Hematoxylin and Eosin (H&E): To visualize overall tumor morphology and quantify the extent of necrosis.[1]
-
Immunohistochemistry (IHC): Use antibodies against endothelial markers (e.g., CD31) to assess microvessel density (MVD), or proliferation markers (e.g., Ki-67) to assess cell proliferation.[6] A decrease in MVD is a hallmark of anti-vascular treatment.[3]
-
-
Quantitative Data Summary
The following tables summarize representative data from various in vivo studies on CA4P.
Table 1: Summary of In Vivo Animal Models and Efficacy Data for CA4P
| Cancer Type | Animal Model | Cell Line / Tumor Type | CA4P Dosage & Route | Key Findings & Efficacy | Reference(s) |
| Mammary Carcinoma | Female CDF₁ Mice | C3H Mammary Carcinoma | 250 mg/kg, i.p. | Significant reduction in tumor blood volume (~35%) and changes in vessel radius distribution. | [13],[14] |
| Breast Cancer | Nude Mice | MDA-MB-231 (luciferase-expressing) | 120 mg/kg, i.p. | 50-90% decrease in bioluminescence signal 2h post-treatment; ~70% decrease in perfusion via DCE-MRI. | [16],[10] |
| Anaplastic Thyroid Cancer | Nude Mice | ARO, KAT-4 | 100 mg/kg, i.p. (in combination) | As a single agent, did not inhibit DNA synthesis but decreased the viable tumor rim. Showed excellent activity in triple-drug combinations. | [9] |
| Retinoblastoma | Transgenic Mice (SV40 T-antigen) | Hereditary Retinoblastoma | 0.5-2.0 mg, Subconjunctival | Dose-dependent decrease in microvessel density and significant tumor reduction. | [3],[15] |
| Non-Small Cell Lung Cancer | SCID Mice | Colo-699 | Not specified | Significantly delayed tumor growth in subcutaneous model and prolonged survival in an orthotopic model. | [8] |
| Rhabdomyosarcoma | WAG/Rij Rats | Rhabdomyosarcoma | 25 mg/kg, i.p. (repeated) | Significant tumor volume reduction compared to controls after 9 days. Repeated administrations retained efficacy. | [18] |
| Bladder Tumor | Nude Mice | Rat Bladder Tumor | Not specified | Significantly slowed tumor growth rate (15% vs 122%/day in controls) and increased necrosis. | [19] |
| Hepatocarcinoma | NMRI Mice | Transplantable Liver Tumors (TLT) | 30 mg/kg, i.p. | Caused a significant decrease in perfusion-related MRI parameters (Ktrans and Vp) at 2h post-treatment. | [20],[17] |
| Colon Adenocarcinoma | Mice | Murine Colon Adenocarcinoma | Not specified (in combination) | Induced extensive necrosis but had no effect on tumor growth as a single agent. Significant anti-tumor effects when combined with 5-FU. | [21] |
Table 2: Summary of Efficacy Assessment Parameters
| Assessment Method | Parameter Measured | Typical Result After CA4P Treatment | Reference(s) |
| Calipers | Tumor Volume | Significant growth delay or reduction compared to control. | [18],[19] |
| DCE-MRI | Ktrans, Vp (Perfusion/Permeability) | Significant decrease within hours of administration. | [20],[17] |
| VSI-MRI | Tumor Blood Volume (ζ₀), Mean Vessel Radius (R) | ~35% reduction in blood volume; increase in mean vessel radius. | [13],[14] |
| Bioluminescence Imaging | Light Emission | 50-90% reduction in signal, indicating vascular shutdown. | [10] |
| Histology (H&E) | Necrotic Fraction | Significant increase in the percentage of necrotic tissue. | [1],[19] |
| Histology (IHC) | Microvessel Density (MVD) | Significant, dose-dependent decrease in blood vessel count. | [6],[3] |
References
- 1. A REVIEW AND UPDATE OF THE CURRENT STATUS OF THE VASCULATURE DISABLING AGENT COMBRETASTATIN-A4 PHOSPHATE (CA4P) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. This compound phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tumour parameters affected by combretastatin A-4 phosphate therapy in a human colorectal xenograft model in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combretastatin A-4 prodrug inhibits growth of human non-small cell lung cancer in a murine xenotransplant model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combination chemotherapy including this compound phosphate and paclitaxel is effective against anaplastic thyroid cancer in a nude mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antivascular effects of this compound phosphate in breast cancer xenograft assessed using dynamic bioluminescence imaging and confirmed by MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The latest animal models of ovarian cancer for novel drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Next generation patient-derived prostate cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Combretastatin A-4 phosphate affects tumor vessel volume and size distribution as assessed using MRI-based vessel size imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Combretastatin A-4 prodrug in the treatment of a murine model of retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. The Blood Flow Shutdown Induced by this compound Impairs Gemcitabine Delivery in a Mouse Hepatocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Diffusion-Weighted Magnetic Resonance Imaging Allows Noninvasive In Vivo Monitoring of the Effects of Combretastatin A-4 Phosphate after Repeated Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Early Effects of this compound Phosphate Assessed by Anatomic and Carbogen-Based Functional Magnetic Resonance Imaging on Rat Bladder Tumors Implanted in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | The Blood Flow Shutdown Induced by this compound Impairs Gemcitabine Delivery in a Mouse Hepatocarcinoma [frontiersin.org]
- 21. Combination chemotherapy with combretastatin A-4 phosphate and 5-fluorouracil in an experimental murine colon adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combretastatin A4 Nanoparticle Drug Delivery Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
Combretastatin A4 (CA4), a natural stilbenoid phenol derived from the African bush willow tree Combretum caffrum, is a potent anti-cancer agent.[1] Its primary mechanism of action involves the inhibition of tubulin polymerization, leading to the disruption of microtubule formation, cell cycle arrest, and ultimately, apoptosis.[2] Notably, CA4 also functions as a vascular disrupting agent (VDA), selectively targeting and collapsing the tumor vasculature, which results in extensive tumor necrosis.[3] The clinical application of CA4, however, is hampered by its poor water solubility and the potential for systemic toxicity.[4][5]
Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations.[6] By encapsulating CA4 within nanoparticles, it is possible to improve its solubility, prolong its circulation half-life, enhance its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect, and potentially reduce off-target side effects.[1][3] This document provides detailed application notes and protocols for the synthesis, characterization, and evaluation of this compound-loaded nanoparticles for cancer therapy research.
Data Presentation: Physicochemical and Efficacy Data of CA4 Nanoparticle Formulations
The following tables summarize quantitative data from various studies on CA4-loaded nanoparticles, providing a comparative overview of different formulations.
| Formulation | Nanoparticle Type | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| CA4-PLGA | Poly(lactic-co-glycolic acid) | ~180 | -15 to -25 | 1 | 51 | [4][5] |
| PCA4/PTX–PBE NPs | mPEG–polymeric CA4 | 47.3 ± 4.9 to 81.8 ± 0.8 | -13.0 ± 0.3 to -20.1 ± 0.2 | Up to 99 | ~99.9 | [7] |
| CA4@Alb | Human Serum Albumin | Not Specified | Not Specified | Not Specified | Not Specified | [8] |
| CA4P-NPs | PELA and PLGA composite | ~150 | Not Specified | Not Specified | >80 | [9] |
Table 1: Physicochemical Properties of Various CA4 Nanoparticle Formulations.
| Formulation | Cell Line | IC50 (µM) - Free CA4 | IC50 (µM) - CA4 NPs | In Vivo Model | Tumor Growth Inhibition (%) | Reference |
| CA4-PLGA | Caco-2 | Higher than NPs | Lower than free drug | Not Specified | Not Specified | [4][5] |
| PCA4/PTX–PBE NPs | CT26, 4T1 | 0.11 (PTX) | 0.04 (PTX-PBE) | CT26 & 4T1 tumor-bearing mice | 87.2 | [7] |
| CA4P-NPs | S180 | Not Applicable | Not Applicable | S180 subcutaneous xenograft | 41.2 | [9] |
| CA4-NPs + aPD-L1 | Hepa1-6 | Not Applicable | Not Applicable | Hepa1-6 subcutaneous tumor model | Significantly higher than monotherapy | [3] |
Table 2: In Vitro and In Vivo Efficacy of CA4 Nanoparticle Formulations.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key biological pathways and experimental procedures relevant to CA4 nanoparticle research.
Caption: Mechanism of Action of this compound.
Caption: Workflow for CA4-PLGA Nanoparticle Synthesis.
Caption: Workflow for In Vivo Antitumor Efficacy Study.
Experimental Protocols
Protocol 1: Synthesis of CA4-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
Materials:
-
This compound (CA4)
-
Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50, MW 10-20 kDa)
-
Dichloromethane (DCM) or Ethyl Acetate (Organic Solvent)
-
Poly(vinyl alcohol) (PVA) or Poloxamer 188 (Surfactant)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation:
-
Accurately weigh 5-10 mg of this compound and 100 mg of PLGA.
-
Dissolve the CA4 and PLGA in 2 mL of dichloromethane in a glass vial. Vortex briefly to ensure complete dissolution. CA4 is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF), and sparingly soluble in aqueous buffers.[7]
-
-
Aqueous Phase Preparation:
-
Prepare a 1% (w/v) solution of PVA in 20 mL of deionized water. Dissolve by stirring on a magnetic stirrer.
-
-
Emulsification:
-
Add the organic phase dropwise to the aqueous phase while stirring at a moderate speed.
-
Immediately after the addition of the organic phase, sonicate the mixture using a probe sonicator on an ice bath. Sonicate for 2-3 minutes at 40-50% amplitude with a pulse of 10 seconds on and 5 seconds off.
-
-
Solvent Evaporation:
-
Transfer the resulting oil-in-water emulsion to a round-bottom flask.
-
Evaporate the organic solvent using a rotary evaporator at room temperature under reduced pressure for 2-3 hours, or until all the organic solvent has been removed.
-
-
Nanoparticle Collection and Purification:
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge at 15,000 rpm for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and washing step two more times to remove any residual surfactant and un-encapsulated drug.
-
-
Storage:
-
Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) or deionized water for immediate use, or lyophilize for long-term storage.
-
Protocol 2: Characterization of CA4-Loaded Nanoparticles
2.1 Particle Size and Zeta Potential Analysis (Dynamic Light Scattering - DLS):
Materials and Equipment:
-
CA4-loaded nanoparticle suspension
-
Deionized water or PBS
-
DLS instrument (e.g., Malvern Zetasizer)
Procedure:
-
Dilute a small aliquot of the nanoparticle suspension in deionized water or PBS to an appropriate concentration for DLS analysis (typically a slightly hazy suspension).
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, dispersant viscosity, and refractive index).
-
Perform the measurement to obtain the hydrodynamic diameter (particle size) and polydispersity index (PDI).
-
For zeta potential measurement, use a specific folded capillary cell and follow the instrument's instructions.
2.2 Determination of Drug Loading and Encapsulation Efficiency (HPLC):
Materials and Equipment:
-
Lyophilized CA4-loaded nanoparticles
-
Acetonitrile or other suitable organic solvent to dissolve PLGA and CA4
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile phase: Acetonitrile and water (e.g., 60:40 v/v). A gradient elution may be necessary for complex samples.[10]
-
Standard solutions of CA4 of known concentrations
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of CA4 in the mobile phase at concentrations ranging from, for example, 1 to 100 µg/mL.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
-
-
Sample Preparation (for Drug Loading):
-
Accurately weigh a known amount of lyophilized CA4-loaded nanoparticles (e.g., 5 mg).
-
Dissolve the nanoparticles in a known volume of acetonitrile (e.g., 1 mL) to break the nanoparticles and release the encapsulated drug.
-
Filter the solution through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Inject the filtered sample solution into the HPLC system.
-
Set the detection wavelength to approximately 295 nm for CA4.[10]
-
Record the peak area corresponding to CA4.
-
-
Calculations:
-
Drug Loading (%): (Mass of CA4 in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%): (Mass of CA4 in nanoparticles / Initial mass of CA4 used in formulation) x 100
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Materials and Equipment:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, HepG2)
-
Complete cell culture medium
-
96-well plates
-
Free CA4 solution
-
CA4-loaded nanoparticle suspension
-
Blank nanoparticle suspension
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of free CA4, CA4-loaded nanoparticles, and blank nanoparticles in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared drug/nanoparticle solutions to the respective wells. Include untreated cells as a control.
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
Protocol 4: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model
Materials and Equipment:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Sterile PBS or saline
-
Free CA4 solution
-
CA4-loaded nanoparticle suspension
-
Blank nanoparticle suspension
-
Calipers
-
Animal weighing scale
-
Anesthesia
Procedure:
-
Tumor Inoculation:
-
Harvest cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.
-
Subcutaneously inject approximately 1-5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomly divide the mice into treatment groups (typically 5-10 mice per group):
-
Group 1: Saline (Control)
-
Group 2: Free CA4
-
Group 3: Blank Nanoparticles
-
Group 4: CA4-Loaded Nanoparticles
-
-
-
Treatment Administration:
-
Administer the treatments via a suitable route, typically intravenous (i.v.) injection through the tail vein. The dosage and frequency will depend on the specific formulation and pre-clinical data.
-
-
Monitoring:
-
Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
Observe the general health and behavior of the animals.
-
-
Endpoint and Analysis:
-
The study is typically terminated when the tumors in the control group reach a predetermined size (e.g., 1000-1500 mm³) or after a specific duration.
-
At the endpoint, euthanize the mice and excise the tumors.
-
Weigh the tumors and, if desired, preserve them for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis, CD31 staining for microvessel density).
-
-
Data Analysis:
-
Plot the average tumor growth curves for each group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Perform statistical analysis to determine the significance of the differences between the treatment groups.
-
Disclaimer: These protocols are intended for research purposes only and should be performed by trained personnel in a laboratory setting. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Appropriate safety precautions should be taken when handling chemical reagents and nanoparticles.
References
- 1. researchgate.net [researchgate.net]
- 2. Formulation and characterization of this compound loaded PLGA nanoparticles | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Formulation and characterization of this compound loaded PLGA nanoparticles [inis.iaea.org]
- 6. devtoolsdaily.com [devtoolsdaily.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. VE-Cadherin: At the Front, Center, and Sides of Endothelial Cell Organization and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Combretastatin A4 in In Vitro Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Combretastatin A4 (CA4), a natural stilbenoid isolated from the bark of the South African bushwillow tree, Combretum caffrum, is a potent anti-cancer agent.[1][2][3] It functions as a microtubule-targeting agent by binding to the colchicine site on β-tubulin, which leads to the inhibition of tubulin polymerization.[3][4][5] This disruption of the microtubule network induces cell cycle arrest and apoptosis in cancer cells. Furthermore, CA4 exhibits significant anti-vascular effects, selectively targeting and disrupting the tumor vasculature, which leads to rapid tumor necrosis.[4][6][7] Its poor water solubility, however, presents a challenge for its application in in vitro studies.[8][9] This document provides a detailed protocol for the solubilization and use of this compound for in vitro experiments.
Data Presentation: Solubility of this compound
This compound is a hydrophobic molecule with poor solubility in aqueous solutions.[8][9] The use of organic solvents is necessary to prepare stock solutions for in vitro studies. The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Molar Concentration (approx.) | Reference |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | ~31.6 mM | [10] |
| Dimethyl Sulfoxide (DMSO) | 63 mg/mL | 199.1 mM | [11] |
| Ethanol | ~20 mg/mL | ~63.2 mM | [10] |
| Ethanol | 34 mg/mL | ~107.5 mM | [11] |
| Dimethylformamide (DMF) | ~20 mg/mL | ~63.2 mM | [10] |
| Water | Insoluble | N/A | [11] |
| 1:10 Ethanol:PBS (pH 7.2) | ~0.1 mg/mL | ~0.316 mM | [10] |
Note: The molecular weight of this compound is 316.34 g/mol .[3]
Experimental Protocols
Materials
-
This compound powder (crystalline solid)[10]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Cell culture medium appropriate for the cell line being used
Protocol for Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
-
Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.16 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube. For a 10 mM stock solution, add 1 mL of DMSO to 3.16 mg of this compound.
-
Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[11] Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[11] The solid compound can be stored at -20°C for at least four years.[10]
Protocol for Diluting this compound for Cell Culture Experiments
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Application to Cells: Add the diluted this compound to your cell cultures and incubate for the desired period.
Important Considerations:
-
This compound is light-sensitive. Protect the stock solution and diluted solutions from light.
-
Aqueous solutions of this compound are not stable and it is recommended not to store them for more than one day.[10]
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Visualization of Signaling Pathway
This compound is known to disrupt the vascular endothelial-cadherin (VE-cadherin) signaling pathway, which is crucial for maintaining endothelial cell-cell junctions and vessel stability.[4][6] This disruption leads to increased vascular permeability and subsequent collapse of the tumor vasculature.[1][4][12]
Caption: this compound signaling pathway.
References
- 1. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Regulates Proliferation, Migration, Invasion, and Apoptosis of Thyroid Cancer Cells via PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combretastatin A-4 - Wikipedia [en.wikipedia.org]
- 4. This compound phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo and in vitro evaluation of combretastatin A-4 and its sodium phosphate prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multifunctional dendrimer/combretastatin A4 inclusion complexes enable in vitro targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
Application Notes and Protocols for the Evaluation of Combretastatin A4's Anti-Angiogenic Properties
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a suite of in vitro, ex vivo, and in vivo assays to comprehensively evaluate the anti-angiogenic potential of Combretastatin A4 (CA4) and its phosphate prodrug (CA4P). The protocols are designed to be clear and reproducible for researchers in the fields of cancer biology, angiogenesis, and drug discovery.
Introduction to this compound and Angiogenesis
This compound, a natural stilbenoid phenol derived from the African bush willow Combretum caffrum, is a potent anti-cancer agent that primarily functions as a vascular disrupting agent (VDA). Its water-soluble phosphate prodrug, this compound Phosphate (CA4P), is rapidly converted to the active CA4 form in vivo. CA4 exerts its biological effects by binding to the colchicine-binding site on β-tubulin, leading to the depolymerization of microtubules.[1] This disruption of the microtubule cytoskeleton in endothelial cells, the primary cells lining blood vessels, is the initial event that triggers a cascade of anti-vascular effects.
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. Tumors co-opt this physiological process to secure a dedicated blood supply for the delivery of oxygen and nutrients and the removal of waste products. Consequently, inhibiting angiogenesis is a key therapeutic strategy in oncology.
This compound's mechanism of action involves the disruption of endothelial cell structure and function, leading to a rapid shutdown of tumor blood flow and subsequent tumor necrosis.[2] Key signaling pathways implicated in CA4's anti-angiogenic effects include the vascular endothelial-cadherin (VE-cadherin) signaling pathway, which is crucial for maintaining endothelial cell-cell junctions, and the vascular endothelial growth factor (VEGF)/VEGF receptor-2 (VEGFR-2) pathway, a central regulator of angiogenesis.[2][3]
This document outlines a series of established assays to quantify the anti-angiogenic effects of this compound.
In Vitro Assays
Endothelial Cell Proliferation Assay
This assay assesses the ability of this compound to inhibit the growth of endothelial cells, a fundamental process in angiogenesis.
Experimental Protocol:
-
Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in a suitable endothelial cell growth medium supplemented with growth factors such as VEGF or FGF-2.
-
Seeding: Seed HUVECs into 24-well plates at a density of 2 x 104 cells per well and allow them to adhere overnight.[2]
-
Treatment: Replace the medium with a low-serum medium (e.g., 1% FBS) containing various concentrations of this compound or CA4P (e.g., 1 nM to 100 nM).[2] Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-proliferative agent).
-
Incubation: Incubate the plates for 24 to 48 hours.[2]
-
Quantification: Determine cell viability and proliferation using a standard method such as the MTT assay or by direct cell counting.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of this compound required to inhibit cell proliferation by 50%.
Quantitative Data Summary:
| Cell Line | Compound | IC50 (nM) | Incubation Time (h) | Reference |
| HUVEC | CA4P | ~5-10 | 48 | [2] |
| HUVEC | CA4 | 10-50 | 48 | [3] |
Experimental Workflow:
Endothelial Cell Proliferation Assay Workflow
Endothelial Cell Migration Assay (Wound Healing Assay)
This assay evaluates the effect of this compound on the migratory capacity of endothelial cells, a crucial step in the formation of new blood vessels.
Experimental Protocol:
-
Cell Culture: Grow HUVECs to a confluent monolayer in 6-well plates.
-
Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.[2]
-
Treatment: Wash the wells to remove detached cells and replace the medium with a low-serum medium containing various concentrations of this compound.
-
Image Acquisition: Capture images of the wound at time zero and at regular intervals (e.g., every 6-12 hours) for up to 24 hours.
-
Quantification: Measure the area of the wound at each time point using image analysis software.
-
Data Analysis: Calculate the percentage of wound closure or the rate of cell migration for each treatment condition compared to the control.
Quantitative Data Summary:
| Cell Line | Compound | Concentration (nM) | Observation | Reference |
| HUVEC | CA4P | 10 | Complete blockage of FGF-2-mediated migration | [2] |
| HUVEC | CA4 | Dose-dependent | Dramatic inhibition of VEGF-induced migration | [3] |
Experimental Workflow:
Wound Healing Assay Workflow
Capillary-like Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane matrix, a key step in angiogenesis.
Experimental Protocol:
-
Matrix Coating: Coat the wells of a 24-well plate with a basement membrane extract (e.g., Matrigel) and allow it to solidify.[2]
-
Cell Seeding: Seed HUVECs onto the matrix-coated wells in a low-serum medium.
-
Treatment: Add various concentrations of this compound to the wells.
-
Incubation: Incubate the plates for 12-18 hours to allow for tube formation.[2]
-
Image Acquisition: Capture images of the tube networks using an inverted microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and number of loops using image analysis software.[2]
Quantitative Data Summary:
| Cell Line | Compound | Concentration (nM) | Effect on Tube Formation | Reference |
| HUVEC | CA4P | 10 | Significant decrease in tubule length and branch points | [2] |
| HUVEC | CA4 | Dose-dependent | Inhibition of VEGF-induced capillary-like tube formation | [3] |
Experimental Workflow:
Tube Formation Assay Workflow
Ex Vivo Assay
Aortic Ring Assay
This ex vivo assay provides a more complex and physiologically relevant model to study angiogenesis by using segments of the aorta.
Experimental Protocol:
-
Aorta Dissection: Dissect the thoracic aorta from a euthanized rat or mouse and clean it of surrounding adipose and connective tissue.
-
Ring Preparation: Cut the aorta into 1 mm thick rings.
-
Embedding: Embed the aortic rings in a collagen or Matrigel matrix in a 48-well plate.
-
Treatment: Add culture medium containing various concentrations of this compound to the wells.
-
Incubation: Incubate the plates for 7-14 days, changing the medium every 2-3 days.
-
Image Acquisition: Capture images of the microvessel outgrowths from the aortic rings.
-
Quantification: Quantify the extent of angiogenesis by measuring the area of microvessel sprouting or the number and length of the sprouts.
Quantitative Data Summary:
| Model | Compound | Concentration | Effect on Microvessel Outgrowth | Reference |
| Rat Aortic Ring | CA4 | 1-100 μM | Dose-dependent inhibition | [4] |
Experimental Workflow:
Aortic Ring Assay Workflow
In Vivo Assay
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis due to the rich vascular network of the chick embryo's chorioallantoic membrane.
Experimental Protocol:
-
Egg Incubation: Incubate fertilized chicken eggs at 37°C in a humidified incubator for 3-4 days.
-
Window Creation: Create a small window in the eggshell to expose the CAM.
-
Treatment Application: Place a sterile filter paper disc or a carrier soaked with this compound onto the CAM.
-
Incubation: Reseal the window and continue to incubate the eggs for another 2-3 days.
-
Image Acquisition: Capture images of the vasculature in the region of the applied substance.
-
Quantification: Quantify the anti-angiogenic effect by measuring the vessel density, number of branch points, or the area of the avascular zone around the application site.
Quantitative Data Summary:
| Model | Compound | Observation | Reference |
| Chick CAM | CA4 | Suppression of neovascularization | [3] |
Experimental Workflow:
CAM Assay Workflow
Signaling Pathways
This compound and VE-Cadherin Signaling
This compound disrupts the endothelial cell cytoskeleton, which in turn interferes with the stability of VE-cadherin at cell-cell junctions. This leads to increased vascular permeability and disrupts the integrity of the blood vessel lining.
CA4's Effect on VE-Cadherin
This compound and VEGF/VEGFR-2 Signaling
This compound has been shown to downregulate the expression of both VEGF and its receptor VEGFR-2, thereby inhibiting a key signaling pathway that drives angiogenesis.
CA4's Effect on VEGF/VEGFR-2
References
- 1. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Measuring Tubulin Polymerization Inhibition by Combretastatin A4: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, characterized by phases of polymerization (growth), depolymerization (shrinkage), and periods of pause, is fundamental to their function. The disruption of microtubule dynamics is a clinically validated strategy in cancer therapy. Combretastatin A4 (CA-4), a natural stilbenoid isolated from the African bush willow Combretum caffrum, is a potent inhibitor of tubulin polymerization.[1][2] It exerts its antimitotic and anti-angiogenic effects by binding to the colchicine-binding site on β-tubulin, thereby preventing the formation of microtubules.[3][4] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]
These application notes provide a comprehensive overview and detailed protocols for measuring the inhibitory effect of this compound on tubulin polymerization in vitro. The methodologies described herein are crucial for the screening and characterization of potential microtubule-targeting agents in drug discovery and development.
Mechanism of Action of this compound
This compound disrupts microtubule dynamics by binding to the colchicine-binding site at the interface between α- and β-tubulin dimers.[6] This binding event introduces a conformational change in the tubulin dimer, preventing it from polymerizing into microtubules. The cis-isomer of this compound is significantly more active than the trans-isomer, highlighting the stereospecificity of the interaction.[2] The inhibition of tubulin polymerization leads to a net depolymerization of existing microtubules, disrupting the mitotic spindle and ultimately inducing cell death.[1][7] A water-soluble prodrug, this compound phosphate (CA-4P), is often used in clinical and preclinical studies, which is rapidly converted to the active CA-4 by endogenous phosphatases.[1][7]
References
- 1. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. neuroquantology.com [neuroquantology.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Delineating the interaction of combretastatin A-4 with αβ tubulin isotypes present in drug resistant human lung carcinoma using a molecular modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Combretastatin A4 (CA4P) Anti-Vascular Effects with MRI
For Researchers, Scientists, and Drug Development Professionals
Introduction
Combretastatin A4 Phosphate (CA4P), a tubulin-binding vascular disrupting agent (VDA), has demonstrated significant anti-tumor activity by selectively targeting and collapsing tumor vasculature, leading to extensive tumor necrosis.[1][2][3][4] Magnetic Resonance Imaging (MRI) offers a powerful, non-invasive toolkit to assess the profound anti-vascular effects of CA4P in both preclinical and clinical settings.[1][3][5] Dynamic Contrast-Enhanced MRI (DCE-MRI) is a particularly valuable technique for quantifying changes in tumor blood flow, vascular permeability, and the volume of the extravascular extracellular space (EES) following treatment.[5][6][7] This document provides detailed application notes and standardized protocols for utilizing MRI to evaluate the therapeutic efficacy of CA4P.
Mechanism of Action: Disruption of Endothelial Integrity
CA4P exerts its anti-vascular effects by targeting the tubulin cytoskeleton of endothelial cells.[4] This disruption leads to a cascade of events culminating in vascular shutdown and tumor cell death. A key molecular target in this process is the Vascular Endothelial (VE)-cadherin signaling pathway, which is crucial for maintaining endothelial cell-cell junctions and vascular integrity.[3][4][8]
CA4P-mediated tubulin depolymerization leads to the disruption of the VE-cadherin/β-catenin/Akt signaling pathway.[9] This results in the disassembly of adherens junctions, increased endothelial cell permeability, and ultimately, vascular collapse and tumor necrosis.[3][9]
Quantitative MRI Data Summary
DCE-MRI studies have consistently demonstrated a significant reduction in tumor perfusion and permeability following CA4P administration. The tables below summarize quantitative data from various preclinical and clinical studies.
Table 1: Preclinical Studies - Changes in DCE-MRI Parameters After CA4P Treatment
| Animal Model | Tumor Type | CA4P Dose | Time Point | % Change in Ktrans | % Change in ve | % Change in AUC | Reference |
| Rat | P22 Carcinosarcoma | 10 mg/kg | 6 hours | ↓ 67.6% | - | - | [10] |
| Rat | P22 Carcinosarcoma | 100 mg/kg | 6 hours | ↓ 79.4% | ↓ 75% | - | [10] |
| Rat | P22 Carcinosarcoma | 30 mg/kg | 1 hour | ↓ 73% | ↓ 81% | ↓ 90% | [11] |
| Rat | P22 Carcinosarcoma | 30 mg/kg | 6 hours | ↓ 64% | ↓ 69% | ↓ 95% | [11] |
| Mouse | C3H Mammary Carcinoma | 250 mg/kg | Not Specified | - | ↓ ~35% (blood volume) | - | [12] |
| Rabbit | VX2 Liver Tumor | 10 mg/kg | 4 hours | Significant ↓ | No significant change | Significant ↓ | [13] |
Ktrans: Volume transfer constant; ve: Extravascular extracellular space volume fraction; AUC: Area under the curve.
Table 2: Clinical Studies - Changes in DCE-MRI Parameters After CA4P Treatment
| Cancer Type | CA4P Dose | Time Point | % Change in Ktrans | % Change in ve | % Change in AUC | Reference |
| Advanced Solid Tumors | > 52 mg/m² | 4 hours | ↓ 37% | - | ↓ 33% | [11] |
| Advanced Solid Tumors | > 52 mg/m² | 24 hours | ↓ 29% | - | ↓ 18% | [11] |
| Advanced Cancer | 52-65 mg/m² (daily x5) | Post-treatment | Decrease in 8/10 patients | - | - | [14] |
Experimental Protocols
The following protocols provide a general framework for conducting DCE-MRI studies to assess the anti-vascular effects of CA4P. Specific parameters may need to be optimized based on the MRI system, animal model, and tumor type.
Preclinical DCE-MRI Protocol (Rodent Models)
This protocol is a synthesis of methodologies reported in various preclinical studies.[10][11][15]
1. Animal and Tumor Model:
-
Commonly used models include mice or rats with subcutaneous or orthotopic tumor xenografts (e.g., P22 carcinosarcoma, C3H mammary carcinoma, MDA-MB-231 human breast cancer).[10][12][15]
-
Tumors are typically grown to a palpable size before imaging.
2. Animal Preparation:
-
Anesthetize the animal using isoflurane (e.g., 4% for induction, 1.5-2% for maintenance).[1]
-
Maintain body temperature using a circulating water pad or warm air.
-
Place a catheter in the tail vein for contrast agent administration.
3. MRI System and Coils:
-
Studies are often performed on 1.5T, 3T, 4.7T, or higher field strength MRI systems.[1][11][12]
-
Use a dedicated small animal coil for optimal signal-to-noise ratio.
4. MRI Sequences and Parameters:
-
Localization: Acquire T1-weighted and T2-weighted images in axial and coronal planes to identify the tumor.
-
Pre-contrast T1 Mapping: Essential for accurate pharmacokinetic modeling. This can be achieved using a variable flip angle approach or an inversion recovery sequence.
-
Dynamic Contrast-Enhanced (DCE) Sequence:
-
Sequence Type: T1-weighted fast spoiled gradient echo (FSPGR or FLASH).
-
Repetition Time (TR): Typically short, in the range of 4-100 ms.[11]
-
Echo Time (TE): As short as possible, typically 1-5 ms.[11]
-
Flip Angle: Optimized for T1-weighting and signal, often between 10-70 degrees.[11]
-
Matrix Size: e.g., 128x128 or 256x128.
-
Temporal Resolution: High temporal resolution is crucial to capture the rapid influx of the contrast agent, typically a few seconds per dynamic scan.
-
5. Contrast Agent Administration:
-
Administer a bolus of a gadolinium-based contrast agent (e.g., Gd-DTPA, Magnevist, Omniscan) at a dose of approximately 0.1 mmol/kg.[10][11]
-
The injection should be followed by a saline flush.
6. Data Analysis:
-
Region of Interest (ROI) Analysis: Draw ROIs on the tumor, a reference tissue (e.g., muscle), and an artery to obtain the arterial input function (AIF).
-
Pharmacokinetic Modeling: Apply a pharmacokinetic model, most commonly the Tofts model or the extended Tofts model, to the dynamic data within the ROIs.[6] This allows for the calculation of:
-
Ktrans (min⁻¹): The volume transfer constant between the blood plasma and the EES, reflecting a combination of blood flow and permeability.
-
ve: The fractional volume of the EES.
-
kep (min⁻¹): The rate constant for the transfer of contrast agent from the EES back to the plasma.
-
AUC: The area under the contrast agent concentration-time curve, a semi-quantitative measure of vascularity.
-
Clinical DCE-MRI Protocol
This protocol is based on methodologies reported in Phase I and II clinical trials of CA4P.[11][14]
1. Patient Selection:
-
Patients with advanced solid malignancies and measurable tumor lesions suitable for imaging.[14]
2. MRI System:
-
Typically performed on 1.5T or 3T clinical MRI scanners.
3. MRI Sequences and Parameters:
-
Localization: Standard T1-weighted and T2-weighted anatomical images.
-
DCE Sequence:
-
Sequence Type: 3D T1-weighted spoiled gradient-echo sequence.
-
TR/TE: e.g., <10 ms / <5 ms.
-
Flip Angle: e.g., 20-35 degrees.
-
Temporal Resolution: Typically 5-10 seconds per dynamic acquisition.
-
Scan Duration: Acquire images for several minutes (e.g., 5-10 minutes) to capture the wash-in and wash-out phases of the contrast agent.
-
4. Contrast Agent Administration:
-
Intravenous bolus injection of a standard clinical dose of a gadolinium-based contrast agent (e.g., 0.1 mmol/kg).[11]
5. Data Analysis:
-
Similar to the preclinical protocol, data is analyzed using pharmacokinetic models (e.g., Tofts model) to derive Ktrans, ve, and AUC.[11]
-
Analysis is typically performed on a voxel-by-voxel basis to generate parametric maps of the tumor, providing spatial information about the drug's effect.
Conclusion
MRI, particularly DCE-MRI, is an indispensable tool for the preclinical and clinical evaluation of the anti-vascular effects of Combretastatin A4P. The quantitative parameters derived from these studies provide robust biomarkers of treatment response, enabling a deeper understanding of the drug's mechanism of action and facilitating informed decisions in the drug development process. The protocols and data presented here offer a comprehensive guide for researchers and clinicians aiming to utilize MRI to assess the potent anti-vascular properties of CA4P.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | Molecular mechanism of VE-cadherin in regulating endothelial cell behaviour during angiogenesis [frontiersin.org]
- 3. Differential Regulation of LPS-Mediated VE-Cadherin Disruption in Human Endothelial Cells and the Underlying Signaling Pathways: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VE-Cadherin: At the Front, Center, and Sides of Endothelial Cell Organization and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical Dynamic Contrast Enhanced MRI in Small Animal Models of Cancer: Data Acquisition, Data Analysis, and Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) in Preclinical Studies of Antivascular Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Semi-quantitative and quantitative dynamic contrast-enhanced (DCE) MRI parameters as prostate cancer imaging biomarkers for biologically targeted radiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanism of VE-cadherin in regulating endothelial cell behaviour during angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A REVIEW AND UPDATE OF THE CURRENT STATUS OF THE VASCULATURE DISABLING AGENT COMBRETASTATIN-A4 PHOSPHATE (CA4P) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cds.ismrm.org [cds.ismrm.org]
- 12. Role of quantitative pharmacokinetic parameter (transfer constant: Ktrans) in the characterization of breast lesions on MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Functional parameters derived from magnetic resonance imaging reflect vascular morphology in preclinical tumors and in human liver metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Monitoring the therapeutic efficacy of CA4P in the rabbit VX2 liver tumor using dynamic contrast-enhanced MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 15. inderscienceonline.com [inderscienceonline.com]
Troubleshooting & Optimization
Overcoming Combretastatin A4 stability and isomerization issues
Welcome to the technical support center for Combretastatin A4 (CA4). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the inherent stability and isomerization challenges associated with this potent anti-cancer agent.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental use of this compound.
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity over time. | Isomerization of the active cis-isomer to the less active trans-isomer. This can be accelerated by exposure to light, heat, and certain solvents. | 1. Storage: Store CA4 and its solutions protected from light and at low temperatures (-20°C or below). 2. Solvent Selection: Prepare fresh solutions before each experiment. Use aprotic solvents like DMSO for stock solutions. 3. Isomerically-locked Analogs: Consider using cis-restricted analogs of CA4 that are less prone to isomerization. |
| Poor aqueous solubility leading to precipitation in buffers. | CA4 is a poorly water-soluble compound. | 1. Prodrugs: Utilize water-soluble prodrugs such as this compound Phosphate (CA4P), which is converted to the active CA4 by endogenous phosphatases. 2. Formulation: Employ drug delivery systems like liposomes, micelles, or hydrogels to enhance solubility and stability. 3. Solubilizing Excipients: For in vitro assays, ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not exceed recommended limits (typically <0.5%). |
| Inconsistent results in cell-based assays. | 1. Compound Instability: Degradation or isomerization of CA4 in the culture medium. 2. Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to CA4. | 1. Fresh Preparations: Always use freshly prepared dilutions of CA4 for your experiments. 2. Control Experiments: Include a positive control (e.g., a known stable tubulin inhibitor) and a vehicle control in your experimental design. 3. Characterize Your Compound: Periodically check the purity and isomeric ratio of your CA4 stock solution using techniques like HPLC. |
| Difficulty in achieving desired therapeutic effect in vivo. | 1. Poor Bioavailability: Due to low water solubility and rapid isomerization. 2. Rapid Metabolism/Clearance: The compound may be quickly cleared from circulation. | 1. Prodrug Approach: Use a water-soluble prodrug like CA4P for in vivo studies to improve pharmacokinetics. 2. Advanced Delivery Systems: Utilize targeted drug delivery systems such as liposomes or antibody-drug conjugates to improve tumor accumulation and reduce systemic toxicity. |
Frequently Asked Questions (FAQs)
A list of frequently asked questions about working with this compound.
Q1: What is the primary reason for the instability of this compound?
The primary reason for the instability of this compound is the isomerization of the olefinic double bond from the biologically active cis-configuration to the significantly less active trans-configuration. This isomerization can be catalyzed by factors such as light and heat.
Q2: How can I prevent the cis-to-trans isomerization of CA4?
To minimize isomerization, it is crucial to protect CA4 from light and heat. Store the solid compound and solutions at low temperatures (e.g., -20°C) and in light-protecting containers. For experiments, prepare fresh solutions and use them promptly. Alternatively, consider using cis-restricted analogs where the double bond is replaced or constrained by a heterocyclic ring, such as a β-lactam or oxazole, which prevents rotation.
Q3: What is this compound Phosphate (CA4P) and why is it used?
This compound Phosphate (CA4P), also known as Fosbretabulin, is a water-soluble prodrug of CA4. It was developed to overcome the poor aqueous solubility of the parent compound. In vivo, CA4P is rapidly converted to the active CA4 by endogenous phosphatases. Its improved solubility makes it suitable for intravenous administration in clinical and preclinical studies.
Q4: Are there other strategies besides prodrugs to improve CA4's properties?
Yes, several other strategies have been developed:
-
Structural Analogs: Synthesizing analogs with modifications to the A or B rings or the ethylene bridge to improve stability, solubility, and potency. For instance, introducing a piperazine ring has been shown to increase aqueous solubility significantly.
-
Drug Delivery Systems: Encapsulating CA4 in liposomes, micelles, or hydrogels can improve its stability, solubility, and pharmacokinetic profile.
-
Antibody-Drug Conjugates (ADCs): Using CA4 derivatives as payloads for ADCs allows for targeted delivery to cancer cells, potentially increasing efficacy and reducing side effects.
-
Photoswitchable Analogs: Azobenzene analogs of CA4 have been developed that can be isomerized from the inactive trans form to the active cis form using light, offering spatiotemporal control over the drug's activity.
Q5: What is the mechanism of action of this compound?
This compound is a potent inhibitor of tubulin polymerization. It binds to the colchicine-binding site on β-tubulin, which disrupts the formation of microtubules. This leads to cell cycle arrest in the G2/M phase, mitotic catastrophe, and ultimately apoptosis. CA4 also acts as a vascular disrupting agent (VDA), causing a rapid collapse of tumor vasculature, which leads to necrosis of the tumor core.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and some of its analogs.
Table 1: In Vitro Cytotoxicity (IC50) of this compound and its Analogs
| Compound | Cell Line | IC50 Value | Reference |
| This compound (CA4) | HCT-116 | 20 nM | |
| CA4 | L-02 (normal liver) | 1.10 µM | |
| CA4 | MCF-10A (normal breast) | 3.23 µM | |
| CA4 | Murine B-16 melanoma | 0.0007 µg/mL | |
| CA4 | Murine P-388 leukemia | 0.0007 µg/mL | |
| Compound 9a (cyano derivative) | HCT-116 | 20 nM | |
| Compound 12a1 (piperazine derivative) | HCT-116 | - | |
| Compound 7s (β-lactam analog) | MCF-7 | 8 nM | |
| Azo-CA4 (light-activated) | Various | mid-nM range | |
| Compound 8 (amide analog) | MDA-MB-231 | 18.8 µM | |
| Compound 20 (amide analog) | A549 | 22.4 µM |
Table 2: Solubility and Stability of this compound Analogs
| Compound | Property | Improvement vs. Control | Reference |
| Compound 12a1 (piperazine derivative) | Aqueous Solubility | 230-2494 times | |
| Compound 12a2 (piperazine derivative) | Aqueous Solubility | 230-2494 times | |
| Compound 15 (piperazine derivative) | Aqueous Solubility | 230-2494 times | |
| Compound 18 (piperazine derivative) | Aqueous Solubility | 230-2494 times | |
| Compound 12a1 | Plasma Stability | Excellent | |
| CA4 Phosphate (CA4P) | Water Solubility | Water-soluble |
Key Experimental Protocols
Below are detailed methodologies for experiments commonly performed when working with this compound and its derivatives.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of CA4 or its analogs against a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT-116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (or analog) stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (540 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the CA4 stock solution in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Preparation of CA4-Loaded Liposomes
This protocol describes the thin-film hydration method for encapsulating CA4 into liposomes.
Materials:
-
Hydrogenated soybean phosphatidylcholine (HSPC)
-
Cholesterol
-
DSPE-PEG2000
-
This compound
-
Chloroform and Methanol (or other suitable organic solvent mixture)
-
Deionized water or buffer (e.g., PBS)
-
Rotary evaporator
-
Probe sonicator or extruder
-
0.22 µm syringe filter
Procedure:
-
Lipid Film Formation: Dissolve HSPC, cholesterol, DSPE-PEG2000, and CA4 in a chloroform/methanol mixture in a round-bottom flask.
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (e.g., 60-70°C). Continue evaporation until a thin, dry lipid film is formed on the inner wall of the flask.
-
Film Hydration: Hydrate the lipid film with deionized water or a suitable buffer by rotating the flask at a temperature above the phase transition temperature for 30-60 minutes. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), the MLV suspension needs to be downsized. This can be achieved by:
-
Sonication: Sonicate the suspension using a probe sonicator.
-
Extrusion: Repeatedly pass the suspension through polycarbonate membranes with defined pore sizes (e.g., 100 nm) using a liposome extruder.
-
-
Purification and Sterilization: Remove any unencapsulated CA4 by methods such as dialysis or size exclusion chromatography. Sterilize the final liposomal suspension by filtering it through a 0.22 µm syringe filter.
-
Characterization: Characterize the liposomes for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism of action and strategies to overcome its limitations.
Caption: Mechanism of action of this compound in cancer cells and tumor vasculature.
Caption: Strategies to overcome the stability and solubility issues of this compound.
Caption: The activation pathway of the this compound Phosphate (CA4P) prodrug.
Technical Support Center: Optimizing Combretastatin A4 Dosage for In Vivo Experiments
Welcome to the technical support center for Combretastatin A4 (CA4) and its phosphate prodrug (CA4P). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound (CA4) is a natural stilbenoid isolated from the South African tree Combretum caffrum. It functions as a potent tubulin-binding agent.[1][2] Due to its poor water solubility, the phosphate prodrug, this compound Phosphate (CA4P or Fosbretabulin), is widely used in research.[1][3] Following administration, endogenous phosphatases rapidly convert CA4P to the active CA4.[3][4]
CA4 acts as a Vascular Disrupting Agent (VDA). Its primary mechanism involves binding to the colchicine-binding site on β-tubulin in endothelial cells, leading to the depolymerization of microtubules.[1][5] This cytoskeletal disruption causes a cascade of events, including increased endothelial cell permeability and vascular shutdown, specifically within the tumor neovasculature.[6][7] The result is a rapid reduction in tumor blood flow, leading to extensive hemorrhagic necrosis in the tumor core.[8][9][10]
Figure 1: Mechanism of action for this compound Phosphate (CA4P).
Q2: What is a typical starting dosage for CA4P in preclinical rodent models?
The effective dose of CA4P can vary significantly depending on the animal model, tumor type, and experimental endpoint. However, a general starting point can be derived from published literature. Doses ranging from 10 mg/kg to 100 mg/kg administered intraperitoneally (i.p.) have been commonly reported in mice.[9] For rats, doses around 25-50 mg/kg are frequently used.[11][12]
For initial studies, a dose in the range of 25-50 mg/kg is a reasonable starting point. It is crucial to perform a dose-escalation study to determine the Maximum Tolerated Dose (MTD) and the optimal biological dose for your specific model.
Q3: How should I prepare and administer CA4P for in vivo experiments?
CA4P is favored for its improved water solubility over CA4.[1] The standard procedure for preparation and administration is as follows:
Protocol: CA4P Formulation and Administration
-
Reconstitution: Dissolve the CA4P powder in sterile 0.9% saline to the desired stock concentration. For example, a concentration of 30 mg/mL has been used.[13] Ensure the powder is fully dissolved.
-
Dosage Calculation: Calculate the required volume for each animal based on its body weight and the target dose (e.g., in mg/kg).
-
Administration Route: Intraperitoneal (i.p.) injection is a common and effective route for preclinical studies.[9][14] Intravenous (i.v.) administration is also used, particularly in clinical settings.[4]
-
Timing: Administer the freshly prepared solution to the animals. The timing of administration can be critical, especially when combining CA4P with other therapies like radiation.[13]
Troubleshooting Guide
Problem 1: I am not observing a significant anti-tumor effect.
If you are not seeing the expected reduction in tumor growth or vascular shutdown, consider the following factors:
Figure 2: Troubleshooting workflow for lack of CA4P efficacy.
-
Suboptimal Dosage: The administered dose may be too low for your specific tumor model. A single high dose may also be less effective than a fractionated dosing schedule.[15]
-
Solution: Conduct a dose-response study to find the optimal therapeutic window. Consider testing a multiple-dose schedule, such as daily or twice-daily administrations of a lower dose (e.g., 25 mg/kg twice daily).[15]
-
-
Tumor Model Resistance: The anti-vascular effect of CA4P primarily targets immature, rapidly proliferating blood vessels. Tumors with a more mature and stable vasculature may be less responsive.
-
Drug Stability: The cis-double bond in CA4 is crucial for its activity. Isomerization to the inactive trans-isomer can occur.[17]
-
Solution: Ensure the compound is stored correctly and prepare solutions fresh before each experiment.
-
Problem 2: I am observing excessive toxicity or animal mortality.
Toxicity is a critical consideration when optimizing dosage. Common adverse effects can include cardiovascular changes, neurotoxicity, and tumor pain.[18][19]
-
Dose is too high: The administered dose likely exceeds the Maximum Tolerated Dose (MTD) for the specific animal strain or model.
-
Solution: Reduce the dose. Refer to dose-escalation studies to identify a safer, yet still effective, dose. In healthy dogs, doses up to 75 mg/m² were tolerated, but 100 mg/m² led to significant neurotoxicity.[19]
-
-
Cardiovascular Effects: CA4P can induce changes in blood pressure and heart rate.[4]
-
Solution: Monitor animals closely post-administration for signs of distress. If cardiovascular toxicity is a concern, consider using lower, more frequent doses.
-
Data and Protocols
Table 1: Reported In Vivo Dosages of this compound Phosphate (CA4P)
| Animal Model | Tumor Type | Dosage Range (mg/kg) | Administration Route | Key Findings | Reference(s) |
| Mouse | KHT Sarcoma | 10 - 100 | i.p. | Dose-dependent increase in tumor cell killing. | [9] |
| Mouse | Murine Colon Adenocarcinoma | 100 | i.p. | Caused near-complete vascular shutdown at 4h. | [20] |
| Mouse | Breast Cancer (CaNT) | 25 (twice daily) | i.p. | Increased growth retardation vs. 50 mg/kg once daily. | [15] |
| Rat | Rhabdomyosarcoma | 25 | i.p. | Repeated administrations retained efficacy. | [11] |
| Rat | Mammary Adenocarcinoma | 30 | i.p. | Significant reduction in tumor blood oxygenation. | [13][21] |
| Rat | BT4An Glioma | 50 | i.p. | Augmented anti-vascular activity of hyperthermia. | [12] |
Table 2: Common Toxicities Associated with CA4P
| Toxicity Type | Observation | Species | Dose Level | Reference(s) |
| Neurological | Reversible ataxia, motor neuropathy | Human | 88 - 114 mg/m² | [18] |
| High-grade, transient neurotoxicity | Dog | 100 mg/m² | [19] | |
| Cardiovascular | Hypertension, hypotension, vasovagal syncope | Human | >52 mg/m² | [18] |
| Elevation of serum cardiac troponin I | Dog | 75 - 100 mg/m² | [19] | |
| Gastrointestinal | Nausea, vomiting, diarrhea | Dog | 50 - 100 mg/m² | [19] |
| Other | Tumor pain, fatigue, lymphopenia | Human | >40 mg/m² | [18] |
Experimental Protocol: Monitoring Tumor Vascular Response with MRI
Non-invasive imaging is essential for optimizing CA4P therapy. Diffusion-Weighted (DW-MRI) and Dynamic Contrast-Enhanced (DCE-MRI) are powerful tools to monitor the therapeutic response.[11][13]
-
Baseline Imaging: Perform an initial MRI scan (DW-MRI and/or DCE-MRI) on tumor-bearing animals to establish baseline values for the Apparent Diffusion Coefficient (ADC) and perfusion parameters (e.g., Ktrans).
-
CA4P Administration: Administer the selected dose of CA4P (e.g., 30 mg/kg, i.p.).[13]
-
Post-Treatment Imaging: Conduct follow-up MRI scans at key time points.
-
Early Response (1-6 hours): A significant reduction in tumor perfusion and blood flow is expected. This can be seen as a decrease in Ktrans on DCE-MRI.[7][22] A decrease in ADC values at 6 hours has also been reported, followed by an increase.[11]
-
Late Response (24 hours): An increase in the ADC is typically observed, which corresponds to the development of drug-induced central necrosis.[11][13]
-
-
Data Analysis: Quantify the changes in ADC and perfusion parameters between baseline and post-treatment scans to assess the drug's efficacy.
Figure 3: General experimental workflow for evaluating CA4P response.
References
- 1. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Profile Evaluation of Novel Combretastatin Derivative, LASSBio-1920, as a Promising Colorectal Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A pharmacokinetic and safety study of single dose intravenous this compound phosphate in Chinese patients with refractory solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The Blood Flow Shutdown Induced by this compound Impairs Gemcitabine Delivery in a Mouse Hepatocarcinoma [frontiersin.org]
- 8. Combretastatin A-4, an agent that displays potent and selective toxicity toward tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting the tumor vasculature with combretastatin A-4 disodium phosphate: effects on radiation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Magnetic resonance imaging and spectroscopy of this compound prodrug-induced disruption of tumour perfusion and energetic status - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diffusion-Weighted Magnetic Resonance Imaging Allows Noninvasive In Vivo Monitoring of the Effects of Combretastatin A-4 Phosphate after Repeated Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchportal.lih.lu [researchportal.lih.lu]
- 13. In vivo near-infrared spectroscopy and MRI monitoring of tumor response to Combretastatin A-4-phosphate correlated with therapeutic outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Monitoring this compound-induced tumor hypoxia and hemodynamic changes using endogenous MR contrast and DCE-MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Schedule dependence of this compound phosphate in transplanted and spontaneous tumour models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phase I trial of this compound phosphate (CA4P) in combination with bevacizumab in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Phase I clinical trial of weekly this compound phosphate: clinical and pharmacokinetic results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A dose-escalation study of this compound-phosphate in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vivo and in vitro evaluation of combretastatin A-4 and its sodium phosphate prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The Blood Flow Shutdown Induced by this compound Impairs Gemcitabine Delivery in a Mouse Hepatocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and mitigating Combretastatin A4 off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Combretastatin A4 (CA4).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent anti-cancer agent that functions primarily as a tubulin-binding agent. It binds to the colchicine-binding site on β-tubulin, which inhibits the polymerization of microtubules.[1][2][3] This disruption of the microtubule cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in rapidly dividing cells.[4][5] Additionally, CA4 acts as a vascular disrupting agent (VDA), selectively targeting and destroying the immature vasculature of tumors, thereby cutting off their blood and nutrient supply.[1][6][7]
Q2: What is the difference between this compound and this compound Phosphate (CA4P)?
This compound Phosphate (CA4P or Fosbretabulin) is a water-soluble prodrug of this compound.[2][6][8] CA4P is readily dephosphorylated in the body by endogenous phosphatases to the active form, CA4.[9] The enhanced solubility of CA4P makes it more suitable for in vivo and clinical applications.[9]
Q3: What are the known on-target effects of this compound in cancer cells?
The primary on-target effects of this compound are:
-
Inhibition of tubulin polymerization: Leads to mitotic arrest and apoptosis.[2][4][5]
-
Vascular disruption in tumors: Causes a rapid shutdown of blood flow to the tumor, leading to necrosis.[6][7]
-
Induction of apoptosis: Triggered by the disruption of microtubule dynamics and cell cycle arrest.[4][5]
-
Inhibition of cell migration and invasion: By affecting the microtubule network, which is crucial for cell motility.[5]
Q4: What are the potential off-target effects of this compound?
While primarily a tubulin-binding agent, this compound may exhibit off-target effects, including:
-
Cardiovascular toxicity: Clinical studies have reported side effects such as hypertension, tachycardia, and in some cases, myocardial injury.[8][10][11] This is thought to be related to its effects on endothelial cells.[10]
-
Modulation of immune responses: CA4P has been shown to enhance the anti-tumor immune response in some contexts, potentially by reducing the immunosuppressive activity of certain immune cells.[12][13] However, it can also induce the infiltration of immature plasmacytoid dendritic cells, which may curtail anti-cancer immunity.[14]
-
Effects on non-cancerous cells: While generally more cytotoxic to cancer cells, high concentrations of CA4 can affect normal cells.[4][15] However, some studies suggest it has minimal cytotoxic effects on healthy peripheral blood mononuclear cells (PBMCs) at therapeutic concentrations.[15][16]
-
Alterations in signaling pathways: Besides its direct effect on tubulin, CA4 has been shown to interfere with signaling pathways such as VE-cadherin/β-catenin/Akt.[17] There is also evidence suggesting it may modulate the MAPK/ERK and PI3K/AKT pathways.[18][19]
Troubleshooting Guides
Issue 1: Inconsistent Anti-proliferative Effects in Cell Viability Assays
Possible Cause 1: Cis-Trans Isomerization of this compound
-
Explanation: The cis-isomer of this compound is significantly more active than the trans-isomer.[20] Exposure to light can cause the conversion of the active cis-form to the less active trans-form, leading to reduced efficacy.
-
Mitigation Strategy:
-
Protect CA4 solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Prepare fresh solutions for each experiment.
-
Verify the isomeric purity of your CA4 stock using techniques like HPLC.
-
Possible Cause 2: Cell Line-Dependent Sensitivity
-
Explanation: Different cancer cell lines exhibit varying sensitivity to this compound. This can be due to differences in tubulin isotype expression or other cellular factors.[21]
-
Mitigation Strategy:
-
Perform a dose-response curve for each new cell line to determine the optimal concentration range.
-
Consult the literature for reported IC50 values for your cell line of interest (see Table 1).
-
Consider potential resistance mechanisms, such as alterations in β-tubulin isotype expression.[21]
-
Issue 2: Unexpected or High Levels of Apoptosis in Control Cells
Possible Cause 1: Solvent Toxicity
-
Explanation: this compound is often dissolved in organic solvents like DMSO. High concentrations of these solvents can be toxic to cells and induce apoptosis.
-
Mitigation Strategy:
-
Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (typically <0.1% for DMSO).
-
Include a vehicle-only control (medium with the same concentration of solvent as your experimental samples) to account for any solvent-induced effects.
-
Possible Cause 2: Suboptimal Cell Culture Conditions
-
Explanation: Stressed or unhealthy cells are more susceptible to apoptosis. Over-confluency, nutrient deprivation, or contamination can lead to baseline levels of cell death that may be exacerbated by experimental treatments.
-
Mitigation Strategy:
-
Use cells that are in the logarithmic growth phase for your experiments.
-
Maintain a consistent cell seeding density and ensure proper nutrient supply.
-
Regularly check for and address any signs of contamination.
-
Issue 3: Difficulty in Detecting Off-Target Effects
Possible Cause: Lack of a Comprehensive Screening Approach
-
Explanation: Off-target effects can be subtle and may not be apparent in standard cytotoxicity assays. A multi-faceted approach is often required for their identification.
-
Mitigation Strategy:
-
Kinase Profiling: Use commercially available kinase inhibitor profiling services to screen this compound against a panel of kinases to identify potential off-target interactions.
-
Phenotypic Screening: Employ high-content imaging or other phenotypic screening platforms to assess a wide range of cellular parameters beyond just viability.
-
Computational Prediction: Utilize in silico tools to predict potential off-target interactions based on the chemical structure of this compound.[22][23]
-
GUIDE-seq and related methods: While primarily for CRISPR, the principles of unbiased, genome-wide off-target detection can be adapted to identify unexpected cellular responses to small molecules.[24][25]
-
Data Presentation
Table 1: this compound IC50 Values in Various Cell Lines
| Cell Line | Cancer Type | IC50 Value | Assay Type | Reference |
| 518A2 | Melanoma | 1.8 nM | MTT | [26] |
| BFTC 905 | Bladder Cancer | 2-4 nM | MTT | |
| TSGH 8301 | Bladder Cancer | 2-4 nM | MTT | [5] |
| HR | Gastric Cancer | 30 nM | MTS | [26] |
| NUGC3 | Stomach Cancer | 8520 nM | MTS | [26] |
| A549 | Non-Small Cell Lung Cancer | 1.8 µM | Not Specified | [4] |
| HL-7702 (Normal) | Liver | 9.1 µM | Not Specified | [4] |
| JAR (Cancer) | Choriocarcinoma | < 200 µM | MTT | |
| HeLa (Cancer) | Cervical Cancer | < 200 µM | MTT | [15] |
| HTR-8/SVneo (Normal) | Trophoblast | > 200 µM | MTT | [15] |
| PBMCs (Normal) | Peripheral Blood Mononuclear Cells | > 200 µM | MTT | [15] |
Experimental Protocols
Protocol 1: Competitive Tubulin Binding Assay
This protocol is adapted from a mass spectrometry-based competitive binding assay to determine if a compound binds to the colchicine site on tubulin.[27]
-
Prepare Tubulin Solution: Reconstitute purified tubulin in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1 mM MgCl2 and 0.1 mM GTP).
-
Incubate with Test Compound: Mix the tubulin solution with varying concentrations of this compound or a control compound.
-
Add Labeled Competitor: Add a known concentration of a fluorescently or isotopically labeled colchicine analog to the mixture.
-
Equilibrate: Incubate the mixture to allow binding to reach equilibrium.
-
Separate Bound and Unbound Ligand: Use ultrafiltration to separate the tubulin-ligand complexes from the unbound labeled competitor.[27]
-
Quantify Unbound Ligand: Measure the concentration of the unbound labeled competitor in the filtrate using an appropriate detection method (e.g., fluorescence spectroscopy or LC-MS/MS).[27]
-
Data Analysis: A decrease in the amount of bound labeled competitor with increasing concentrations of the test compound indicates competitive binding to the colchicine site.
Protocol 2: In Vitro Vascular Disruption Assay
This protocol is based on a 3D co-culture model of human umbilical vein endothelial cells (HUVECs) and human dermal fibroblasts (HDFs).[28]
-
Prepare 3D Co-culture: Embed HUVECs in a collagen scaffold and co-culture with HDFs to allow the formation of a stable, lumenized vascular-like network (typically takes 7-10 days).
-
Treatment: Once the vascular network is established, treat the cultures with varying concentrations of this compound.
-
Imaging: Use brightfield and confocal microscopy to visualize the integrity of the vascular-like network over time. Look for signs of vessel collapse, fragmentation, and loss of network connectivity.
-
Permeability Assay: To quantify vascular disruption, add fluorescently labeled dextran to the culture medium and measure its leakage from the vascular network into the surrounding collagen matrix. An increase in dextran leakage indicates increased vascular permeability and disruption.
-
Data Analysis: Quantify changes in vessel length, number of branch points, and fluorescent dextran intensity in the extravascular space to assess the dose-dependent vascular disrupting activity of this compound.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Potential off-target effects of this compound.
Caption: Workflow for identifying and mitigating off-target effects.
References
- 1. Structurally simplified biphenyl this compound derivatives retain in vitro anti-cancer activity dependent on mitotic arrest | PLOS One [journals.plos.org]
- 2. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combretastatin A-4 inhibits cell growth and metastasis in bladder cancer cells and retards tumour growth in a murine orthotopic bladder tumour model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A REVIEW AND UPDATE OF THE CURRENT STATUS OF THE VASCULATURE DISABLING AGENT COMBRETASTATIN-A4 PHOSPHATE (CA4P) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combretastatin A-4, an agent that displays potent and selective toxicity toward tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound phosphate: background and current clinical status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histopathological and functional changes in a single-dose model of this compound disodium phosphate-induced myocardial damage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cardiovascular safety profile of this compound phosphate in a single-dose phase I study in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Cytotoxic, Antioxidant, and Anti-Genotoxic Properties of this compound in Human Peripheral Blood Mononuclear Cells: A Comprehensive In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. preprints.org [preprints.org]
- 17. This compound phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assessing the Antiproliferative Potential of a Novel this compound Derivative via Modulating Apoptosis, MAPK/ERK and PI3K/AKT Pathways in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals | EurekAlert! [eurekalert.org]
- 24. News: Off-Target Effects and Where to Find Them - CRISPR Medicine [crisprmedicinenews.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. medchemexpress.com [medchemexpress.com]
- 27. Competitive mass spectrometry binding assay for characterization of three binding sites of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. 3D-Cultured Vascular-Like Networks Enable Validation of Vascular Disruption Properties of Drugs In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Combretastatin A4 Formulation Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the formulation challenges associated with Combretastatin A4 (CA4). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating this compound for research and clinical applications?
A1: The primary challenges in formulating this compound stem from its inherent physicochemical properties:
-
Poor Water Solubility: CA4 is a highly lipophilic molecule, making it sparingly soluble in aqueous solutions. This poor solubility limits its bioavailability and makes it difficult to administer intravenously.
-
Chemical Instability: The biological activity of CA4 is dependent on its cis-stilbene configuration. This isomer is thermodynamically less stable than the inactive trans-isomer and can readily isomerize when exposed to heat or light, leading to a loss of therapeutic efficacy.
Q2: What are the main strategies to overcome the formulation challenges of this compound?
A2: Several strategies have been successfully employed to address the challenges of CA4 formulation:
-
Prodrugs: Conversion of CA4 into a water-soluble prodrug is a common approach. The most well-known example is this compound Phosphate (CA4P), where a phosphate group is added to the phenolic hydroxyl group. This phosphate moiety increases aqueous solubility, and upon administration, it is cleaved by endogenous phosphatases to release the active CA4.
-
Nanoformulations: Encapsulating CA4 within nano-sized carriers can significantly improve its solubility, stability, and pharmacokinetic profile. Common nanoformulations include:
-
Liposomes: Vesicular structures composed of lipid bilayers that can encapsulate hydrophobic drugs like CA4 within their membranes.
-
Micelles: Self-assembling core-shell structures formed by amphiphilic polymers or surfactants in an aqueous solution, where the hydrophobic core serves as a reservoir for CA4.
-
Nanoparticles: Solid colloidal particles made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) that can encapsulate CA4.
-
Q3: How do nanoformulations improve the stability of the active cis-isomer of this compound?
A3: Nanoformulations protect the encapsulated CA4 from the surrounding environment. By sequestering the molecule within the hydrophobic core of micelles or the lipid bilayer of liposomes, the nano-carrier shields the cis-stilbene structure from external factors like light and heat that can induce isomerization to the inactive trans-form. This protective effect enhances the chemical stability of the active drug.
Troubleshooting Guides
Liposome Formulation Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Drug Loading/Encapsulation Efficiency | - Inappropriate lipid composition.- Drug-to-lipid ratio is too high.- Hydration temperature is below the lipid phase transition temperature (Tc). | - Optimize the lipid composition. Incorporate cholesterol to improve membrane rigidity and drug retention.- Systematically decrease the drug-to-lipid ratio.- Ensure the hydration step is performed at a temperature above the Tc of the lipids used. |
| Inconsistent Particle Size (High Polydispersity Index - PDI) | - Inefficient homogenization or extrusion.- Aggregation of liposomes. | - Ensure the number of extrusion cycles is sufficient (typically 10-20 passes).- Use a bath sonicator to break up aggregates before extrusion.- Include a PEGylated lipid (e.g., DSPE-PEG2000) in the formulation to provide a steric barrier and prevent aggregation. |
| Drug Leakage During Storage | - Instability of the lipid bilayer.- Storage temperature is too high. | - Incorporate cholesterol to increase membrane stability.- Store liposome suspensions at 4°C. For long-term storage, consider lyophilization with a cryoprotectant. |
PLGA Nanoparticle Formulation Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Large Particle Size | - Insufficient sonication/homogenization energy or time.- High polymer concentration.- Inefficient solvent removal. | - Increase sonication/homogenization time and/or amplitude.- Optimize the polymer concentration; lower concentrations often lead to smaller particles.- Ensure rapid and efficient solvent evaporation or diffusion. |
| Low Encapsulation Efficiency | - Poor miscibility of the drug in the polymer matrix.- Rapid drug partitioning to the external aqueous phase. | - Use a solvent system where both the drug and polymer are highly soluble.- Optimize the stabilizer concentration in the aqueous phase to improve emulsion stability. |
| Particle Aggregation | - Insufficient stabilizer concentration.- Inappropriate pH or ionic strength of the aqueous phase. | - Increase the concentration of the stabilizing agent (e.g., PVA).- Adjust the pH and ionic strength of the aqueous phase to ensure sufficient electrostatic repulsion between particles. |
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound formulations.
Table 1: Characteristics of this compound Nanoformulations
| Formulation Type | Carrier Material | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Liposomes | HSPC/Cholesterol/DSPE-PEG | ~120 | ~80% | - | |
| Micelles | Poly(ethylene glycol)-b-poly(d,l-lactide) | ~26 | 97.2% | ~4 mg/mL | |
| PLGA Nanoparticles | PLGA | ~182-207 | 29-51% | ~1% | |
| PLGA/Lecithin Nanoparticles | PLGA/Soybean Lecithin | 142 | 92.1% | 28.3% |
Table 2: Improved Efficacy of Formulated this compound
| Formulation | Model | Improvement Metric | Result | Reference |
| CA4P-NPs (Oral) | S180 Tumor-bearing Mice | Absolute Bioavailability | 77.6% | |
| CA4P-NPs (Oral) | S180 Tumor-bearing Mice | Tumor Inhibition Ratio | 41.2% | |
| RGD-Targeted Micelles | In vitro (HUVEC cells) | Cellular Uptake | Significantly higher than non-targeted micelles | |
| PLGA Nanoparticles | In vitro (Caco-2 cells) | Cytotoxicity (IC50) | Superior to free CA4 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This protocol is adapted from studies developing liposomal formulations of CA4 derivatives.
Materials:
-
This compound (or acylated prodrug)
-
Hydrogenated Soybean Phosphatidylcholine (HSPC) or Egg Phosphatidylcholine (PC)
-
Cholesterol
-
DSPE-PEG2000
-
Chloroform or Dichloromethane
-
Deionized water or appropriate buffer (e.g., PBS)
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve CA4, HSPC/PC, cholesterol, and DSPE-PEG2000 in chloroform or dichloromethane in a round-bottom flask. A typical molar ratio might be HSPC:Cholesterol:DSPE-PEG2000 at 55:40:5.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvent under reduced pressure at a temperature above the lipid transition temperature (e.g., 45°C) to form a thin, uniform lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with deionized water or buffer by adding the aqueous phase to the flask. The temperature of the hydrating medium should be above the Tc of the lipids (e.g., 60-70°C).
-
Agitate the flask by vortexing or gentle shaking until the lipid film is fully suspended, forming a multilamellar vesicle (MLV) suspension. Allow to hydrate for at least 30 minutes.
-
-
Size Reduction (Sonication & Extrusion):
-
To reduce the size and lamellarity of the vesicles, sonicate the MLV suspension using a probe or bath sonicator for 3-5 minutes. This should be done in a water bath to maintain the temperature above Tc.
-
Assemble the extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).
-
Extrude the liposome suspension through the membrane for 10-20 passes to produce unilamellar vesicles of a defined size.
-
Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
This protocol is based on a method described for formulating CA4 in PLGA nanoparticles.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Poly(vinyl alcohol) (PVA) aqueous solution (e.g., 1-5% w/v)
Equipment:
-
High-speed homogenizer or probe sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Preparation of Organic Phase:
-
Dissolve a specific amount of PLGA and CA4 in an organic solvent like dichloromethane. For example, 50-100 mg of PLGA and 1-2 mg of CA4 in 5 mL of DCM.
-
-
Emulsification:
-
Add the organic phase dropwise to a larger volume of aqueous PVA solution (e.g., 20 mL) while stirring.
-
Homogenize the mixture at high speed (e.g., 15,000-20,000 rpm) or sonicate with a probe sonicator for 3-5 minutes in an ice bath to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a magnetic stirrer and stir for several hours (e.g., 3-4 hours) at room temperature to allow the organic solvent to evaporate. This leads to the precipitation of PLGA as solid nanoparticles.
-
-
Nanoparticle Collection and Washing:
-
Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 x g) for 20-30 minutes to pellet the nanoparticles.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and washing steps two more times to remove residual PVA and unencapsulated drug.
-
-
Lyophilization (Optional):
-
For long-term storage, the final nanoparticle pellet can be resuspended in a small volume of water containing a cryoprotectant (e.g., sucrose or trehalose) and then freeze-dried.
-
Visualizations
Signaling Pathway of this compound
The primary mechanism of action of this compound is the inhibition of tubulin polymerization. This disruption of the microtubule network in endothelial cells leads to a cascade of downstream events, ultimately resulting in vascular shutdown in tumors.
Caption: Signaling pathway of this compound in endothelial cells.
Experimental Workflow for Liposome Formulation
This diagram outlines the key steps in preparing CA4-loaded liposomes using the thin-film hydration method.
Caption: Workflow for preparing CA4-loaded liposomes.
Logical Relationship of Formulation Challenges and Solutions
This diagram illustrates the relationship between the core problems of this compound formulation and the corresponding solutions.
Caption: Relationship between CA4 formulation challenges and solutions.
Technical Support Center: Combretastatin A4 (CA4) Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Combretastatin A4 (CA4) and its phosphate prodrug (CA4P) in animal studies. The focus is on minimizing and managing treatment-associated toxicities.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CA4) and its primary mechanism of action?
A1: this compound is a natural stilbene isolated from the African bush willow, Combretum caffrum. It functions as a potent microtubule-destabilizing agent. CA4 binds to the colchicine-binding site on β-tubulin, preventing microtubule polymerization. This disruption of the cytoskeleton in rapidly proliferating endothelial cells, particularly those lining immature tumor blood vessels, leads to a rapid change in cell shape, increased vascular permeability, and ultimately, a shutdown of tumor blood flow. This results in extensive tumor necrosis. Due to its poor water solubility, the more soluble phosphate prodrug, this compound Phosphate (CA4P or Fosbretabulin), is most commonly used in preclinical and clinical studies. CA4P is rapidly dephosphorylated in vivo by endogenous phosphatases to the active CA4.
Q2: What are the most common toxicities observed with CA4P in animal studies?
A2: The most significant dose-limiting toxicities are cardiovascular and neurological.
-
Cardiovascular Toxicity: Manifests as transient hypertension (high blood pressure), bradycardia (slow heart rate) or tachycardia (fast heart rate), and potential myocardial injury. This is thought to result from widespread effects on the vasculature.[1][2][3] In rats, CA4P administration can lead to increased systolic blood pressure, decreased cardiac function, and necrosis of myocardial cells.[4]
-
Neurotoxicity: High-grade, though often transient, neurotoxicity can occur at higher doses.[1][2] Clinical signs observed in dogs include ataxia (loss of coordination) and vasovagal syncope.[1]
-
Gastrointestinal Effects: Nausea, vomiting, diarrhea, and abdominal discomfort have been observed in dogs.[1][2]
-
Hematological Effects: Low-grade, transient neutropenia (low neutrophil count) is a common finding.[1][2]
Q3: How can CA4P toxicity be minimized?
A3: Several strategies are employed to mitigate the toxic effects of CA4P:
-
Prodrug Formulations: The use of CA4P itself is a primary strategy to overcome the poor solubility of CA4.[5] Advanced prodrugs are being developed that can be selectively activated in the tumor microenvironment, further reducing systemic exposure.[5]
-
Nanoformulations: Encapsulating CA4 or CA4P in nanoparticles (e.g., liposomes, polymeric nanoparticles) can alter the drug's pharmacokinetic profile, potentially leading to preferential accumulation in tumor tissue through the Enhanced Permeability and Retention (EPR) effect. This can reduce exposure to healthy tissues like the heart and brain, thereby lowering toxicity.
-
Dose Scheduling: Administering CA4P in multiple, smaller daily doses rather than a single large bolus has been shown to produce significant tumor growth retardation in mice with potentially better tolerability.[6]
-
Combination Therapy: Combining CA4P with other anticancer agents may allow for lower, less toxic doses of CA4P to be used while achieving a synergistic therapeutic effect.
Troubleshooting Guide
Problem 1: Animals exhibit acute cardiovascular distress (e.g., hypertension, arrhythmia) shortly after CA4P injection.
-
Possible Cause: This is a known, on-target effect of CA4P due to its potent vascular-disrupting activity in both tumor and normal tissues. The rapid change in vascular dynamics can lead to significant fluctuations in blood pressure and heart rate.[2][5]
-
Troubleshooting Steps:
-
Dose Reduction: The most immediate step is to lower the administered dose. Cardiovascular effects are dose-dependent.[1][2] Refer to the MTD table below for guidance.
-
Slower Infusion Rate: If administering intravenously, consider a slower infusion rate (e.g., over 30-60 minutes instead of a bolus injection) to dampen the acute hemodynamic changes.
-
Pre-treatment Monitoring: Establish a stable cardiovascular baseline for each animal before drug administration.
-
Consider Co-administration: Pre-clinical studies in rats have shown that co-administration of agents like the PDE5 inhibitor tadalafil can attenuate CA4P-induced cardiotoxicity. This must be carefully justified and included in the experimental design.
-
Problem 2: Animals are showing signs of neurotoxicity (ataxia, lethargy, seizures).
-
Possible Cause: Neurotoxicity is a dose-limiting toxicity of CA4P, observed at higher dose levels.[1][2] The exact mechanism is not fully elucidated but is related to systemic vascular effects or direct neuronal impact.
-
Troubleshooting Steps:
-
Confirm Dose: Immediately verify the dose calculation and concentration of the dosing solution.
-
Dose Escalation Study: If this is the first time using a specific model, a dose-escalation study starting with lower doses is critical to establish the MTD for your specific animal strain and conditions. The MTD in healthy dogs was found to be around 75 mg/m².[1]
-
Neurological Scoring: Implement a semi-quantitative scoring system to monitor for subtle signs of neurotoxicity (e.g., gait, posture, activity level) at regular intervals post-injection.
-
Alternative Formulations: Investigate tumor-targeting prodrugs or nanoformulations designed to limit brain exposure.
-
Problem 3: High inter-animal variability in toxicity is observed at the same dose.
-
Possible Cause: Variability can stem from multiple factors including animal health status, stress, injection technique, or subtle differences in tumor burden and vascularity which can affect the drug's overall hemodynamic impact.
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure strict standardization of all procedures, including animal handling, injection timing, and volume. For intravenous injections, confirm proper tail vein cannulation to avoid extravasation.
-
Animal Health: Use only healthy, age- and weight-matched animals. Perform a health check before dosing.
-
Acclimatization: Ensure animals are properly acclimatized to the laboratory environment and handling procedures to minimize stress, which can influence cardiovascular parameters.
-
Increase Group Size: A larger number of animals per group may be necessary to obtain statistically robust data despite inherent biological variability.
-
Data Presentation: Maximum Tolerated & Experimental Doses
The following table summarizes doses of CA4P used in various animal models. Note that the Maximum Tolerated Dose (MTD) can vary significantly based on the animal strain, administration schedule, and specific experimental endpoints.
| Animal Model | Administration Route | Dose | Observed Toxicities / Notes | Reference |
| Mouse | Intraperitoneal (i.p.) | 100 mg/kg | Used in efficacy studies; slowed tumor growth. | [7] |
| Mouse | Intraperitoneal (i.p.) | 50 mg/kg (daily x 10) | Significant growth retardation compared to a single 500 mg/kg dose. | [8] |
| Rat | Intravenous (i.v.) | 5 mg/kg | Considered clinically relevant and closer to human MTD. Used in efficacy studies. | [4][9] |
| Rat | Intravenous (i.v.) | 30 mg/kg | Reduced tumor blood flow parameter (Ktrans) by 64% at 6 hours. | [10] |
| Rat | N/A | 360 mg/m² | Dose that caused severe toxicity or death in 10% of animals (STD₁₀). | [11] |
| Dog | Intravenous (i.v.) | 50 mg/m² | Generally well-tolerated. | [1][12] |
| Dog | Intravenous (i.v.) | 75 mg/m² | Considered well-tolerated MTD. Vomiting and elevated cardiac troponin I observed. | [1][3][13] |
| Dog | Intravenous (i.v.) | 100 mg/m² | High-grade, transient neurotoxicity (ataxia) and hypertension observed. Not recommended. | [1][2] |
Experimental Protocols
Protocol 1: Preparation and Administration of CA4P for In Vivo Studies (Mouse Model)
1. Materials:
-
This compound Phosphate (CA4P) powder
-
Sterile, pyrogen-free 0.9% Sodium Chloride (Saline) for injection
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
Tuberculin or insulin syringes with appropriate gauge needles (e.g., 27-30G for i.v., 25-27G for i.p.)
2. Solution Preparation:
-
Calculation: Determine the total amount of CA4P needed based on the number of animals, their average weight, and the target dose (in mg/kg). Prepare a slight overage (e.g., 10-20%) to account for transfer losses.
-
Reconstitution: Under sterile conditions (e.g., in a laminar flow hood), weigh the required amount of CA4P powder and place it in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of sterile 0.9% saline to achieve the desired final concentration. CA4P should be dissolved in saline immediately before each experiment.[7]
-
Mixing: Vortex the solution thoroughly until the CA4P is completely dissolved. The solution should be clear.
-
Sterilization: Draw the solution into a syringe and pass it through a 0.22 µm sterile filter into a new sterile tube or directly into the dosing syringes. This removes any potential microbial contamination.
3. Administration (Intravenous Tail Vein Injection):
-
Restraint: Place the mouse in a suitable restrainer that allows access to the tail. Warming the tail with a heat lamp or warm water can help dilate the lateral tail veins, making injection easier.
-
Injection: Using an appropriate syringe (e.g., 29G insulin syringe), identify one of the lateral tail veins. Insert the needle, bevel up, into the vein at a shallow angle.
-
Confirmation: A successful injection is characterized by a lack of resistance and visible blanching of the vein as the solution is administered. If a subcutaneous bleb forms, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
Volume: The maximum volume for a bolus i.v. injection in a mouse is typically 5 ml/kg.[14]
-
Post-Injection: After removing the needle, apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
Protocol 2: Monitoring Cardiovascular Toxicity in a Rat Model
1. Baseline Measurements (Pre-treatment):
-
Acclimatization: Acclimate rats to the restraint or anesthesia procedures used for measurements to minimize stress-induced artifacts.
-
Echocardiography: Under light isoflurane anesthesia, perform baseline echocardiography to assess cardiac function. Key parameters include:
-
Left Ventricular Ejection Fraction (LVEF)
-
Fractional Shortening (FS)
-
Cardiac Output (CO)
-
Heart Rate (HR)
-
-
Blood Pressure: Measure systolic and diastolic blood pressure using a non-invasive tail-cuff system.
-
Blood Sampling: Collect a baseline blood sample (e.g., from the saphenous vein) for biomarker analysis. Key cardiac biomarkers include cardiac Troponin I (cTnI) and Brain Natriuretic Peptide (BNP).
2. CA4P Administration:
-
Administer the prepared CA4P solution intravenously via the tail vein.
3. Post-Treatment Monitoring:
-
Acute Phase (0.5 - 6 hours): This is when the most dramatic hemodynamic changes occur.
-
Continuously monitor blood pressure for the first 1-2 hours if possible.
-
Collect blood samples at specific time points (e.g., 0.5, 2, and 6 hours) to measure cardiac biomarkers. Plasma creatine kinase (CK) and CK-MB levels can increase as early as 0.5 hours post-dose.[4]
-
-
Intermediate Phase (24 hours):
-
Repeat echocardiography to assess changes in LVEF, FS, and CO.
-
Measure blood pressure.
-
Collect another blood sample for biomarker analysis. cTnI levels often peak around 24 hours.
-
-
Late Phase (48 - 72 hours):
-
Perform a final set of echocardiography, blood pressure, and biomarker measurements. Decreases in heart rate, ejection fraction, and cardiac output can be observed at 72 hours.[4]
-
-
Histopathology (Terminal Endpoint):
-
Excise the heart, weigh it, and fix it in 10% neutral buffered formalin.
-
Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Masson's Trichrome.
-
Examine sections for signs of myocardial injury, such as vacuolar degeneration, necrosis, inflammation, and fibrosis.[4]
Visualizations: Pathways and Workflows
CA4P Mechanism of Action and Vascular Disruption
Caption: Mechanism of CA4P-induced tumor vascular disruption.
Experimental Workflow for Preclinical CA4P Study
Caption: General workflow for a preclinical CA4P animal study.
Strategies to Mitigate CA4P Toxicity
Caption: Logical relationships in minimizing CA4 toxicity.
References
- 1. A dose-escalation study of this compound-phosphate in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Diverse Responses to Vascular Disrupting Agent this compound Phosphate: A Comparative Study in Rats with Hepatic and Subcutaneous Tumor Allografts Using MRI Biomarkers, Microangiography, and Histopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of combretastatin on murine tumours monitored by 31P MRS, 1H MRS and 1H MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Early Effects of this compound Phosphate Assessed by Anatomic and Carbogen-Based Functional Magnetic Resonance Imaging on Rat Bladder Tumors Implanted in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Diverse responses to vascular disrupting agent this compound phosphate: a comparative study in rats with hepatic and subcutaneous tumor allografts using MRI biomarkers, microangiography, and histopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound phosphate has tumor antivascular activity in rat and man as demonstrated by dynamic magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. A single dose of intravenous this compound-phosphate is reasonably well tolerated and significantly reduces tumour vascularization in canine spontaneous cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Strategies to prevent Combretastatin A4 precipitation in aqueous solutions
Welcome to the technical support center for Combretastatin A4 (CA4). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the aqueous solubility and precipitation of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of my aqueous buffer. Why is this happening and what can I do?
A1: this compound (CA4) is a potent anticancer agent, but it is known for its poor water solubility, which often leads to precipitation in aqueous solutions.[1][2][3] The parent compound is sparingly soluble in aqueous buffers, with a reported solubility of approximately 0.1 mg/mL in a 1:10 solution of ethanol:PBS (pH 7.2).[4] Precipitation can be influenced by factors such as concentration, pH, temperature, and buffer composition. To address this, several formulation strategies have been developed to enhance its aqueous solubility and prevent precipitation. These include the use of its water-soluble prodrug, this compound Phosphate (CA4P), as well as advanced formulation techniques like nanoparticle encapsulation, liposomal delivery, and cyclodextrin complexation.[1][2][5][6]
Q2: What is this compound Phosphate (CA4P) and should I be using it instead of CA4?
A2: this compound Phosphate (CA4P or Fosbretabulin) is a water-soluble prodrug of CA4.[6][7] The phosphate group is cleaved by endogenous phosphatases in the body to release the active CA4.[6] Due to its significantly improved water solubility, CA4P is often preferred for in vivo studies and clinical development to avoid the challenges associated with CA4's poor solubility.[6][8] If you are encountering persistent precipitation issues with CA4 in aqueous media for in vivo experiments, switching to CA4P is a highly recommended strategy.
Q3: What are the main formulation strategies to prevent CA4 precipitation?
A3: The primary strategies to enhance the aqueous solubility of CA4 and prevent precipitation can be categorized as follows:
-
Prodrugs: As discussed, converting CA4 to a water-soluble prodrug like CA4P is a very effective approach.[6][8]
-
Nanoparticle Formulations: Encapsulating CA4 into polymeric nanoparticles, such as those made from PLGA (poly(lactic-co-glycolic acid)), can improve its solubility, provide sustained release, and enhance its therapeutic efficacy.[9][10][11][12]
-
Liposomal Formulations: Liposomes can encapsulate the hydrophobic CA4 within their lipid bilayer, effectively dispersing it in an aqueous medium.[13][14][15]
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs like CA4, where the hydrophobic drug molecule is held within the cyclodextrin's hydrophobic cavity, while the hydrophilic exterior of the cyclodextrin allows for dispersion in water.[16][17][18][19]
-
Chemical Modification: Synthesizing analogues of CA4 by adding water-solubilizing moieties can significantly improve aqueous solubility.[1][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO/Ethanol stock solution in aqueous buffer. | The concentration of CA4 in the final aqueous solution exceeds its solubility limit. The organic solvent concentration may not be sufficient to maintain solubility. | 1. Decrease the final concentration of CA4. 2. Increase the percentage of co-solvent (e.g., ethanol, DMSO) in the final solution, if experimentally permissible.[4] 3. Consider using a formulation strategy such as cyclodextrin complexation to increase aqueous solubility.[16] |
| Precipitate forms over time, even at low concentrations. | The cis-isomer of CA4, which is more active, can convert to the less soluble and less active trans-isomer.[1][3] | 1. Prepare solutions fresh before each experiment. 2. Store stock solutions at -20°C and protect from light.[4] 3. For long-term studies, consider formulation strategies that protect the cis-isomer, such as nanoparticle encapsulation. |
| Inconsistent results in cell-based assays. | Precipitation of CA4 in the cell culture medium leads to inaccurate drug concentrations and variable effects. | 1. Visually inspect the culture medium for any signs of precipitation after adding the CA4 solution. 2. Prepare CA4 dilutions in serum-free media first before adding to the final culture medium, as serum proteins can sometimes interact with the compound. 3. Utilize a formulation with improved stability, such as liposomal CA4 or CA4-loaded nanoparticles, to ensure consistent drug delivery to the cells.[10][13] |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on enhancing CA4 solubility and formulation characteristics.
Table 1: Solubility Enhancement of this compound
| Method | Formulation Details | Solubility Improvement | Reference |
| Dendrimer Inclusion Complex | G5.NHAc-FI-FA/CA4 | Increased from 11.8 µg/mL to 240 µg/mL | [16] |
| Chemical Modification | Piperazine-containing analogues (12a1, 12a2) | 1687 to 2494 times higher than the parent compound | [1][3] |
Table 2: Characteristics of this compound Nanoparticle Formulations
| Nanoparticle Type | Polymer(s) | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PLGA Nanoparticles | PLGA | ~142 | 92.1 | 28.3 | [11][12] |
| PLGA Nanoparticles | PLGA | Not specified | 51 | 1 | [10] |
| Hyaluronic Acid Nanoparticles (for CA4P) | Hyaluronic Acid | ~85 | ~84 | Not specified | [20] |
Table 3: Characteristics of this compound Liposomal Formulations
| Liposome Type | Lipid Composition | Particle Size (nm) | Zeta Potential (mV) | Drug Loading | Reference |
| Conventional Liposomes | HSPC:Cholesterol (7:3) | 125 ± 0.3 | -16.93 | Up to 3 mg/mL | [14][15] |
| pH-Sensitive Liposomes | DOPE:DPPC:DSPE-PEG2000:Cholesterol (4:3:3:0.3) | 118 ± 1.2 | -25.21 | Up to 3 mg/mL | [14] |
| Targeted Liposomes | HSPC, Cholesterol, DSPE-PEG, DSPE-PEG-maleimide | ~120 | Not specified | Up to 1.77 ± 0.14 mg/mL | [21] |
Experimental Protocols
Protocol 1: Preparation of CA4-Loaded PLGA Nanoparticles by Emulsion-Evaporation Method
This protocol is adapted from a study by Zaid et al.[10]
-
Organic Phase Preparation: Dissolve a specific amount of CA4 and PLGA in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer, such as polyvinyl alcohol (PVA).
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the washed nanoparticles in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.
Protocol 2: Preparation of CA4 Liposomes by Lipid Film Hydration and Extrusion
This protocol is based on the methods described in studies on liposomal CA4.[15][21]
-
Lipid Film Formation: Dissolve the lipids (e.g., HSPC and cholesterol) and CA4 in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by vortexing or gentle agitation at a temperature above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder.
-
Purification: Remove unencapsulated CA4 by methods such as dialysis or size exclusion chromatography.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for CA4 nanoparticle formulation.
References
- 1. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted-nanoliposomal this compound (CA-4) as an efficient antivascular candidate in the metastatic cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Water-Soluble this compound Phosphate Orally Delivered via Composite Nanoparticles With Improved Inhibition Effect Toward S180 Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in combretastatin based derivatives and prodrugs as antimitotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development Of Novel Liposome-Encapsulated this compound Acylated Derivatives: Prodrug Approach For Improving Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antineoplastic agents 322. synthesis of combretastatin A-4 prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Formulation and characterization of this compound loaded PLGA nanoparticles | Semantic Scholar [semanticscholar.org]
- 11. benthamdirect.com [benthamdirect.com]
- 12. This compound-loaded Poly (Lactic-co-glycolic Acid)/Soybean Lecithin Nanoparticles with Enhanced Drug Dissolution Rate and Antiproliferation Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A tumor vasculature targeted liposome delivery system for this compound: Design, characterization, and in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Multifunctional dendrimer/combretastatin A4 inclusion complexes enable in vitro targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The use of cyclodextrin inclusion complexes to improve anticancer drug profiles: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. onlinepharmacytech.info [onlinepharmacytech.info]
- 20. This compound phosphate encapsulated in hyaluronic acid nanoparticles is highly cytotoxic to oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: Combretastatin A4 vs. Colchicine Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Combretastatin A4 (CA4) and colchicine, two potent microtubule-destabilizing agents that bind to the same site on β-tubulin. While sharing a common target, their structural differences, binding kinetics, and clinical potential exhibit notable distinctions relevant to cancer therapy and drug design.
Overview of Molecular Mechanism
Both this compound and colchicine exert their antimitotic effects by binding to the colchicine-binding site on β-tubulin.[1][2][3] This binding event inhibits the polymerization of αβ-tubulin heterodimers into microtubules.[1][2][4] The disruption of microtubule dynamics leads to a cascade of cellular events, including the collapse of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis.[1][5]
The binding pocket is located at the interface between the α- and β-tubulin subunits.[1][4][5][6] Specifically, the compounds interact with residues primarily on the β-tubulin subunit, including helix H7, loop T7, and helix H8.[6][7] This interaction introduces a conformational change in the tubulin dimer, creating a curved structure that sterically hinders its incorporation into the straight microtubule polymer.[1]
While both molecules feature two aromatic ring systems crucial for binding, their core structures differ. Colchicine is a tricyclic alkaloid, whereas CA4 is a structurally simpler stilbene.[6][8] This structural simplicity makes CA4 an attractive lead compound for synthetic modifications.[2][6]
Caption: General mechanism of action for CA4 and Colchicine.
Key Differences in Binding and Efficacy
Despite targeting the same site, significant kinetic and affinity differences exist between the two compounds.
-
Binding Kinetics: this compound binds to tubulin rapidly, even at low temperatures, and its effects are not enhanced by preincubation. In contrast, colchicine binding is a slower, temperature-dependent process.[9]
-
Dissociation Rate: CA4 dissociates from tubulin much more quickly than colchicine. The half-life of the CA4-tubulin complex is approximately 3.6 minutes, whereas the half-life for the colchicine-tubulin complex is about 405 minutes.[9] The rapid binding and dissociation of CA4 contribute to its potent activity.[9]
-
Potency: CA4 is a highly potent cytotoxic agent, with studies showing it inhibits 50% of cancer cell proliferation at concentrations in the low nanomolar range (1-10 nM).[6] Its potency can be over 100 times that of colchicine in certain assays.
-
Therapeutic Index: A major limitation of colchicine's clinical use in oncology is its narrow therapeutic index and significant toxicity to non-cancerous cells, which can lead to multi-organ dysfunction.[6] this compound generally exhibits greater selectivity and a more favorable toxicity profile, making it and its analogs more promising candidates for cancer therapy.[10]
Comparative Quantitative Data
The following table summarizes the inhibitory concentrations (IC50) of this compound and its analogs compared to colchicine in various human cancer cell lines. Note that values can vary based on the specific cell line and assay conditions.
| Compound | Cell Line | Cancer Type | IC50 Value (µM) |
| This compound | HeLa | Cervical Cancer | 0.00051[11] |
| MCF-7 | Breast Cancer | 0.0025[11] | |
| HT-29 | Colorectal Adenocarcinoma | 0.008 (in CA-4 sensitive line)[12] | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1.35[12] | |
| Colchicine | MDA-MB-231 | Triple-Negative Breast Cancer | ~5 µM (induces 64.4% apoptosis)[5] |
| CA4 Analogue (9q) | MCF-7 | Breast Cancer | 0.031 - 0.063 |
| CA4 Analogue (39) | HT-29 | Colorectal Adenocarcinoma | 0.00006 - 0.0007[11] |
Data compiled from multiple sources. Direct comparison should be made with caution as experimental conditions may differ.
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental data. Below are standard protocols for assays used to characterize tubulin-targeting agents.
A. In Vitro Tubulin Polymerization Assay
This assay measures the direct effect of a compound on microtubule formation from purified tubulin.
-
Principle: Microtubule polymerization scatters light. This can be measured as an increase in optical density (turbidity) at 340-350 nm or through an increase in fluorescence of a reporter dye like DAPI.[13][14]
-
Protocol Outline:
-
Reagent Preparation: Thaw purified tubulin protein (e.g., >99% pure bovine or porcine tubulin) on ice.[15][16] Prepare a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) and supplement with 1 mM GTP.[14][16]
-
Reaction Setup: On ice, add tubulin to the polymerization buffer to a final concentration of 2-4 mg/mL.[14][17] Add the test compound (this compound or colchicine) at various concentrations or a vehicle control (e.g., DMSO, max 2%).[15]
-
Initiation & Measurement: Transfer the reaction mixture to a pre-warmed 37°C 96-well plate.[16][17] Immediately begin monitoring the absorbance (turbidity) at 350 nm every 30-60 seconds for at least 60 minutes in a temperature-controlled spectrophotometer.[15][16]
-
Data Analysis: Plot absorbance versus time. Inhibitors like CA4 and colchicine will decrease the rate and extent of polymerization compared to the control.
-
Caption: Workflow for a tubulin polymerization turbidity assay.
B. Cell Viability / Cytotoxicity Assay (MTT/MTS Assay)
This assay determines the concentration of a compound that inhibits cell proliferation.
-
Principle: Viable cells contain mitochondrial reductases that convert a tetrazolium salt (e.g., MTT or MTS) into a colored formazan product, which can be quantified by absorbance.
-
Protocol Outline:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.[18]
-
Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., 10 concentrations from 0.01 nM to 10 µM) and a vehicle control.[18]
-
Incubation: Incubate the cells for a set period, typically 48 or 72 hours, at 37°C in a humidified CO2 incubator.[18]
-
Reagent Addition: Add the MTT or MTS reagent to each well and incubate for 1-4 hours to allow for formazan crystal formation.[18]
-
Measurement: If using MTT, add a solubilizing agent (e.g., DMSO). Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
Data Analysis: Plot the percentage of cell viability against the log of the compound concentration. Use a non-linear regression to calculate the IC50 value (the concentration that inhibits 50% of cell growth).
-
Conclusion
Both this compound and colchicine are valuable chemical tools for studying microtubule dynamics. They function as competitive inhibitors that bind to the same site on β-tubulin, leading to microtubule depolymerization and mitotic arrest.[8][9] However, CA4's structural simplicity, rapid binding kinetics, and superior potency have made it and its water-soluble prodrugs (e.g., CA-4-Phosphate) the focus of extensive clinical development as vascular-disrupting agents and anticancer therapeutics.[1][6] Colchicine's clinical utility in oncology remains limited by its toxicity and narrow therapeutic window.[6] The comparative study of these two molecules provides critical insights for the rational design of next-generation tubulin inhibitors targeting the colchicine-binding site.
References
- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Combretastatin A-4 Inspired Inhibitors of Tubulin Polymerization: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Delineating the interaction of combretastatin A-4 with αβ tubulin isotypes present in drug resistant human lung carcinoma using a molecular modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural and biochemical comparison of the anti-mitotic agents colchicine, this compound and amphethinile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimitotic natural products combretastatin A-4 and combretastatin A-2: studies on the mechanism of their inhibition of the binding of colchicine to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic, Antioxidant, and Anti-Genotoxic Properties of this compound in Human Peripheral Blood Mononuclear Cells: A Comprehensive In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Tubulin polymerization assay [bio-protocol.org]
- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 18. Colchicine Binding Site Agent DJ95 Overcomes Drug Resistance and Exhibits Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Microtubule-Targeting Agents: Combretastatin A4 vs. Paclitaxel
In the landscape of cancer therapeutics, agents that target the microtubule cytoskeleton remain a cornerstone of treatment. Among these, Combretastatin A4 (CA4) and Paclitaxel stand out due to their distinct mechanisms of action on tubulin dynamics. While both ultimately lead to cell cycle arrest and apoptosis, their opposing effects on microtubule polymerization offer a compelling basis for comparison. This guide provides an in-depth analysis of their efficacy, supported by experimental data, to inform researchers and drug development professionals.
Mechanism of Action: A Tale of Two Opposites
The fundamental difference between this compound and Paclitaxel lies in their interaction with tubulin, the building block of microtubules.
This compound , a natural stilbenoid phenol, acts as a microtubule depolymerizing agent . It binds to the colchicine-binding site on β-tubulin, which induces a conformational change that prevents the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network leads to the collapse of the cytoskeleton, particularly in rapidly dividing endothelial cells, making it a potent vascular-disrupting agent.[1][2][3]
Paclitaxel , a complex diterpene, is a microtubule stabilizing agent . It binds to a different site on the β-tubulin subunit, promoting the assembly of tubulin into abnormally stable and non-functional microtubules.[4][5] This stabilization prevents the dynamic instability required for proper mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][5]
Comparative Efficacy: In Vitro Cytotoxicity
The cytotoxic effects of this compound and Paclitaxel have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their potency.
| Cell Line | Cancer Type | This compound IC50 (nM) | Paclitaxel IC50 (nM) | Reference |
| BFTC 905 | Bladder Cancer | < 4 | Not Reported | [6] |
| TSGH 8301 | Bladder Cancer | < 4 | Not Reported | [6] |
| HeLa | Cervical Cancer | ~1000 | Not Reported | |
| JAR | Choriocarcinoma | ~100,000 | Not Reported | |
| MCF-7 | Breast Cancer | Not Reported | 16.3 ± 9.0 | [7] |
| MDA-MB-231 | Breast Cancer | Not Reported | 234.3 ± 32.5 | [7] |
| SK-BR-3 | Breast Cancer | Not Reported | Varies | [8] |
| T-47D | Breast Cancer | Not Reported | Varies | [8] |
| HeLa | Cervical Cancer | 4.50 ± 0.76 | Not Reported | [9] |
| RPE1 | Non-tumoral Epithelial | Not Reported | Not Reported | [9] |
Note: Direct comparative IC50 values in the same study under identical conditions are limited in the reviewed literature. The provided data is a compilation from different sources and should be interpreted with caution.
Impact on Microtubule Polymerization
The opposing mechanisms of this compound and Paclitaxel are clearly demonstrated in in vitro microtubule polymerization assays.
| Drug | Effect on Microtubule Polymerization | Quantitative Measurement |
| This compound | Inhibition of polymerization | Dose-dependent decrease in tubulin polymerization rate. |
| Paclitaxel | Promotion and stabilization of polymerization | Dose-dependent increase in the rate and extent of tubulin polymerization. |
Signaling Pathways
Both drugs have been shown to influence key signaling pathways involved in cell survival and proliferation, most notably the PI3K/Akt pathway.
This compound has been shown to inhibit the PI3K/Akt signaling pathway, which can contribute to its pro-apoptotic effects.[10] Disruption of VE-cadherin signaling in endothelial cells is another key pathway affected by CA4.[10]
Paclitaxel has also been demonstrated to suppress the PI3K/Akt/mTOR pathway, leading to reduced cell proliferation and induction of apoptosis.[11][12]
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound and Paclitaxel
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or Paclitaxel and incubate for the desired period (e.g., 48 or 72 hours).[13]
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[14]
-
Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[14]
-
Measure the absorbance at 570 nm using a microplate reader. The reference wavelength should be more than 650 nm.
-
Calculate the cell viability as a percentage of the untreated control.
In Vitro Microtubule Polymerization Assay
This assay measures the effect of compounds on the assembly of purified tubulin.
Materials:
-
Purified tubulin (>99%)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
This compound and Paclitaxel
-
Spectrophotometer with temperature control
Procedure:
-
Resuspend purified tubulin in ice-cold polymerization buffer.
-
Add GTP to the tubulin solution.
-
Add various concentrations of this compound, Paclitaxel, or vehicle control to the tubulin solution.
-
Transfer the mixture to a pre-warmed cuvette in a spectrophotometer set to 37°C.
-
Monitor the change in absorbance at 340 nm or 350 nm over time.[15] An increase in absorbance indicates microtubule polymerization.
-
Analyze the polymerization kinetics (lag time, rate, and extent of polymerization).
Visualizing the Mechanisms
To better understand the distinct actions of these drugs, the following diagrams illustrate their impact on microtubule dynamics and a simplified experimental workflow.
Caption: Mechanisms of Action for this compound and Paclitaxel.
Caption: A typical workflow for comparing the in vitro efficacy of microtubule-targeting agents.
In Vivo and Clinical Perspectives
While in vitro data provides a foundational understanding, in vivo and clinical studies are crucial for evaluating therapeutic potential. Combination therapies involving both this compound phosphate (a prodrug of CA4) and Paclitaxel have been explored. For instance, in a nude mouse xenograft model of anaplastic thyroid cancer, a triple-drug combination including CA4P and paclitaxel demonstrated significant antineoplastic activity.[16] Clinical trials have also investigated the combination of CA4P with carboplatin and paclitaxel in patients with advanced cancers, showing some promising antitumor activity.[17][18] These studies suggest that the distinct mechanisms of these drugs may offer synergistic effects.
Conclusion
This compound and Paclitaxel, despite both targeting tubulin, represent two distinct strategies for disrupting microtubule function. This compound's ability to depolymerize microtubules and act as a vascular-disrupting agent contrasts with Paclitaxel's role as a microtubule stabilizer. The choice between these agents or their potential combination in therapeutic strategies depends on the specific cancer type, its vascularity, and the desired molecular mechanism of action. Further head-to-head comparative studies, both in preclinical models and clinical trials, are warranted to fully elucidate their respective and combined therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchwithrutgers.com [researchwithrutgers.com]
- 4. Dissecting paclitaxel-microtubule association: quantitative assessment of the 2'-OH group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Combretastatin A-4 inhibits cell growth and metastasis in bladder cancer cells and retards tumour growth in a murine orthotopic bladder tumour model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of the effect of microtubule-targeting drugs on the microtubule cytoskeleton of breast cancer cells with different invasive properties [comptes-rendus.academie-sciences.fr]
- 8. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 9. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Paclitaxel inhibits proliferation and invasion and promotes apoptosis of breast cancer cells by blocking activation of the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Paclitaxel mediates the PI3K/AKT/mTOR pathway to reduce proliferation of FLT3‑ITD+ AML cells and promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. In vitro and in vivo analysis of microtubule destabilizing kinesins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combination chemotherapy including this compound phosphate and paclitaxel is effective against anaplastic thyroid cancer in a nude mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Phase Ib trial of CA4P (combretastatin A-4 phosphate), carboplatin, and paclitaxel in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
Navigating Resistance: A Comparative Guide to Cross-Resistance Between Combretastatin A4 and Other Tubulin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cross-resistance profiles between Combretastatin A4 (CA4), a potent colchicine-binding site agent, and other major classes of tubulin inhibitors, including taxanes and vinca alkaloids. Understanding these resistance patterns is critical for the strategic development of novel anticancer therapies and for optimizing existing treatment regimens. This document summarizes key experimental data, details the methodologies used to obtain this data, and visualizes the underlying mechanisms of resistance.
I. Quantitative Cross-Resistance Analysis
The development of resistance to one tubulin inhibitor can confer cross-resistance to other agents, a phenomenon largely dependent on the underlying resistance mechanism. Key mechanisms include the overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), and alterations in the expression of β-tubulin isotypes.[1][2]
Studies on non-small cell lung carcinoma (NSCLC) H460 cells have provided quantitative insights into the cross-resistance profiles of cell lines selected for resistance to this compound (CA4), paclitaxel, and vinblastine. The data, summarized in the table below, reveals distinct patterns of cross-resistance.
| Cell Line | Drug Selected For Resistance | IC50 (nM) of CA4 | Resistance Factor vs. CA4 | IC50 (nM) of Paclitaxel | Resistance Factor vs. Paclitaxel | IC50 (nM) of Vinblastine | Resistance Factor vs. Vinblastine |
| H460 (Parental) | None | 2.5 ± 0.3 | 1.0 | 5.0 ± 0.5 | 1.0 | 1.5 ± 0.2 | 1.0 |
| H460-C30 | This compound (30 nM) | 19.0 ± 2.0 | 7.6 | 7.0 ± 0.8 | 1.4 | 4.0 ± 0.5 | 2.7 |
| H460-P30 | Paclitaxel (30 nM) | 3.5 ± 0.4 | 1.4 | 50.0 ± 5.0 | 10.0 | 2.5 ± 0.3 | 1.7 |
| H460-V30 | Vinblastine (30 nM) | 4.0 ± 0.5 | 1.6 | 6.0 ± 0.7 | 1.2 | 7.5 ± 0.9* | 5.0 |
*Data adapted from a study on H460 NSCLC cells.[3] Resistance factor is the IC50 of the resistant cell line divided by the IC50 of the parental cell line. p<0.0001 indicates a statistically significant difference in IC50 compared to the parental cell line.
Key Observations from the Data:
-
CA4-Resistant Cells (H460-C30): These cells show significant resistance to CA4 (7.6-fold) and a low level of cross-resistance to vinblastine (2.7-fold).[3] Notably, they exhibit minimal cross-resistance to paclitaxel (1.4-fold).[3] This suggests that the mechanism of acquired resistance to CA4 in these cells has a more pronounced effect on another microtubule-destabilizing agent (vinblastine) than on a microtubule-stabilizing agent (paclitaxel).
-
Paclitaxel-Resistant Cells (H460-P30): This cell line displays high resistance to paclitaxel (10-fold) but shows very little cross-resistance to either CA4 (1.4-fold) or vinblastine (1.7-fold).[3] This indicates that the resistance mechanism developed against the microtubule-stabilizer paclitaxel does not significantly impact the activity of microtubule-destabilizing agents.
-
Vinblastine-Resistant Cells (H460-V30): These cells are 5-fold resistant to vinblastine and show a slight cross-resistance to CA4 (1.6-fold) and paclitaxel (1.2-fold).[3]
Interestingly, some research suggests that CA4, due to its lower molecular weight, may be a poorer substrate for P-gp, potentially allowing it to circumvent this common resistance mechanism that affects taxanes and vinca alkaloids.[1]
II. Experimental Protocols
The following are detailed methodologies for key experiments typically employed in cross-resistance studies of tubulin inhibitors.
Cell Culture and Development of Resistant Cell Lines
-
Cell Lines: The human non-small cell lung carcinoma (NSCLC) cell line H460 is a common model.[3]
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 1% L-glutamine at 37°C in a humidified atmosphere of 5% CO2.
-
Generation of Resistant Sublines: Resistant cell lines are established by continuous, stepwise exposure to increasing concentrations of the respective drug (e.g., CA4, paclitaxel, or vinblastine).[3] The drug concentration is gradually increased over several months to select for a resistant population. The final concentration used for selection (e.g., 30 nM) is then maintained in the culture medium for the resistant sublines.[3]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of drugs.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5,000 cells per well and allowed to attach overnight.
-
Drug Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of the tubulin inhibitors (CA4, paclitaxel, vinblastine).
-
Incubation: The plates are incubated for a period of 72 hours.[4]
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Solubilization: The medium is then removed, and the formazan crystals formed by metabolically active cells are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The IC50 value, the drug concentration that inhibits cell growth by 50%, is calculated from the dose-response curves.
Western Blot Analysis of β-Tubulin Isotypes
This technique is used to detect and quantify the expression levels of different β-tubulin isotypes, which are often altered in drug-resistant cells.
-
Protein Extraction: Whole-cell lysates are prepared from parental and resistant cell lines using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for different β-tubulin isotypes (e.g., βI, βIII, βIV). A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Secondary Antibody Incubation: The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the bands is quantified using densitometry software, and the expression of each β-tubulin isotype is normalized to the loading control.
III. Visualizing Mechanisms and Workflows
Experimental Workflow for Cross-Resistance Analysis
The following diagram illustrates the typical workflow for investigating cross-resistance to tubulin inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Cross-resistance of cisplatin selected cells to anti-microtubule agents: Role of general survival mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Combretastatin A4 Analogs as Potent Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
Combretastatin A4 (CA4), a natural stilbene isolated from the African bush willow tree, Combretum caffrum, is a potent anti-mitotic agent that has garnered significant interest in oncology research.[1][2] Its primary mechanism of action involves binding to the colchicine site of β-tubulin, which inhibits the polymerization of microtubules essential for mitotic spindle formation.[1][3][4] This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in rapidly dividing cancer cells.[3] Furthermore, CA4 functions as a vascular disrupting agent (VDA), targeting and destroying newly formed vasculature within tumors.[1][5]
Despite its potent in vitro activity, the clinical development of CA4 has been hampered by two main drawbacks: poor aqueous solubility and the propensity of its biologically active cis-stilbene configuration to isomerize into the inactive trans-isomer.[6][7][8] These limitations have spurred the development of a multitude of CA4 analogs designed to improve solubility, enhance stability, and increase cytotoxic potency. This guide provides a head-to-head comparison of various CA4 analogs based on published in vitro experimental data, offering a valuable resource for researchers in the field.
Comparative Analysis of Cytotoxicity
The anti-proliferative activity of CA4 analogs is typically the first-line assessment of their potential as anti-cancer agents. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard metric for this evaluation. The tables below summarize the IC50 values for CA4 and a selection of its synthetic analogs across various human cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of this compound and Selected Analogs in Human Cancer Cell Lines
| Compound/Analog | Class | HCT-116 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HepG2 (Liver) IC50 (µM) | Other Cell Lines (IC50 in µM) | Reference(s) |
| This compound (CA4) | Natural Stilbene | ~0.16[6] | >0.01[9] | ~0.003[10] | <0.01[10] | MG-63 (Osteosarcoma): 0.004; HT-29 (Colon): >10[5] | [5][6][9][10] |
| Compound 9a | Stilbene Nitrile | 0.02 | 0.19 | - | 0.28 | AGS (Gastric): 0.11[6] | [6] |
| Compound 12a1 | Stilbene Nitrile | 1.11 | 2.91 | - | 2.89 | AGS (Gastric): 2.50[6] | [6] |
| Compound 11b | Triazole Thione | 10.20 | - | 10.67 | 3.83 | - | [3] |
| Compound 12c | Quinoline Derivative | 0.042 | 0.010 | - | - | HL-60 (Leukemia): 0.011; HeLa (Cervical): 0.015[11] | [11] |
| Compound 19h | Quinoline Derivative | - | 0.04 | - | - | HL-60: 0.02; HeLa: 0.03; K562 (Leukemia): 0.02[11] | [11] |
| AmCA-4 Carbamate (meta-chloro) | Carbamate Derivative | - | <0.01 | <0.01 | - | HT-29: <0.01; HeLa: <0.01; MDA-MB-231 (Breast): <0.01[9] | [9] |
| Isoxazole 43 | 3,4-Diarylisoxazole | - | - | - | - | HCT-15 (Colon): 0.001; NCI-H460 (Lung): 0.001[8] | [8] |
| Isoxazole 45 | 3,4-Diarylisoxazole | - | - | - | - | HCT-15 (Colon): 0.002; NCI-H460 (Lung): 0.001[8] | [8] |
Note: IC50 values can vary between studies due to different experimental conditions (e.g., incubation time, cell density). This table presents a selection of data for comparative purposes.
The data reveals that several strategies for modifying the CA4 scaffold have yielded compounds with exceptional potency, often exceeding that of the parent compound. For instance, stilbene nitrile 9a demonstrated an eight-fold increase in activity against the HCT-116 colon cancer cell line compared to CA4.[6] Quinoline derivatives, such as 12c and 19h , consistently show potent, low-nanomolar activity across a broad range of cancer cell lines.[11] Furthermore, replacing the unstable cis-double bond with heterocyclic scaffolds like isoxazoles (43 , 45 ) or triazoles (11b ) successfully produces conformationally restricted analogs that maintain potent anti-proliferative effects.[3][8]
Mechanism of Action: Tubulin Polymerization Inhibition
A key validation for any new CA4 analog is to confirm that its cytotoxic effects are mediated through the same mechanism as the parent compound: the inhibition of tubulin polymerization. This is assessed via an in vitro assay that measures the assembly of purified tubulin into microtubules.
Table 2: In Vitro Tubulin Polymerization Inhibition by CA4 and Selected Analogs
| Compound/Analog | Class | Tubulin Polymerization IC50 (µM) | Reference(s) |
| This compound (CA4) | Natural Stilbene | 0.53 - 3.0 | [12] |
| Compound 11b | Triazole Thione | Comparable to CA-4 | [3] |
| Compound 6f | 2-oxoindole hybrid | 7.99 (vs. CA4 at 2.64) | [10] |
| Compound 5i | Triazinone Derivative | 3.9 - 7.8 | [10] |
| Compound CS-2 | Carbamate | 2.12 | [9] |
The results confirm that many of the cytotoxic analogs retain the ability to inhibit tubulin polymerization, validating their mechanism of action. For example, compound 11b exhibited potent anti-tubulin activity comparable to CA4[3], while compound CS-2 showed an IC50 of 2.12 µM in the same assay.[9]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental process for evaluating these compounds, the following diagrams are provided.
Caption: Mechanism of action for this compound analogs.
Caption: Standard workflow for an MTT cytotoxicity assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key in vitro assays discussed in this guide.
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol is used to determine the IC50 values of compounds by measuring the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Plate human cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the CA4 analog in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (ranging from nanomolar to micromolar). Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidic isopropanol, to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Reagent Preparation: Reconstitute lyophilized bovine or porcine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) on ice. Prepare a reaction mixture containing the tubulin buffer, GTP (1 mM), and a fluorescence reporter (e.g., DAPI), if using a fluorescence-based assay.
-
Compound Incubation: In a 96-well plate, add various concentrations of the CA4 analog to the reaction mixture. Include positive (e.g., paclitaxel, a polymerization promoter) and negative (e.g., colchicine or CA4, polymerization inhibitors) controls, as well as a vehicle control (DMSO).
-
Initiation of Polymerization: Add the purified tubulin solution (final concentration ~2-3 mg/mL) to each well to initiate the reaction.
-
Data Acquisition: Immediately place the plate in a spectrophotometer or fluorometer pre-warmed to 37°C. Measure the change in absorbance (turbidity) at 340 nm or the change in fluorescence at appropriate excitation/emission wavelengths every minute for 60-90 minutes. The increase in signal corresponds to the rate of microtubule polymerization.
-
Analysis: Plot the absorbance or fluorescence intensity over time. The IC50 for tubulin polymerization inhibition is determined by calculating the percentage of inhibition at the endpoint (or the maximum rate of polymerization) for each compound concentration relative to the DMSO control and fitting the data to a dose-response curve.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structurally simplified biphenyl this compound derivatives retain in vitro anti-cancer activity dependent on mitotic arrest | PLOS One [journals.plos.org]
- 6. mdpi.com [mdpi.com]
- 7. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Combretastatin A4 Delivery Systems: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various delivery systems for the potent anti-cancer agent Combretastatin A4 (CA4). This document summarizes key performance data, details relevant experimental methodologies, and visualizes critical pathways and processes to aid in the selection and development of effective CA4 formulations.
This compound, a natural stilbenoid isolated from the bark of the South African tree Combretum caffrum, is a powerful inhibitor of tubulin polymerization. Its primary mechanism of action involves binding to the colchicine-binding site on β-tubulin, which disrupts the formation of microtubules. This leads to cell cycle arrest in the G2/M phase and ultimately apoptosis in rapidly proliferating cells. A key therapeutic effect of CA4 is its potent and selective disruption of established tumor vasculature, leading to a rapid shutdown of blood flow within the tumor, causing extensive necrosis. However, the clinical application of CA4 is hampered by its poor water solubility and the potential for in vivo isomerization to the less active trans-isomer. To overcome these limitations, various drug delivery systems have been developed, including nanoparticles, liposomes, and prodrugs, to enhance its therapeutic efficacy and reduce side effects.
Performance Comparison of this compound Delivery Systems
The following tables provide a comparative summary of the physicochemical properties and in vivo efficacy of different CA4 delivery systems based on published experimental data.
| Delivery System | Composition | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Nanoparticles | ||||||
| PLGA/Soybean Lecithin NPs | Poly(lactic-co-glycolic acid), Soybean Lecithin | 142 | -1.66 | 92.1 | 28.3 | [1] |
| mPEG–polymeric CA4 (PCA4) NPs | mPEG–polymeric CA4 | 58.4 ± 0.6 | -14.0 ± 0.5 | N/A | 20 (DLC) | [2] |
| Liposomes | ||||||
| Acylated CA4 Prodrug Liposomes | Phospholipids, Cholesterol, Acylated CA4 Prodrugs | ~110-130 | -25 to -35 | >95 | N/A | [3] |
| Targeted Liposomes (RGD) | HSPC, Cholesterol, DSPE-PEG, DSPE-PEG-RGD | 123.84 ± 41.23 | N/A | 85.70 ± 1.71 | N/A | [4] |
| Prodrugs (in vivo data) | ||||||
| This compound Phosphate (CA4P) | Water-soluble phosphate prodrug of CA4 | N/A | N/A | N/A | N/A | [5][6] |
N/A: Not Applicable or Not Available, DLC: Drug Loading Content, HSPC: Hydrogenated Soybean Phosphatidylcholine, DSPE-PEG: Distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)]
| Delivery System | Animal Model | Tumor Type | Treatment Dose & Regimen | Outcome | Reference |
| Nanoparticles | |||||
| PLGA/Soybean Lecithin NPs | A549 xenograft mice | Human lung adenocarcinoma | N/A (in vitro study) | Significantly higher antiproliferation activity against A549 cells compared to pure CA4. | [1] |
| Prodrugs | |||||
| This compound Phosphate (CA4P) | Murine model | Colorectal liver metastases | Single dose | Significant increase in tumor necrosis (48.7-55.5% vs 20.6% in controls) and reduced tumor blood flow.[6] | |
| This compound Phosphate (CA4P) | Murine model | MAC 15A colon carcinoma | 100 mg/kg, i.p. | Almost complete vascular shutdown at 4 hours and significant tumor growth delay.[5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the development and evaluation of this compound delivery systems.
Preparation of CA4-Loaded PLGA Nanoparticles by Single-Emulsion Solvent Evaporation
This method is widely used for encapsulating hydrophobic drugs like CA4 into a biodegradable polymer matrix.[7][8][9]
-
Preparation of Organic Phase: Dissolve a specific amount of Poly(lactic-co-glycolic acid) (PLGA) and this compound in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Preparation of Aqueous Phase: Prepare an aqueous solution containing a stabilizer, typically polyvinyl alcohol (PVA), at a concentration of 1-5% (w/v).
-
Emulsification: Add the organic phase dropwise to the aqueous phase under high-speed homogenization or sonication on an ice bath. This creates an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours under a fume hood or using a rotary evaporator to allow the organic solvent to evaporate.
-
Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticle pellet multiple times with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the washed nanoparticles in a small amount of deionized water containing a cryoprotectant (e.g., sucrose or trehalose) and freeze-dry to obtain a powder for long-term storage.
Determination of Encapsulation Efficiency and Drug Loading by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying the amount of CA4 encapsulated within a delivery system.[][11][12]
-
Separation of Free Drug: Separate the nanoparticles or liposomes from the aqueous medium containing unencapsulated CA4. This can be achieved by ultracentrifugation, where the delivery system pellets, leaving the free drug in the supernatant.
-
Quantification of Free Drug: Analyze the supernatant using a validated HPLC method to determine the concentration of unencapsulated CA4.
-
Quantification of Total Drug: Disrupt a known amount of the nanoparticle or liposome formulation using a suitable solvent (e.g., methanol or acetonitrile) to release the encapsulated drug. Analyze this solution by HPLC to determine the total drug concentration.
-
Calculation of Encapsulation Efficiency (EE): EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Calculation of Drug Loading (DL): DL (%) = [(Weight of Drug in Nanoparticles) / (Weight of Nanoparticles)] x 100
In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the therapeutic effectiveness of CA4 delivery systems in a preclinical cancer model.[13][14][15]
-
Cell Culture: Culture a suitable cancer cell line (e.g., human colon adenocarcinoma SW620 or lung adenocarcinoma A549) under standard conditions.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old.
-
Tumor Inoculation: Subcutaneously inject a suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in sterile PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Treatment Groups: Randomly assign mice to different treatment groups:
-
Vehicle control (e.g., saline or empty delivery system)
-
Free CA4
-
CA4-loaded delivery system
-
-
Drug Administration: Administer the treatments intravenously (i.v.) or intraperitoneally (i.p.) according to a predetermined schedule (e.g., once or twice a week).
-
Efficacy Evaluation: Monitor tumor growth, body weight, and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (defined by a maximum tumor size or a specific time point), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry).
-
Data Analysis: Compare the tumor growth inhibition, survival rates, and any observed toxicities between the different treatment groups.
Visualizations: Pathways and Workflows
The following diagrams illustrate the key signaling pathway of this compound, a typical experimental workflow for evaluating its delivery systems, and the logical relationship between formulation and therapeutic outcome.
References
- 1. This compound-loaded Poly (Lactic-co-glycolic Acid)/Soybean Lecithin Nanoparticles with Enhanced Drug Dissolution Rate and Antiproliferation Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. In vivo and in vitro evaluation of combretastatin A-4 and its sodium phosphate prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound prodrug study of effect on the growth and the microvasculature of colorectal liver metastases in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. static.igem.org [static.igem.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 11. Entrapment of peptidoglycans and adamantyltripeptides into liposomes: an HPLC assay for determination of encapsulation efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN102980963B - Method for determining drug encapsulation efficiency in liposomes - Google Patents [patents.google.com]
- 13. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Animal Models and Their Role in Imaging-Assisted Co-Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Assessing the Synergistic Effects of Combretastatin A4 with Other Drugs: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the synergistic effects of Combretastatin A4 (CA4) when combined with other anticancer agents. This document summarizes key experimental findings, details relevant methodologies, and visualizes the underlying biological pathways to facilitate further research and development in this promising area of oncology.
This compound (CA4), a natural stilbenoid derived from the African bush willow tree, Combretum caffrum, is a potent vascular disrupting agent (VDA). It functions by inhibiting tubulin polymerization, which leads to the collapse of the tumor vasculature and subsequent necrosis of tumor tissue. While effective in causing extensive damage to the core of solid tumors, a surviving rim of peripheral tumor cells often remains, leading to tumor regrowth. This has prompted extensive research into combination therapies to enhance the efficacy of CA4 and overcome resistance. This guide compares the synergistic effects of CA4 with chemotherapy, targeted therapy, and immunotherapy, providing available quantitative data and outlining the experimental protocols used to generate these findings.
I. Comparison of Synergistic Effects: Quantitative Data
The following tables summarize the quantitative data from preclinical studies assessing the synergistic effects of this compound with various anticancer drugs.
Table 1: In Vitro Cytotoxicity of this compound in Combination with Chemotherapeutic Agents
| Cancer Cell Line | Drug Combination | IC50 (Single Agent) | IC50 (Combination) | Fold Enhancement | Reference |
| HeLa (Cervical Cancer) | CA4 + Camptothecin (Codrug) | CA4: >10 µM; Cpt: >10 µM | Codrug: ~2 µM | >5-fold | [1] |
| Human Osteosarcoma (143B) | CA4P + Cisplatin (CDDP) | CA4P: ~10 nM; CDDP: ~2 µM | Synergistic inhibition at low doses | Not explicitly quantified | [2] |
| Endometrial Cancer (HEC-1A, Ishikawa) | CA4P + Paclitaxel | IC50s provided for single agents | Pre-treatment with signaling inhibitors reduced paclitaxel IC50 | Not explicitly quantified for CA4P combination | [3] |
Note: Direct comparative IC50 values for CA4 and paclitaxel or doxorubicin combinations were not consistently available in the reviewed literature. Many studies report synergistic effects without providing specific IC50 data for the combination.
Table 2: In Vivo Tumor Growth Inhibition
| Cancer Model | Drug Combination | Single Agent Tumor Growth Inhibition (%) | Combination Therapy Tumor Growth Inhibition (%) | Synergistic Effect | Reference |
| Human Osteosarcoma Xenograft | CA4P (15 mg/kg) + Cisplatin (5 mg/kg) | CA4P: ~35%; Cisplatin: ~45% | ~70% | Significant synergistic inhibition of tumor growth and lung metastasis | [4] |
| Medullary Thyroid Carcinoma Xenograft | CA4P + Doxorubicin | - | Extended tumor doubling time from 12 to 29 days | Effective in curtailing tumor growth | [5] |
| Hepatocellular Carcinoma (H22) | CA4-NPs + DC101 + anti-PD-1 | anti-PD-1: 16.8% | 86.4% | Strong synergistic effect (Q value of 1.24) | [6][7] |
| Advanced Solid Malignancies (Phase I) | CA4P (63 mg/m²) + Bevacizumab (10 mg/kg) | - | 9 of 14 patients experienced disease stabilization | Sustained reduction in tumor perfusion/vascular permeability |
Table 3: Modulation of the Tumor Microenvironment
| Cancer Model | Drug Combination | Key Biomarker Change (Combination vs. Single Agent) | Outcome | Reference |
| Hepatocellular Carcinoma (Hepa1-6) | CA4-NPs + anti-PD-L1 | Significantly increased number of CD4+ and CD8+ T cells | Enhanced anti-tumor immunity and prolonged survival | |
| Hepatocellular Carcinoma (H22) | CA4-NPs + DC101 + anti-PD-1 | Increased number of intratumoral CD8+ T cells (0.31% for anti-PD-1 alone vs. 1.18% for triple combination) | Enhanced anti-tumor efficacy | [6][7] |
II. Experimental Protocols
This section details the methodologies for key experiments cited in the assessment of the synergistic effects of this compound.
A. In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of this compound, the combination drug, and the combination of both for 24-72 hours. Include untreated cells as a control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined from the dose-response curve.
B. In Vivo Tumor Xenograft Model
This protocol outlines the establishment and treatment of a subcutaneous tumor xenograft model in mice.
-
Cell Preparation: Harvest cancer cells during their exponential growth phase and resuspend them in a sterile solution, such as PBS or a mixture with Matrigel, at a concentration of 1-5 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Drug Administration: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups: vehicle control, CA4 alone, combination drug alone, and the combination of CA4 and the other drug. Administer the drugs according to the specified dosing schedule and route (e.g., intraperitoneal or intravenous injection).
-
Endpoint: Continue treatment for a defined period or until the tumors in the control group reach a maximum allowable size. Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).
C. Apoptosis Detection: TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Sample Preparation: Prepare paraffin-embedded tumor tissue sections or cultured cells on slides.
-
Permeabilization: Deparaffinize and rehydrate the tissue sections. For cultured cells, fix with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.
-
TUNEL Reaction: Incubate the samples with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently labeled dUTP), for 1-2 hours at 37°C in a humidified chamber.
-
Detection: If using BrdUTP, incubate with an anti-BrdU antibody conjugated to a fluorescent dye or an enzyme (e.g., HRP). For fluorescently labeled dUTPs, proceed directly to visualization.
-
Counterstaining and Imaging: Counterstain the nuclei with DAPI or Hoechst. Mount the slides and visualize under a fluorescence microscope.
-
Quantification: Determine the percentage of TUNEL-positive (apoptotic) cells by counting the number of stained nuclei relative to the total number of nuclei in several random fields.
D. Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and assess the activation state of signaling pathways.
-
Protein Extraction: Lyse treated cells or tumor tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., total Akt, phospho-Akt, total β-catenin, active β-catenin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
III. Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involved in the action of this compound and its combinations, as well as a typical experimental workflow.
References
- 1. journal.waocp.org [journal.waocp.org]
- 2. Cytotoxic, Antioxidant, and Anti-Genotoxic Properties of this compound in Human Peripheral Blood Mononuclear Cells: A Comprehensive In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combretastatin A-4 and doxorubicin combination treatment is effective in a preclinical model of human medullary thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-PD-1/PD-L1 Based Combination Immunotherapy to Boost Antigen-Specific CD8+ T Cell Response in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phase I trial of this compound phosphate (CA4P) in combination with bevacizumab in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Co-administration of this compound nanoparticles and anti-PD-L1 for synergistic therapy of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating Biomarkers for Combretastatin A4 Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Combretastatin A4 (CA4), and its phosphate prodrug CA4P, are potent vascular disrupting agents (VDAs) that selectively target tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis. Identifying reliable biomarkers to predict and monitor the response to CA4P is crucial for optimizing its therapeutic efficacy and for patient stratification in clinical trials. This guide provides a comparative overview of key biomarkers, supported by experimental data and detailed protocols, to aid researchers in their validation efforts.
Comparison of Key Biomarkers
Two main categories of biomarkers have shown significant promise in assessing the biological response to CA4P: imaging biomarkers, primarily Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI), and circulating biomarkers, such as Circulating Endothelial Cells (CECs).
Data Presentation
| Biomarker Category | Biomarker | Method | Key Parameters | Reported Quantitative Changes with CA4P Treatment | References |
| Imaging Biomarkers | Dynamic Contrast-Enhanced MRI (DCE-MRI) | Magnetic Resonance Imaging | - Ktrans (Volume transfer constant) - AUC (Area under the curve) - kep (Rate constant of contrast agent reflux) - ve (Extravascular extracellular space volume) | - Ktrans: Significant reductions of up to 64% in rat tumor models and 37% in human clinical trials within hours of treatment.[1] - AUC: Mean reduction of 33% at 4 hours post-treatment in clinical studies.[1] - A mean decrease of 70% in perfusion/permeability was observed 2 hours after CA4P administration in a breast cancer xenograft model.[2] | [1][2][3][4][5][6] |
| Circulating Biomarkers | Circulating Endothelial Cells (CECs) | Flow Cytometry, Immunomagnetic Separation | - Number of CECs per mL of blood | - While directly comparative quantitative data for CA4P is limited in the provided results, increases in CECs are a known response to vascular injury and have been observed with other VDAs. The validation of standardized enumeration methods is ongoing. | [7][8][9][10] |
| Tissue Biomarkers | Vascular Endothelial (VE)-Cadherin | Immunohistochemistry (IHC) | - Expression and localization of VE-cadherin | - CA4P induces rapid disengagement and disruption of VE-cadherin at endothelial cell junctions. |
Signaling Pathways and Experimental Workflows
This compound (CA4P) Signaling Pathway
This compound binds to the colchicine-binding site on β-tubulin, leading to microtubule depolymerization in endothelial cells. This cytoskeletal disruption results in the activation of the RhoA signaling pathway, which in turn leads to the disruption of VE-cadherin-mediated cell-cell junctions. The disengagement of VE-cadherin from β-catenin and p120-catenin, and the subsequent inhibition of the Akt signaling pathway, contributes to increased vascular permeability and ultimately, vascular collapse.
Experimental Workflow for Biomarker Validation
A general workflow for validating biomarkers for CA4P response involves preclinical studies in relevant tumor models followed by clinical validation in patients.
Experimental Protocols
Dynamic Contrast-Enhanced MRI (DCE-MRI)
Objective: To quantitatively assess changes in tumor vascular perfusion and permeability following CA4P treatment.
Methodology:
-
Animal Model: Utilize appropriate tumor-bearing animal models (e.g., subcutaneous xenografts in immunodeficient mice).
-
Imaging System: A high-field small-animal MRI scanner (e.g., 7T or 11.7T) is recommended for optimal resolution and signal-to-noise ratio.[11]
-
Baseline Imaging: Perform a baseline DCE-MRI scan prior to treatment.
-
Acquire pre-contrast T1 maps using a variable flip angle method.
-
Position the animal to ensure the tumor is within the imaging coil.
-
-
CA4P Administration: Administer CA4P intravenously at the desired dose.
-
Dynamic Scanning:
-
Initiate a T1-weighted fast spoiled gradient-echo sequence.
-
After a few baseline scans, administer a bolus of a gadolinium-based contrast agent (e.g., Gd-DTPA, 0.1 mmol/kg) intravenously.
-
Continue acquiring dynamic scans for a period of 5-10 minutes to capture the contrast agent kinetics.
-
-
Post-Treatment Imaging: Repeat the DCE-MRI protocol at various time points after CA4P administration (e.g., 2, 6, 24 hours) to monitor changes.[1]
-
Data Analysis:
-
Register the dynamic images to correct for motion.
-
Define a region of interest (ROI) encompassing the tumor.
-
Measure the arterial input function (AIF) from a suitable artery.
-
Fit the signal intensity-time course data from the tumor ROI to a pharmacokinetic model (e.g., Tofts model, Extended Tofts model) to derive quantitative parameters such as Ktrans, kep, and ve.[4][11]
-
Semi-quantitative parameters like the initial area under the curve (iAUC) can also be calculated.
-
Quantification of Circulating Endothelial Cells (CECs) by Flow Cytometry
Objective: To enumerate CECs in peripheral blood as a measure of vascular disruption.
Methodology:
-
Blood Collection: Collect whole blood from subjects into EDTA-containing tubes.
-
Antibody Staining:
-
Use a panel of fluorescently-labeled monoclonal antibodies to identify CECs. A common panel includes:
-
A marker to exclude hematopoietic cells (e.g., CD45-PerCP).
-
An endothelial cell marker (e.g., CD146-PE).
-
A pan-endothelial cell marker (e.g., CD31-FITC).
-
A viability dye to exclude dead cells (e.g., 7-AAD or DAPI).
-
-
Incubate the whole blood with the antibody cocktail in the dark.
-
-
Red Blood Cell Lysis: Lyse red blood cells using a commercial lysis buffer.
-
Flow Cytometry Acquisition:
-
Acquire samples on a multi-color flow cytometer.
-
Set up a gating strategy to first identify nucleated, single cells and then exclude CD45-positive hematopoietic cells.
-
Within the CD45-negative population, identify cells that are positive for both CD31 and CD146 as CECs.
-
-
Data Analysis:
-
Quantify the number of CECs per unit volume of blood (e.g., cells/mL).
-
Compare CEC counts before and at various time points after CA4P treatment.
-
Immunohistochemistry (IHC) for VE-Cadherin
Objective: To visualize the expression and localization of VE-cadherin in tumor tissue.
Methodology:
-
Tissue Preparation:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.[12]
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a protein block solution (e.g., serum from the secondary antibody host species).
-
-
Primary Antibody Incubation:
-
Incubate the sections with a primary antibody against VE-cadherin at an optimized dilution overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Incubate with a biotinylated secondary antibody.
-
Apply a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Develop the signal with a chromogen such as 3,3'-diaminobenzidine (DAB).[12]
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with hematoxylin.[12]
-
Dehydrate the sections, clear in xylene, and mount with a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a microscope to assess the intensity and localization of VE-cadherin staining in the tumor vasculature. Compare the staining patterns between untreated and CA4P-treated tumors.
-
Conclusion
Both DCE-MRI and CEC enumeration are valuable tools for assessing the vascular-disrupting effects of Combretastatin A4P. DCE-MRI provides detailed, non-invasive, and quantitative information on changes in tumor hemodynamics, making it a strong candidate for a pharmacodynamic biomarker. Circulating biomarkers like CECs offer a less invasive and potentially more accessible method for monitoring vascular injury, although standardization of enumeration techniques is still evolving. The disruption of VE-cadherin localization, as assessed by IHC, provides a direct mechanistic link to the drug's mode of action at the tissue level. For a comprehensive validation of CA4P response, a multi-modal approach combining these biomarkers is recommended to provide a more complete picture of the drug's biological effects. Further head-to-head comparative studies are warranted to definitively establish the predictive and prognostic value of these biomarkers in the clinical setting.
References
- 1. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cds.ismrm.org [cds.ismrm.org]
- 5. Comparison of two vascular-disrupting agents at a clinically relevant dose in rodent liver tumors with multiparametric magnetic resonance imaging biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A REVIEW AND UPDATE OF THE CURRENT STATUS OF THE VASCULATURE DISABLING AGENT COMBRETASTATIN-A4 PHOSPHATE (CA4P) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A standardized flow cytometry network study for the assessment of circulating endothelial cell physiological ranges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flow cytometric evaluation of circulating endothelial cells: a new protocol for identifying endothelial cells at several stages of differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A standardized flow cytometry network study for the assessment of circulating endothelial cell physiological ranges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dynamic contrast-enhanced MRI in mouse tumors at 11.7 T: comparison of three contrast agents with different molecular weights to assess the early effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 13. bicellscientific.com [bicellscientific.com]
- 14. bosterbio.com [bosterbio.com]
A Comparative Analysis of the Safety Profiles of Combretastatin A4 and Its Prodrugs
For Researchers, Scientists, and Drug Development Professionals
Combretastatin A4 (CA4), a potent anti-cancer agent isolated from the African bush willow, Combretum caffrum, has garnered significant interest for its ability to selectively target and disrupt tumor vasculature. However, its clinical development has been hampered by poor water solubility. This has led to the development of water-soluble prodrugs, most notably this compound Phosphate (CA4P), also known as Fosbretabulin, and Ombrabulin. This guide provides a comprehensive comparison of the safety profiles of CA4 and its key prodrugs, supported by experimental data, to aid researchers in the ongoing development of this class of vascular disrupting agents (VDAs).
Executive Summary
The conversion of this compound into its prodrugs, Fosbretabulin (CA4P) and Ombrabulin, was primarily driven by the need to improve its biopharmaceutical properties, particularly its aqueous solubility, for intravenous administration.[1][2] While this strategy has been successful in enabling clinical trials, the safety profiles of these compounds, particularly their cardiovascular toxicities, remain a key consideration in their therapeutic application. This guide outlines the key safety findings from preclinical and clinical studies, presents detailed experimental protocols for assessing toxicity, and visualizes the underlying mechanisms of action and experimental workflows.
Quantitative Safety Data
The following table summarizes the key quantitative safety data for this compound and its prodrugs, Fosbretabulin (CA4P) and Ombrabulin, derived from preclinical and clinical studies. It is important to note that direct comparison of toxicity values can be challenging due to variations in experimental models and clinical trial designs.
| Parameter | This compound (CA4) | Fosbretabulin (CA4P) | Ombrabulin |
| Maximum Tolerated Dose (MTD) in Humans | Not established in clinical trials due to poor solubility. | 60-68 mg/m²[3] | 50 mg/m²[4][5] |
| Preclinical LD50 (Mouse/Rat) | Data not readily available in cited literature. A maximum tolerated dose of less than 100 mg/kg has been noted in mice.[6] | A therapeutic dose of 150 mg/kg has been used in mice.[7] | Preclinical toxicology studies noted effects on rapidly proliferating cells.[8] Specific LD50 values are not detailed in the provided search results. |
| Common Adverse Events (Grade 3/4) in Humans | Not applicable (limited clinical use). | Tumor pain, dyspnea, hypoxia, syncope, hypertension, cardiac ischemia.[9][10] | Abdominal pain, tumor pain, hypertension, neutropenia, fatigue.[4][11][12] |
| Key Toxicities | Low aqueous solubility limits in vivo studies.[1][13] | Cardiovascular toxicity (hypertension, QTc prolongation, myocardial ischemia), tumor pain.[10][14][15] | Cardiovascular toxicity (hypertension), gastrointestinal effects, myelosuppression.[5][8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of drug safety profiles. Below are representative protocols for key experiments cited in the evaluation of this compound and its prodrugs.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cell lines.
Objective: To determine the concentration of the test compound that inhibits cell viability by 50% (IC50).
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest (e.g., HeLa, HT-29)
-
Complete cell culture medium
-
Test compound (this compound or its prodrugs) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[4]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Vascular Disruption Assay
This protocol provides a method to assess the vascular-disrupting effects of a compound in a preclinical tumor model.
Objective: To evaluate the ability of a test compound to induce vascular shutdown and necrosis in solid tumors.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Tumor cells that form solid tumors upon subcutaneous injection (e.g., HT-29, MDA-MB-231)
-
Test compound (e.g., Fosbretabulin)
-
Anesthetic
-
High-frequency ultrasound or calipers for tumor measurement
-
Histological processing reagents (formalin, paraffin, etc.)
-
Antibodies for immunohistochemistry (e.g., anti-CD31 for endothelial cells)
Procedure:
-
Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Compound Administration: Randomly assign mice to treatment and control groups. Administer the test compound (e.g., Fosbretabulin at a therapeutic dose) or vehicle control via an appropriate route (e.g., intravenous injection).
-
Tumor Monitoring: Measure tumor volume at regular intervals (e.g., daily or every other day) using calipers or ultrasound.
-
Assessment of Vascular Disruption:
-
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI): This non-invasive imaging technique can be used to quantify changes in tumor blood flow and vascular permeability at different time points after compound administration.[17]
-
Histological Analysis: At predetermined time points (e.g., 6, 24, and 48 hours) after treatment, euthanize a subset of mice from each group. Excise the tumors and fix them in formalin.
-
-
Immunohistochemistry: Embed the fixed tumors in paraffin and section them. Stain the sections with Hematoxylin and Eosin (H&E) to assess the extent of necrosis. Perform immunohistochemistry using an anti-CD31 antibody to visualize and quantify the density of blood vessels.
-
Data Analysis: Compare the tumor growth rates between the treated and control groups. Quantify the percentage of necrotic area and the microvessel density in the tumor sections.
In Vitro Cardiotoxicity Assessment using Human iPSC-Derived Cardiomyocytes
This protocol outlines a method for evaluating the potential cardiotoxic effects of a compound using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
Objective: To assess the impact of a test compound on the viability, contractility, and electrophysiology of human cardiomyocytes.
Materials:
-
hiPSC-CMs
-
Appropriate culture medium for hiPSC-CMs
-
Multi-well plates suitable for cell culture and specific assays
-
Test compound
-
Reagents for viability assays (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
System for measuring cardiomyocyte contractility (e.g., video-based motion analysis or impedance-based systems)[18]
-
Multi-electrode array (MEA) system for electrophysiological recordings[14]
Procedure:
-
Cell Culture: Culture hiPSC-CMs according to the supplier's instructions until they form a spontaneously beating syncytium.
-
Compound Treatment: Treat the hiPSC-CMs with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a luminescent or fluorescent assay that measures ATP content or membrane integrity.
-
Contractility Assessment: Record the beating rate and amplitude of the hiPSC-CMs before and after compound treatment using a suitable contractility measurement system.[18]
-
Electrophysiology Assessment: Record the field potentials of the hiPSC-CMs using an MEA system to assess parameters such as beat rate, field potential duration (an indicator of action potential duration), and the presence of arrhythmias.
-
Data Analysis: Analyze the data to determine the effect of the compound on cardiomyocyte viability, contractility, and electrophysiological parameters. Compare the results to known cardiotoxic and non-cardiotoxic control compounds.
Mandatory Visualizations
Signaling Pathway for Combretastatin-Induced Vascular Disruption and Potential Cardiotoxicity
Caption: Mechanism of this compound action.
Experimental Workflow for In Vitro Cytotoxicity and Cardiotoxicity Assessment
Caption: In vitro toxicity assessment workflow.
Conclusion
The development of prodrugs for this compound has successfully addressed the challenge of its poor water solubility, enabling its progression into clinical trials. However, the safety profiles of these agents, particularly their potential for cardiovascular toxicity, remain a critical area of investigation. Fosbretabulin (CA4P) and Ombrabulin exhibit manageable but distinct adverse event profiles, with cardiovascular effects being a common concern. A thorough understanding of their dose-limiting toxicities and the underlying mechanisms is essential for the design of safer and more effective therapeutic strategies. The experimental protocols and workflows provided in this guide offer a framework for the continued evaluation of this promising class of vascular disrupting agents. Further research focusing on mitigating cardiotoxicity while preserving anti-tumor efficacy will be pivotal in realizing the full therapeutic potential of combretastatins in oncology.
References
- 1. Demonstrating Tumor Vascular Disrupting Activity of the Small-Molecule Dihydronaphthalene Tubulin-Binding Agent OXi6196 as a Potential Therapeutic for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A REVIEW AND UPDATE OF THE CURRENT STATUS OF THE VASCULATURE DISABLING AGENT COMBRETASTATIN-A4 PHOSPHATE (CA4P) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound phosphate: background and current clinical status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. An open-label, dose-escalation, safety, and pharmacokinetics phase I study of ombrabulin, a vascular disrupting agent, administered as a 30-min intravenous infusion every 3 weeks in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A versatile ex vivo technique for assaying tumor angiogenesis and microglia in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative preclinical pharmacokinetic and metabolic studies of the combretastatin prodrugs this compound phosphate and A1 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Improved In Vivo Methodology to Visualise Tumour Induced Changes in Vasculature Using the Chick Chorionic Allantoic Membrane Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. A Phase II Trial of Fosbretabulin in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A phase I pharmacokinetic study of the vascular disrupting agent ombrabulin (AVE8062) and docetaxel in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A phase I pharmacokinetic study of the vascular disrupting agent ombrabulin (AVE8062) and docetaxel in advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemicalbook.com [chemicalbook.com]
- 14. ahajournals.org [ahajournals.org]
- 15. mdpi.com [mdpi.com]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. This compound phosphate has tumor antivascular activity in rat and man as demonstrated by dynamic magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Use of human induced pluripotent stem cell-derived cardiomyocytes to assess drug cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Combretastatin A4: A Procedural Guide
The proper handling and disposal of Combretastatin A4, a potent cytotoxic agent and vascular disrupting agent, are paramount to ensuring laboratory safety and environmental protection.[1][2] As a compound classified as toxic if swallowed, inhaled, or in contact with skin, and one that can cause serious eye damage, strict adherence to established protocols is essential for all researchers, scientists, and drug development professionals.[3][4]
This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound and associated contaminated materials, aligning with standard practices for managing cytotoxic waste.[5][6][7]
Core Safety and Hazard Data
A summary of essential safety information for this compound is presented below. This data, compiled from safety data sheets (SDS), outlines the necessary precautions and hazard classifications critical for risk assessment in a laboratory setting.
| Parameter | Data Point | Source |
| CAS Number | 117048-59-6 | [3][8] |
| Molecular Formula | C18H20O5 | [4][8] |
| Hazard Statements | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. H318: Causes serious eye damage. | [3][4] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. | [3][4] |
| Transport Information | UN Number: 2811, Class: 6.1 (Toxic Solid), Packing Group: III | [3] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. | [3][9] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol details the necessary steps for the safe handling and ultimate disposal of this compound waste. This procedure applies to the pure compound, solutions, and all contaminated labware.
1. Personal Protective Equipment (PPE) and Handling:
-
Work Area: All handling and preparation of waste should be conducted in a designated area with appropriate exhaust ventilation, such as a chemical fume hood, to prevent the formation and inhalation of dust or aerosols.[3][4]
-
Gloves: Wear two pairs of chemical-resistant chemotherapy gloves.[5][10] Gloves must be inspected for integrity before use and changed regularly.[8]
-
Eye Protection: Use safety goggles and a face shield to protect against splashes and dust.[4][9]
-
Lab Coat/Gown: An impermeable, long-sleeved gown should be worn to protect skin and clothing.[5][11]
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a ventilated enclosure, a NIOSH/MSHA-approved respirator is required.[3][9]
2. Waste Segregation and Collection:
-
Designate Waste Streams: All materials that have come into contact with this compound are considered cytotoxic waste and must be segregated from regular laboratory trash.[5][10][12]
-
Solid Waste (Non-Sharps): Place contaminated items such as gloves, gowns, bench paper, and empty vials directly into a designated, leak-proof cytotoxic waste container.[7][11] These containers are typically color-coded (e.g., yellow with a purple lid) and clearly labeled as "Cytotoxic Waste."[7]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of immediately into a designated cytotoxic sharps container that is puncture-resistant and appropriately labeled.[7][11] Do not recap needles.[10]
-
Liquid Waste: Collect surplus and non-recyclable solutions of this compound in a dedicated, sealed, and clearly labeled hazardous waste container.[3][10] Do not mix with other chemical waste streams.[10]
3. Final Disposal Method:
-
Primary Disposal Route: The recommended method for disposing of this compound is through high-temperature incineration.[3][9] This must be performed by a licensed hazardous waste disposal company. The process involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber to ensure complete destruction.[3][9]
-
Contaminated Packaging: The original product container, even if empty, should be disposed of as unused product within the cytotoxic waste stream.[3]
4. Spill Management Protocol:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.[3][8]
-
Protect: Don full PPE as described in Step 1 before entering the spill area.[4]
-
Contain: Prevent the spill from spreading or entering drains.[3][4][8]
-
Clean-Up:
-
Decontaminate: Clean the spill area and any affected equipment thoroughly.[4] All cleaning materials must be disposed of as cytotoxic waste.[11]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound and associated materials.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. This compound | C18H20O5 | CID 5351344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The vascular disrupting agent combretastatin A-4 phosphate causes prolonged elevation of proteins involved in heme flux and function in resistant tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 7. sharpsmart.co.uk [sharpsmart.co.uk]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. web.uri.edu [web.uri.edu]
- 11. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 12. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
Safeguarding Your Research: A Comprehensive Guide to Handling Combretastatin A4
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper handling and disposal of Combretastatin A4, a potent cytotoxic agent. Adherence to these protocols is critical to ensure personal safety and maintain a secure laboratory environment.
This compound, a natural stilbenoid phenol, is a powerful inhibitor of tubulin polymerization, making it a significant compound in cancer research.[1][2][3] However, its cytotoxic nature necessitates stringent safety measures to prevent accidental exposure. This document outlines the mandatory personal protective equipment (PPE), handling procedures, and emergency responses.
Personal Protective Equipment (PPE): Your First Line of Defense
The risk of exposure through skin contact, inhalation, or accidental ingestion requires a comprehensive PPE strategy.[4] The following table summarizes the required PPE for handling this compound.
| PPE Category | Minimum Requirement | Recommended for Best Practice |
| Hand Protection | Single pair of powder-free nitrile gloves. | Double gloving with two pairs of nitrile gloves.[5] |
| Eye Protection | Safety goggles with side-shields.[6] | Full-face shield, especially when there is a risk of splashing.[5] |
| Respiratory Protection | Surgical face mask when handling solutions. | NIOSH-approved respirator when handling powder or creating aerosols.[7] |
| Body Protection | Impervious, disposable lab coat.[6] | Disposable gown, cap, and shoe covers for sterile preparations.[5] |
Quantitative Glove Standards for Handling Cytotoxic Agents
| Standard | Description | Recommendation |
| ASTM D6978-05 | Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs. | Gloves used for handling this compound should comply with this standard.[5] |
| EN 374:2003 | Protective gloves against chemicals and micro-organisms. | Use gloves that meet this standard as a minimum requirement.[8] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Following a standardized workflow minimizes the risk of exposure and contamination. The diagram below illustrates the key steps for safely handling this compound in a laboratory setting.
Caption: Standard Operating Procedure for Handling this compound.
Key Handling Protocols:
-
Ventilation: Always handle this compound, especially in its powdered form, within a certified chemical fume hood or other appropriate ventilated enclosure.[6][9]
-
Storage: Store the compound in a cool, dry, and well-ventilated area, with a recommended temperature of -20°C.[2][6][9][10] Keep the container tightly sealed.[9]
-
Decontamination: All surfaces and equipment that come into contact with this compound should be decontaminated. A recommended method is scrubbing with alcohol.[6]
Emergency Response: Spill and Exposure Management
Immediate and correct response to a spill or personal exposure is crucial. The following flowchart details the necessary steps in an emergency.
Caption: Emergency Response Plan for this compound Incidents.
Detailed First Aid Measures:
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If breathing ceases, begin artificial respiration, avoiding mouth-to-mouth resuscitation. Seek immediate medical help.[6][8][9]
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[8][9] Remove all contaminated clothing. Seek medical attention.[6][9]
-
Eye Contact: Flush the eyes with large volumes of water for at least 15 minutes, ensuring to lift the eyelids. Remove contact lenses if it is safe to do so. Seek immediate medical attention.[6][9]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[6][8][9]
Disposal Plan: Managing Cytotoxic Waste
All materials contaminated with this compound must be treated as cytotoxic waste.
-
Segregation: Use designated, clearly labeled, leak-proof containers for all contaminated items, including gloves, lab coats, plasticware, and cleaning materials.
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company.[9] One method for disposal is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7][9] Contaminated packaging should also be disposed of as unused product.[9]
By strictly adhering to these guidelines, you can mitigate the risks associated with handling this compound and ensure a safe and productive research environment.
References
- 1. Combretastatin A-4 - Wikipedia [en.wikipedia.org]
- 2. ≥98% (HPLC), vascular disrupting agent, powder | Sigma-Aldrich [sigmaaldrich.cn]
- 3. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ipservices.care [ipservices.care]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
